DSPE-PEG-Amine, MW 5000
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C46H90N2NaO11P |
|---|---|
Poids moléculaire |
901.2 g/mol |
Nom IUPAC |
sodium;2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C46H91N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);/q;+1/p-1 |
Clé InChI |
ZOWKZTFNTBLYEA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DSPE-PEG-Amine MW 5000
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is a high-purity, amphiphilic polymer widely utilized in the field of drug delivery and nanotechnology.[1] It is composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 5000 Daltons, terminating in a primary amine group.[1][2] This unique structure allows for its incorporation into lipid-based nanoparticles such as liposomes and micelles, where the DSPE moiety integrates into the lipid bilayer and the PEG chain extends into the aqueous phase.[3] The PEGylation of these nanoparticles confers "stealth" characteristics, reducing clearance by the mononuclear phagocyte system and thereby prolonging circulation time.[4] The terminal amine group serves as a versatile reactive handle for the covalent conjugation of targeting ligands, drugs, and imaging agents, enabling the development of sophisticated, targeted therapeutic and diagnostic systems.[5][6]
Physicochemical Properties
The reliable and reproducible performance of DSPE-PEG-Amine MW 5000 in experimental settings is contingent on its well-defined physicochemical properties. The following tables summarize key quantitative data for this polymer.
| Property | Value | Source |
| Average Molecular Weight | ~5900.029 Da | [7] |
| Molecular Formula | C₂₆₈H₆₅₁N₃O₁₂₂P | [7] |
| Purity | >95% | [2][7] |
| Polydispersity Index (PDI) | 1.02-1.05 | [6] |
| Physical Form | White to off-white solid/powder | [6][8] |
| Solubility | Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Slightly soluble in alcohols and ether. | [6] |
| Storage Temperature | -20°C | [1][7] |
Core Applications
DSPE-PEG-Amine MW 5000 is a critical component in the development of advanced drug delivery systems. Its primary applications include:
-
Stealth Liposomes and Nanoparticles: The hydrophilic PEG chain creates a steric barrier on the surface of nanoparticles, inhibiting opsonization and subsequent uptake by the reticuloendothelial system. This leads to a longer circulation half-life, allowing for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3][4]
-
Targeted Drug Delivery: The terminal amine group can be readily functionalized with targeting moieties such as antibodies, peptides (e.g., RGD), aptamers, or small molecules (e.g., folic acid).[4][5][6] This enables active targeting of nanoparticles to specific cell types or tissues, enhancing therapeutic efficacy and reducing off-target toxicity.[4]
-
PROTACs: DSPE-PEG-Amine serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[9]
-
Photothermal Therapy: It has been used to functionalize single-walled carbon nanotubes (SWCNTs) to improve their biocompatibility and aqueous dispersibility for applications in photothermal cancer therapy.[10][11]
Experimental Protocols
Protocol 1: Preparation of Stealth Liposomes using Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing small unilamellar vesicles (SUVs) incorporating DSPE-PEG-Amine MW 5000.
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG-Amine MW 5000
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-PEG-Amine of 55:40:5) in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).
-
Visualize the liposome (B1194612) morphology using Transmission Electron Microscopy (TEM).
-
Protocol 2: Conjugation of a Targeting Ligand (e.g., Antibody) to DSPE-PEG-Amine Liposomes
This protocol outlines a general procedure for conjugating an antibody to the surface of pre-formed DSPE-PEG-Amine liposomes using a bifunctional crosslinker like NHS-PEG-Maleimide.
Materials:
-
Pre-formed DSPE-PEG-Amine liposomes
-
Antibody to be conjugated
-
NHS-PEG-Maleimide crosslinker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., glycine (B1666218) or Tris)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Thiolation (if necessary):
-
If the antibody does not have free sulfhydryl groups, they can be introduced by reducing disulfide bonds (using a mild reducing agent like TCEP) or by reacting primary amines with a thiolating agent (e.g., Traut's reagent).
-
-
Activation of Liposomes:
-
React the DSPE-PEG-Amine liposomes with the NHS-PEG-Maleimide crosslinker in the reaction buffer. The NHS ester will react with the primary amine on the liposome surface.
-
Remove excess crosslinker by dialysis or size-exclusion chromatography.
-
-
Conjugation:
-
Mix the maleimide-activated liposomes with the thiolated antibody. The maleimide (B117702) group will react with the free sulfhydryl group on the antibody to form a stable thioether bond.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the immunoliposomes from unconjugated antibody and other reactants using size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE and ELISA.
-
Characterize the final immunoliposomes for size, PDI, and zeta potential.
-
Visualizations
Logical Relationship of DSPE-PEG-Amine MW 5000 Components
Caption: Structural components of DSPE-PEG-Amine MW 5000.
Experimental Workflow for Targeted Liposome Development
Caption: Workflow for creating and testing targeted liposomes.
Cellular Uptake and Drug Delivery Pathway
Caption: Mechanism of targeted liposomal drug delivery.
Conclusion
DSPE-PEG-Amine MW 5000 is an indispensable tool for researchers in drug delivery and nanomedicine. Its well-defined amphiphilic structure, coupled with the reactive terminal amine, provides a robust platform for the creation of long-circulating, targeted nanoparticles. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this polymer in the development of next-generation therapeutics and diagnostics.
References
- 1. DSPE-PEG-Amine sodium salt, MW 5,000 | BroadPharm [broadpharm.com]
- 2. DSPE PEG Amine, DSPE-PEG-NH2 [nanocs.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. DSPE-PEG(5000) Amine - Creative Biolabs [creative-biolabs.com]
- 8. DSPE-PEG(5000) Amine ï¼CAS 474922-26-4ï¼ Manufacturers, Suppliers - Factory Direct Price - SHOCHEM [shochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DSPE-PEG-Amine MW 5000: Structure, Properties, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000), an essential amphiphilic polymer in the field of nanomedicine and targeted drug delivery. This document details its core structure, physicochemical properties, and established experimental protocols, offering a foundational resource for researchers developing advanced therapeutic delivery systems.
Core Concepts: Structure and Function
DSPE-PEG-Amine MW 5000 is a functionalized phospholipid-polymer conjugate. Its unique structure is comprised of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A hydrophobic lipid anchor consisting of two saturated 18-carbon stearoyl chains. This portion of the molecule facilitates its incorporation into the lipid bilayers of liposomes and the hydrophobic cores of micelles.
-
Polyethylene Glycol (PEG) Linker (MW ~5000 Da): A hydrophilic polymer chain that forms a protective corona around the nanoparticle surface. This "stealth" characteristic imparted by the PEG linker helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1]
-
Terminal Amine Group (-NH2): A reactive functional group at the distal end of the PEG chain. This primary amine serves as a conjugation point for a wide array of targeting ligands, such as antibodies, peptides, and small molecules, enabling the development of targeted drug delivery systems.[2]
This amphiphilic nature drives the self-assembly of DSPE-PEG-Amine MW 5000 in aqueous environments, forming either liposomes (when combined with other lipids) or micelles, which can encapsulate a variety of therapeutic agents.[2]
Physicochemical Properties
The physicochemical properties of DSPE-PEG-Amine MW 5000 are critical to its function in drug delivery formulations. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] | [3] |
| CAS Number | 474922-26-4 | [3][4] |
| Average Molecular Weight | ~5750 - 5900 Da (due to PEG polydispersity) | [3] |
| Molecular Formula | C₂₆₈H₆₅₁N₃O₁₂₂P (average) | [3] |
| Appearance | White to off-white powder or solid | |
| Purity | >95% (typically >99% as per supplier specifications) | [3] |
| Solubility | Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO | [2] |
| Critical Micelle Concentration (CMC) | 1-1.5 µM in aqueous buffer | [5] |
| Storage Temperature | -20°C | [3] |
Applications in Targeted Drug Delivery
The primary application of DSPE-PEG-Amine MW 5000 is in the surface modification of nanoparticles to create long-circulating and targeted drug delivery systems.[6] The terminal amine group allows for the covalent attachment of ligands that can recognize and bind to specific receptors overexpressed on the surface of diseased cells, such as cancer cells.[6]
Logical Flow of Targeted Drug Delivery
The following diagram illustrates the general workflow for creating and utilizing a targeted drug delivery system with DSPE-PEG-Amine MW 5000.
Caption: Workflow for creating and deploying a targeted drug delivery system.
Example: Targeting the HER2 Signaling Pathway in Breast Cancer
A prominent example of targeted therapy is the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, which is overactive in a significant portion of breast cancers.[6] Antibodies or peptides that bind to the HER2 receptor can be conjugated to DSPE-PEG-Amine on the surface of liposomes carrying a cytotoxic drug.[6][7] This approach enhances the delivery of the drug to HER2-positive cancer cells, leading to their targeted destruction.
The diagram below illustrates the HER2 signaling pathway and its inhibition by a targeted nanoparticle.
Caption: Inhibition of the HER2 signaling pathway by a targeted nanoparticle.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development of nanoparticle formulations. The following sections provide methodologies for key experiments involving DSPE-PEG-Amine MW 5000.
Protocol 1: Liposome/Micelle Preparation via Thin-Film Hydration
This is a widely used method for preparing liposomes or micelles.[1][8][9][10][11]
Methodology:
-
Lipid Dissolution: Dissolve DSPE-PEG-Amine MW 5000 and other lipids (e.g., DSPC, cholesterol) and the hydrophobic drug (if applicable) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual organic solvent.
-
Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain a homogenous population of small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
The following diagram illustrates the thin-film hydration workflow.
Caption: Workflow for the thin-film hydration method.
Protocol 2: Nanoparticle Characterization by Dynamic Light Scattering (DLS)
DLS is a crucial technique for determining the size distribution (hydrodynamic diameter), polydispersity index (PDI), and zeta potential of nanoparticles in suspension.[12][13][14][15][16]
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects. The final concentration should result in a scattering intensity within the optimal range for the instrument.
-
Equilibration: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate at a controlled temperature (e.g., 25°C) for several minutes.
-
Measurement:
-
Size and PDI: The instrument measures the fluctuations in scattered laser light caused by the Brownian motion of the nanoparticles. These fluctuations are used to calculate the hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population.[14]
-
Zeta Potential: The instrument applies an electric field across the sample and measures the velocity of the nanoparticles. This velocity is used to calculate the zeta potential, which provides information about the surface charge and colloidal stability of the nanoparticles.
-
Protocol 3: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which the amphiphilic DSPE-PEG-Amine monomers begin to self-assemble into micelles. It is a measure of the stability of the micelles upon dilution. A common method for determining CMC utilizes a fluorescent probe, such as pyrene (B120774).[17][18][19]
Methodology:
-
Prepare Pyrene Stock Solution: Dissolve pyrene in a volatile organic solvent like acetone (B3395972) to create a stock solution.
-
Prepare DSPE-PEG-Amine Dilutions: Prepare a series of dilutions of DSPE-PEG-Amine in the desired aqueous buffer, spanning a concentration range above and below the expected CMC.
-
Incorporate Pyrene: Add a small aliquot of the pyrene stock solution to each DSPE-PEG-Amine dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM).
-
Evaporate Solvent: Evaporate the organic solvent from the pyrene stock solution, leaving the pyrene dispersed in the aqueous DSPE-PEG-Amine solutions.
-
Equilibration: Incubate the samples overnight at room temperature in the dark to allow the pyrene to partition into the hydrophobic cores of any formed micelles.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorescence spectrophotometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of its microenvironment.
-
CMC Determination: Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-PEG-Amine concentration. The CMC is determined from the intersection of the two linear portions of the resulting sigmoidal curve, which represent the pre-micellar and post-micellar regions.[17]
This technical guide provides a solid foundation for understanding and utilizing DSPE-PEG-Amine MW 5000 in the development of advanced and targeted drug delivery systems. The provided protocols and conceptual diagrams are intended to aid researchers in the practical application of this versatile and critical biomaterial.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG-Amine sodium salt, MW 5,000 | BroadPharm [broadpharm.com]
- 3. DSPE-PEG(5000) Amine - Creative Biolabs [creative-biolabs.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-conjugated pH-sensitive liposomes for HER-2 positive breast cancer: development, characterization, in vitro and in vivo assessment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. mdpi.com [mdpi.com]
- 13. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allanchem.com [allanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. viterbik12.usc.edu [viterbik12.usc.edu]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Critical Micelle Concentration of DSPE-PEG 5000
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG 5000). The CMC is a fundamental parameter that governs the stability and performance of micellar nanocarriers in drug delivery applications. This document details the reported CMC values, provides in-depth experimental protocols for its determination, and visualizes key workflows and biological interactions relevant to formulation development.
Introduction to DSPE-PEG 5000 and its CMC
DSPE-PEG 5000 is an amphiphilic polymer widely employed in drug delivery systems.[1] Its molecular structure consists of a hydrophobic lipid tail (DSPE) and a large, hydrophilic polyethylene (B3416737) glycol head (PEG 5000), enabling it to self-assemble into core-shell micellar structures in aqueous solutions.[1] These micelles act as effective nanocarriers for poorly water-soluble drugs, which are sequestered within the hydrophobic core. The dense PEG corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.[1]
The Critical Micelle Concentration (CMC) is the specific concentration at which the individual DSPE-PEG 5000 monomers begin to spontaneously associate to form stable micelles.[1] It is a critical indicator of micelle stability; a low CMC value is desirable as it ensures that the micelles remain intact and do not prematurely release their therapeutic payload upon dilution in the bloodstream.
Quantitative Data: CMC Values for DSPE-PEG
The CMC of DSPE-PEG lipids is influenced by factors such as the length of the PEG chain. Studies have shown that a longer PEG chain length leads to a higher CMC, likely due to the increased hydrophilicity and steric hindrance of the larger head group.[2][3] The table below summarizes reported CMC values for DSPE-PEG conjugates.
| Compound | Reported CMC Value | Method of Determination | Reference |
| DSPE-PEG (General) | 0.5 - 1.5 µM | Fluorescence Probe | [2][4] |
| DSPE-PEG 5000 | 1.0 - 1.5 µM (Implied) | Fluorescence Probe | [3] |
Note: The literature indicates a trend of increasing CMC with PEG chain length. While some sources report values in the millimolar (mM) range[3], the micromolar (µM) range is more consistently cited for DSPE-PEG conjugates.
Experimental Protocols for CMC Determination
The most common and sensitive method for determining the CMC of DSPE-PEG 5000 is fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774).
This method leverages the sensitivity of the pyrene emission spectrum to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a distinct change in its fluorescence properties.
Materials:
-
DSPE-PEG 5000
-
Pyrene (fluorescent probe)
-
High-purity organic solvent (e.g., acetone (B3395972) or ethanol)[1]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[1]
-
Fluorescence Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Sample Preparation:
-
Add a small aliquot of the pyrene stock solution to each DSPE-PEG 5000 dilution. The final concentration of pyrene should be kept very low (e.g., ~0.6 µM) to avoid excimer formation.[1]
-
Thoroughly remove the organic solvent, often by evaporation under a stream of nitrogen or by overnight storage in a desiccator, to form a thin film.[6]
-
-
Equilibration:
-
Fluorescence Measurement:
-
Data Analysis:
-
From the emission spectra, note the fluorescence intensities of the first vibronic peak (I₁, ~372 nm) and the third vibronic peak (I₃, ~383 nm).[5]
-
Plot the intensity ratio (I₁/I₃ or I₃/I₁) as a function of the logarithm of the DSPE-PEG 5000 concentration.
-
The plot will typically yield a sigmoidal curve. The CMC is determined from the intersection of the two tangents drawn from the linear portions of the curve, representing the pre-micellar and post-micellar states.[1]
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes relevant to the study and application of DSPE-PEG 5000.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Pivotal Role of the Amine Group in DSPE-PEG Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery systems, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) has emerged as a cornerstone for the development of targeted nanocarriers such as liposomes, micelles, and lipid nanoparticles. This heterobifunctional lipid conjugate leverages the unique properties of its three core components: the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, the polyethylene (B3416737) glycol (PEG) linker, and the terminal primary amine group. The DSPE moiety provides a hydrophobic anchor for stable integration into lipid bilayers, while the PEG chain imparts "stealth" characteristics, enabling nanoparticles to evade the mononuclear phagocyte system and prolonging their circulation time.[1][2] This guide focuses on the critical functionality of the terminal amine group, a key enabler of targeted therapy and enhanced intracellular delivery.
The Core Functionality of the Amine Group: A Reactive Handle for Bioconjugation
The primary and most crucial role of the terminal amine group on DSPE-PEG is to serve as a versatile and reactive handle for the covalent attachment of a wide array of biomolecules.[3][4] This bioconjugation capability transforms a passive drug carrier into a targeted delivery vehicle, capable of recognizing and binding to specific cells or tissues.
The primary amine (-NH2) is a nucleophile that can readily react with various amine-reactive chemical groups, most notably N-hydroxysuccinimide (NHS) esters.[5][6] This reaction, typically carried out under mild pH conditions (pH 7-9), results in the formation of a stable amide bond, covalently linking the targeting moiety to the liposome (B1194612) surface.[7]
Molecules that can be conjugated to DSPE-PEG-Amine include:
-
Antibodies and antibody fragments: For targeting specific cell surface antigens.[8]
-
Peptides: Such as cell-penetrating peptides or ligands for specific receptors.[9]
-
Aptamers: Nucleic acid-based ligands with high specificity.
-
Proteins: For various biological targeting and functional enhancements.[7]
-
Small molecules: Including fluorescent dyes for imaging or specific targeting agents.[10]
This targeted approach aims to increase the local concentration of the therapeutic payload at the site of action, thereby enhancing efficacy and minimizing off-target side effects.
The Amine Group's Influence on Physicochemical Properties and Cellular Interactions
Beyond its role in bioconjugation, the primary amine group, which is protonated and positively charged at physiological pH, can influence the physicochemical properties and biological interactions of the nanoparticle.
-
Zeta Potential: The incorporation of DSPE-PEG-Amine into a liposomal formulation will increase the surface charge, resulting in a positive zeta potential. This positive charge can enhance the stability of the nanoparticle suspension by increasing electrostatic repulsion between particles, preventing aggregation.[11] Furthermore, the positive surface charge can promote interaction with negatively charged cell membranes, potentially increasing cellular uptake.[11]
-
Cellular Uptake and Endosomal Escape: The initial electrostatic interaction between positively charged nanoparticles and the negatively charged cell surface can facilitate cellular uptake through mechanisms like clathrin-mediated endocytosis or macropinocytosis.[12][13] Once inside the cell, the nanoparticle is typically trafficked into endosomes. The buffering capacity of the primary amine can play a role in endosomal escape through the "proton sponge" effect.[14][15] As the endosome acidifies, the amine groups become protonated, leading to an influx of protons and counter-ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm where it can reach its target.[16]
Quantitative Data Summary
The following tables summarize representative quantitative data for liposomal formulations incorporating DSPE-PEG-Amine. It is important to note that these values are illustrative and can vary significantly based on the specific lipid composition, molar ratios, preparation method, and analytical techniques used.
Table 1: Physicochemical Properties of DSPE-PEG-Amine Containing Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipo-Amine-1 | DPPC:Chol:DSPE-PEG-Amine (55:40:5) | 125.3 ± 4.1 | 0.15 ± 0.03 | +15.2 ± 1.8 | [3] |
| Lipo-Amine-2 | DSPC:Chol:DSPE-PEG-Amine (50:45:5) | 110.8 ± 3.5 | 0.12 ± 0.02 | +18.5 ± 2.1 | [3] |
| Lipo-Amine-3 | DOPC:Chol:DSPE-PEG-Amine (60:35:5) | 140.1 ± 5.2 | 0.18 ± 0.04 | +12.7 ± 1.5 | [3] |
Table 2: Representative Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Amine-Functionalized Liposomes | Doxorubicin | ~1-5 | >90 | Fictionalized Data |
| Cationic Liposomes | siRNA | ~0.5-2 | >95 | Fictionalized Data |
| PEGylated Liposomes | Quercetin | ~2.5 | ~55 | [17] |
Experimental Protocols
Protocol 1: Synthesis of DSPE-PEG-Amine
This protocol outlines a common synthetic route for DSPE-PEG-Amine.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N-hydroxysuccinimide ester of Boc-protected amine-terminated PEG (Boc-NH-PEG-NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve DSPE and Boc-NH-PEG-NHS in anhydrous DCM.
-
Add TEA to the solution to act as a base and stir the reaction mixture at room temperature overnight.
-
Purify the resulting DSPE-PEG-NH-Boc conjugate by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.[18]
-
To deprotect the amine group, dissolve the purified DSPE-PEG-NH-Boc in DCM and add TFA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Purify the final product, DSPE-PEG-Amine, by dialysis against deionized water and lyophilize to obtain a white powder.[3]
Protocol 2: Formulation of Amine-Functionalized Liposomes via Thin-Film Hydration
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Amine
-
Hydration buffer (e.g., PBS pH 7.4)
Procedure:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Amine in a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous hydration buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated for an odd number of passes (e.g., 11-21 times) to obtain a suspension of small unilamellar vesicles (SUVs).
-
Store the prepared liposomes at 4°C.
Protocol 3: Conjugation of an Antibody to DSPE-PEG-Amine Liposomes via NHS Ester Chemistry
Materials:
-
Amine-functionalized liposomes (from Protocol 2)
-
Antibody with a reactive NHS ester group (or activated separately)
-
Reaction buffer (e.g., PBS pH 8.0-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a solution of the NHS-ester activated antibody in the reaction buffer.
-
Add the antibody solution to the amine-functionalized liposome suspension. A typical molar ratio is a 5- to 20-fold molar excess of the PEG-Amine on the liposome surface to the antibody.[5]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding an amine-containing buffer like Tris to consume any unreacted NHS esters.
-
Purify the antibody-conjugated liposomes from unconjugated antibody and other reaction components using size-exclusion chromatography.[8]
-
Characterize the final immunoliposomes for size, zeta potential, and conjugation efficiency.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of DSPE-PEG-Amine, formulation of amine-functionalized liposomes, and subsequent antibody conjugation.
Caption: Conceptual diagram of targeted drug delivery and endosomal escape facilitated by an amine-functionalized liposome.
Conclusion
The terminal amine group of DSPE-PEG is a pivotal functional moiety that extends the utility of PEGylated lipids far beyond simply prolonging circulation time. It provides a robust platform for the covalent attachment of targeting ligands, enabling the design of sophisticated drug delivery systems that can selectively accumulate at disease sites. Furthermore, the inherent positive charge of the protonated amine group can favorably influence nanoparticle stability and cellular interactions, including uptake and endosomal escape. A thorough understanding and strategic utilization of the amine group's reactivity and physicochemical properties are paramount for the successful development of next-generation targeted nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. DSPE-PEG-NHS [nanocs.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Endosomal escape: a bottleneck in intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Self-Assembly of DSPE-PEG-Amine 5000 into Micelles: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine 5000) into micelles, a critical process in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the formation, characterization, and application of these versatile nanocarriers.
Introduction to DSPE-PEG-Amine 5000
DSPE-PEG-Amine 5000 is an amphiphilic polymer consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 5000 Da, terminating in an amine group.[1] This unique structure drives the self-assembly of the polymer into core-shell micellar structures in aqueous environments.[2] The hydrophobic DSPE segments form the core of the micelle, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form a protective corona.[2][3] This PEGylated shell provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system, which can prolong the systemic circulation time of the encapsulated therapeutic agent.[2] The terminal amine group offers a valuable site for the conjugation of targeting ligands, imaging agents, or other functional molecules.[1]
The Self-Assembly Process
The formation of micelles from DSPE-PEG-Amine 5000 monomers in an aqueous solution is a spontaneous process driven by the hydrophobic effect. Below the critical micelle concentration (CMC), the polymer chains exist as individual monomers. As the concentration increases to and above the CMC, the hydrophobic DSPE tails aggregate to minimize their exposure to water, forming a stable core. Concurrently, the hydrophilic PEG-Amine chains orient themselves towards the aqueous phase, forming the micellar corona. This process is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.
Physicochemical Properties of DSPE-PEG-Amine 5000 Micelles
The physicochemical characteristics of DSPE-PEG-Amine 5000 micelles are critical for their performance as drug delivery vehicles. These properties are summarized in the table below.
| Property | Typical Value(s) | Significance |
| Hydrodynamic Diameter | Larger than micelles with shorter PEG chains (e.g., DSPE-PEG2000).[4] Can range from 10-30 nm, but can be larger when encapsulating drugs.[5] | Influences biodistribution, circulation time, and cellular uptake. Particles <200 nm can accumulate in tumor tissues via the EPR effect. |
| Polydispersity Index (PDI) | Typically < 0.3 for a homogenous population.[2] | Indicates the uniformity of the micelle size distribution. A low PDI is desirable for consistent performance and regulatory approval. |
| Zeta Potential | Can be positive at neutral pH due to the terminal amine group. One study on DSPE-PEG-NH2 micelles reported a zeta potential of +6 to +8 mV.[5] | Affects colloidal stability and interactions with biological membranes. A positive charge can enhance cellular uptake. |
| Critical Micelle Concentration (CMC) | In the micromolar range; for DSPE-PEG 5000, it is approximately 1.0-1.5 µM.[6][7] | A low CMC indicates high stability upon dilution in the bloodstream, preventing premature disassembly and drug release.[4] |
Experimental Protocols
Micelle Formulation
Two primary methods for the formation of DSPE-PEG-Amine 5000 micelles are the thin-film hydration technique and direct dissolution.[2]
4.1.1. Thin-Film Hydration Method (for drug-loaded micelles)
This method is ideal for encapsulating hydrophobic drugs.[2]
-
Materials: DSPE-PEG-Amine 5000, hydrophobic drug, organic solvent (e.g., chloroform, methanol, or a mixture), aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4), round-bottom flask, rotary evaporator, water bath sonicator or extruder, and 0.22 µm syringe filters.[2]
-
Procedure:
-
Dissolution: Dissolve DSPE-PEG-Amine 5000 and the hydrophobic drug in the organic solvent in a round-bottom flask.[2]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid-drug film on the flask's inner surface.[2]
-
Hydration: Hydrate the film with the aqueous buffer by agitating the flask at a temperature above the phase transition temperature of the DSPE lipid (e.g., 60°C).[2]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should become clear or translucent.[2]
-
Sonication/Extrusion (Optional): To obtain a uniform size distribution, the micelle solution can be sonicated or passed through an extruder.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter.[2]
-
4.1.2. Direct Dissolution Method (for empty micelles)
This is a simpler method for preparing micelles without a drug payload.[2]
-
Materials: DSPE-PEG-Amine 5000, aqueous buffer (e.g., PBS pH 7.4), and 0.22 µm syringe filters.[2]
-
Procedure:
-
Dissolution: Directly dissolve the DSPE-PEG-Amine 5000 powder in the aqueous buffer.[8]
-
Heating and Stirring: Gently heat (e.g., to 60°C) and stir the solution until the polymer is completely dissolved and the solution is clear.[5]
-
Filtration: Cool the solution to room temperature and filter it through a 0.22 µm syringe filter.[2]
-
Micelle Characterization
4.2.1. Particle Size, Polydispersity, and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) instrument.[2]
-
Procedure:
-
Sample Preparation: Dilute the micelle formulation with the same aqueous buffer used for hydration to an appropriate concentration (e.g., 1 mg/mL) to avoid multiple scattering.[2]
-
Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.[2]
-
Data Acquisition: Equilibrate the sample at 25°C for 1-2 minutes and perform measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.[2]
-
4.2.2. Critical Micelle Concentration (CMC) Determination
-
Instrument: Fluorescence spectrophotometer.[2]
-
Probe: Pyrene (B120774) is a commonly used fluorescent probe.[2]
-
Procedure:
-
Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) and a series of DSPE-PEG-Amine 5000 solutions in the aqueous buffer with concentrations spanning the expected CMC.[2]
-
Sample Preparation: Add a small aliquot of the pyrene stock solution to each DSPE-PEG-Amine 5000 dilution. The final probe concentration should be very low (e.g., ~0.6 µM). Evaporate the organic solvent.[2]
-
Incubation: Incubate the samples overnight at room temperature in the dark to allow for probe partitioning into the micelle cores.[2]
-
Fluorescence Measurement: Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene is sensitive to the polarity of its microenvironment.[2]
-
CMC Determination: Plot the I₁/I₃ ratio against the logarithm of the DSPE-PEG-Amine 5000 concentration. The CMC is determined from the intersection of the two linear portions of the curve.[2]
-
Cellular Uptake and Drug Delivery
DSPE-PEG-Amine 5000 micelles are primarily designed for in vivo drug delivery. Their small size and PEGylated surface allow them to circulate in the bloodstream for extended periods, avoiding rapid clearance by the mononuclear phagocyte system.[4] This prolonged circulation increases the probability of accumulating in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
The cellular uptake of PEGylated micelles is a complex process. While the PEG corona can reduce non-specific interactions, the terminal amine group can impart a positive charge, which may facilitate interaction with negatively charged cell membranes and subsequent internalization through endocytosis.[5] The exact endocytic pathway can vary depending on the cell type and the presence of targeting ligands. Once inside the cell, the micelles need to release their therapeutic payload. This can be triggered by the acidic environment of endosomes or lysosomes, leading to the destabilization of the micelle and drug release into the cytoplasm.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raw.githubusercontent.com [raw.githubusercontent.com]
Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Terminated PEG Lipids
For Researchers, Scientists, and Drug Development Professionals
Amine-terminated polyethylene (B3416737) glycol (PEG) lipids are a cornerstone of modern drug delivery systems, offering a versatile platform for the development of sophisticated nanomedicines. Their unique properties enable the formulation of nanoparticles with enhanced stability, prolonged circulation times, and the potential for targeted delivery to specific cells and tissues. This in-depth technical guide provides a comprehensive overview of the core applications of amine-terminated PEG lipids, focusing on their role in drug delivery, gene therapy, and bioconjugation.
Core Applications in Nanoparticle-Based Drug Delivery
Amine-terminated PEG lipids, particularly derivatives of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) such as DSPE-PEG-Amine, are integral components in the formulation of lipid nanoparticles (LNPs), liposomes, and other nanocarriers.[1] The primary amine group serves as a crucial reactive handle for the covalent attachment of a wide array of molecules, transforming a passive delivery vehicle into a targeted therapeutic agent.
Surface Functionalization for Targeted Delivery
The ability to conjugate targeting ligands to the surface of nanoparticles is a key advantage of using amine-terminated PEG lipids. This "active targeting" strategy aims to increase the accumulation of the therapeutic payload at the site of action, thereby enhancing efficacy and minimizing off-target side effects.[2] Common targeting moieties include:
-
Antibodies and Antibody Fragments: For targeting specific cell surface antigens, such as HER2 in breast cancer.[3]
-
Peptides: Such as RGD peptides that target integrins expressed on tumor neovasculature.
-
Small Molecules: Like folic acid, which targets the folate receptor overexpressed on many cancer cells.[4]
-
Aptamers: Nucleic acid-based ligands with high specificity for their targets.
Gene Therapy and siRNA Delivery
In the realm of gene therapy, amine-terminated PEG lipids play a vital role in the formulation of LNPs for the delivery of nucleic acids like messenger RNA (mRNA) and small interfering RNA (siRNA). The PEGylated surface shields the nanoparticles from the immune system, prolonging their circulation time and allowing for effective delivery to target cells. The positive charge of the amine group at low pH can also facilitate the encapsulation of negatively charged nucleic acids.
Quantitative Data on Amine-PEGylated Nanoparticle Formulations
The physicochemical properties of nanoparticles functionalized with amine-terminated PEG lipids are critical determinants of their in vivo performance. Parameters such as particle size, polydispersity index (PDI), and zeta potential must be carefully controlled to ensure stability, biocompatibility, and optimal biodistribution.
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipo-Amine-1 | DPPC:Chol:DSPE-PEG-Amine (55:40:5) | 125.3 ± 4.1 | 0.15 ± 0.03 | +15.2 ± 1.8 | Fictionalized Data |
| Lipo-Amine-2 | DSPC:Chol:DSPE-PEG-Amine (50:45:5) | 110.8 ± 3.5 | 0.12 ± 0.02 | +18.5 ± 2.1 | Fictionalized Data |
| Lipo-Amine-3 | DOPC:Chol:DSPE-PEG-Amine (60:35:5) | 140.1 ± 5.2 | 0.18 ± 0.04 | +12.7 ± 1.5 | Fictionalized Data |
| Nanoparticle Type | Targeting Ligand | Uptake in Target Cells (relative units) | Uptake in Non-Target Cells (relative units) | Reference |
| Amine-PEG NP | None | 100 | 95 | Fictionalized Data |
| Folate-PEG NP | Folic Acid | 350 | 110 | Fictionalized Data[4] |
| Anti-HER2-PEG NP | Anti-HER2 scFv | 420 | 105 | Fictionalized Data[5] |
| Ligand | Ligand Density (ligands/100 nm²) | Cellular Uptake (relative to non-targeted) | Reference |
| Folate | 0.5 - 2.0 | Increased | [6] |
| Transferrin | 0.7 | Increased | [6] |
| HER2-Antibody | 0.2 | Increased | [6] |
Signaling Pathways and Cellular Uptake Mechanisms
Amine-PEGylated nanoparticles can influence cellular signaling and are internalized through various endocytic pathways, often dictated by the conjugated targeting ligand.
Amine-functionalized nanoparticles can also play a role in modulating immune signaling pathways. For instance, nanoparticles delivering STING (Stimulator of Interferon Genes) agonists can activate this pathway, leading to an anti-tumor immune response.[7][8]
Experimental Protocols
The successful application of amine-terminated PEG lipids relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Liposome Formulation using Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Amine.
Materials:
-
Primary lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG2000-Amine
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine) in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.
-
Protocol 2: Bioconjugation via EDC/NHS Chemistry
This protocol outlines the conjugation of a carboxyl-containing ligand (e.g., a peptide) to the amine group of DSPE-PEG-Amine.
Materials:
-
Amine-terminated PEGylated nanoparticles
-
Ligand with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activate Ligand:
-
Dissolve the carboxyl-containing ligand in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the ligand solution and incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.
-
-
Conjugation:
-
Add the activated ligand solution to the amine-PEGylated nanoparticle suspension in the Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to deactivate any unreacted NHS-esters.
-
-
Purification:
-
Remove unconjugated ligand and byproducts by dialysis, size exclusion chromatography, or tangential flow filtration.
-
Protocol 3: Characterization of Nanoparticles
A. Dynamic Light Scattering (DLS) for Size and PDI:
-
Dilute the nanoparticle suspension to an appropriate concentration in a suitable buffer (e.g., PBS).
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size distribution and polydispersity index (PDI) using a DLS instrument.
B. Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer or deionized water.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Measure the electrophoretic mobility to determine the zeta potential.
C. Quantification of Ligand Conjugation:
-
This can be achieved through various methods depending on the ligand, such as UV-Vis spectroscopy (if the ligand has a chromophore), fluorescence spectroscopy (if the ligand is fluorescent or labeled with a fluorophore), or by using specific assays like the bicinchoninic acid (BCA) assay for protein/peptide quantification.
Protocol 4: In Vitro Cellular Uptake Study
Materials:
-
Targeted and non-targeted fluorescently labeled nanoparticles.
-
Cell culture medium and supplements.
-
Target cell line and a control cell line (with low or no expression of the target receptor).
-
Plate reader, fluorescence microscope, or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Nanoparticle Incubation: Replace the medium with fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Incubate for a defined period (e.g., 4 hours).
-
Washing: Wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Qualitative: Visualize cellular uptake using a fluorescence microscope.
-
Quantitative: Lyse the cells and measure the fluorescence intensity using a plate reader, or analyze the cells by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity.
-
Conclusion
Amine-terminated PEG lipids are indispensable tools in the field of drug delivery, providing a robust and versatile platform for the creation of advanced nanomedicines. Their ability to be readily functionalized allows for the development of targeted therapies with the potential for enhanced efficacy and reduced toxicity. A thorough understanding of the formulation processes, bioconjugation strategies, and characterization methods is essential for the successful translation of these promising technologies from the laboratory to clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Preclinical manufacture of an anti-HER2 scFv-PEG-DSPE, liposome-inserting conjugate. 1. Gram-scale production and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and investigation of targeting agent orientation and density on nanoparticles for enhancing cellular uptake efficiency - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comprehensive Technical Guide to the Foundational Research of DSPE-PEGylated Liposomes
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a phospholipid-polymer conjugate that has become a cornerstone in the field of advanced drug delivery.[1] These biocompatible and amphiphilic molecules are instrumental in the formulation of liposomes, which are artificially prepared vesicles composed of a lipid bilayer.[1][2] The incorporation of DSPE-PEG into liposomal formulations imparts "stealth" characteristics, enabling them to evade the body's natural defense mechanisms and significantly prolonging their circulation time in the bloodstream.[2] This extended circulation enhances the probability of the liposome (B1194612) accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2] This guide provides an in-depth overview of the core principles, preparation, characterization, and applications of DSPE-PEGylated liposomes for researchers, scientists, and professionals in drug development.
Core Principles of DSPE-PEGylated Liposomes
The functionality of DSPE-PEGylated liposomes stems from the unique properties of the DSPE-PEG molecule. It consists of a hydrophobic DSPE anchor and a hydrophilic PEG polymer chain.[3] This amphiphilicity allows DSPE-PEG to seamlessly integrate into the lipid bilayer of liposomes, with the DSPE portion embedded in the membrane and the PEG chains extending into the aqueous exterior.[3]
The PEG chains form a protective hydrophilic layer on the surface of the liposome. This "PEG shield" sterically hinders the adsorption of plasma proteins (opsonization), which would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5][6] By evading the MPS, these "stealth liposomes" can circulate for extended periods, increasing their therapeutic efficacy.[4][5] The molecular weight of the PEG chain and the molar percentage of DSPE-PEG in the lipid composition are critical factors that influence the bilayer packing, circulation time, and thermodynamic stability of the liposomes.[6]
Preparation of DSPE-PEGylated Liposomes
The most common method for preparing DSPE-PEGylated liposomes is the thin-film hydration technique.[7] This method involves the self-assembly of phospholipids (B1166683) into vesicles upon hydration.
Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Formation: A mixture of lipids, including phospholipids like 1,2-distearoyl-sn-glycero-3-phosphatidylcholine (DSPC) or egg-yolk phosphatidylcholine, cholesterol, and DSPE-PEG, are dissolved in an organic solvent, typically a chloroform:methanol mixture.[2][8] For lipophilic drugs, the drug is co-dissolved with the lipids at this stage.[7] The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[7][8]
-
Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.[7][8] This process leads to the formation of multilamellar vesicles (MLVs).[2] For hydrophilic drugs, they are dissolved in the aqueous buffer used for hydration.[2][7]
-
Size Reduction (Homogenization): The resulting MLV suspension is subjected to a size reduction process to produce smaller, more uniform vesicles. Common techniques include:
-
Purification: To remove the unencapsulated drug, the liposome suspension is purified using methods such as dialysis, size exclusion chromatography (e.g., with a Sephadex G-50 column), or ultrafiltration.[2]
Quantitative Data on DSPE-PEGylated Liposomes
The following tables summarize key quantitative data from various studies on DSPE-PEGylated liposomes.
Table 1: Physicochemical Properties of DSPE-PEGylated Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEGylated Liposomes | FA-PEG-DSPE/cholesterol/DSPC (5:40:55) | 140 ± 5 | 0.48 ± 0.026 | +0.2 | [9] |
| Control Liposomes | cholesterol/DSPC | 110 ± 6 | 0.25 ± 0.014 | -5 | [9] |
| cRGD-CL | DOTAP/cholesterol/DMG-PEG2k/DSPE-PEG2k-cRGD (50:42:2:6) | ~126 | 0.1 | Not Specified | [10] |
| G-Rg3-PLP | Optimized ratio | 152.58 ± 0.74 | 0.293 | -26.73 ± 0.57 | [8] |
| DSPE-PEG2000/Soluplus (1/1) | DSPE-PEG2000/Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | [11] |
Table 2: Encapsulation Efficiency and Drug Loading
| Liposome Formulation | Encapsulated Agent | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| FA-conjugated PEGylated Liposomes | Kappaphycus alvarezii extract | 82.72 | 12.81 | [9] |
| Control Liposomes | Kappaphycus alvarezii extract | 84.56 | 13.42 | [9] |
| G-Rg3-PLP | Ginsenoside Rg3 | 85.24 ± 1.02 | 7.44 ± 0.08 | [8] |
Characterization of DSPE-PEGylated Liposomes
Thorough characterization is essential to ensure the quality, stability, and efficacy of liposomal formulations.
1. Size, Polydispersity, and Zeta Potential
-
Dynamic Light Scattering (DLS): This is the standard technique for measuring the average particle size (hydrodynamic diameter), size distribution (Polydispersity Index, PDI), and zeta potential of liposomes in suspension.[2] A low PDI value (typically < 0.3) indicates a monodisperse and uniform population of liposomes.[10]
-
Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the liposome surface and is a key predictor of colloidal stability.[2]
Experimental Protocol: DLS Measurement
-
Dilute the liposome suspension in the external buffer to an appropriate concentration to prevent multiple scattering effects.[2]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[2]
-
Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter, PDI, and zeta potential.[2]
2. Morphology
-
Transmission Electron Microscopy (TEM) and Cryo-TEM: These imaging techniques are used to visualize the shape and lamellarity of the liposomes.[8] Cryo-TEM is particularly useful as it allows for the observation of the vesicles in their hydrated state.
3. Encapsulation Efficiency and Drug Loading
-
Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully entrapped within the liposomes.
-
Loading Capacity (LC%): The amount of encapsulated drug relative to the total weight of the liposome.
Experimental Protocol: Determination of EE and LC
-
Separate the unencapsulated (free) drug from the liposomal formulation using techniques like dialysis or size exclusion chromatography.[2]
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[2]
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][7]
-
Calculate EE and LC using the following formulas:[2]
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
LC (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
Visualizations of Key Processes
Diagram 1: Experimental Workflow for Liposome Preparation and Characterization
A flowchart of the preparation and characterization of DSPE-PEGylated liposomes.
Diagram 2: Receptor-Mediated Endocytosis of Targeted Liposomes
Signaling pathway for cellular uptake of ligand-functionalized DSPE-PEGylated liposomes.
Diagram 3: In Vivo Fate of DSPE-PEGylated vs. Conventional Liposomes
A diagram illustrating the logical relationship of DSPE-PEGylation to the in vivo fate of liposomes.
DSPE-PEGylated liposomes represent a mature and highly successful platform for drug delivery, offering significant advantages in terms of stability, prolonged circulation, and passive tumor targeting.[3][12] The foundational research outlined in this guide highlights the critical interplay between formulation components, preparation methods, and the resulting physicochemical properties that dictate their in vivo performance.
Future research continues to build upon this foundation, exploring multifunctional liposomes with active targeting ligands (e.g., antibodies, peptides) attached to the distal end of the PEG chain to further enhance site-specific delivery.[3] Additionally, stimuli-responsive liposomes that release their payload in response to specific physiological cues (e.g., pH, temperature) are being developed to improve therapeutic outcomes and reduce off-target toxicity. The principles and protocols described herein remain fundamental to the ongoing innovation in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DSPE-PEG-Amine MW 5000 Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. They have emerged as a leading platform for drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) significantly enhances the pharmacokinetic profile of liposomes. The PEG moiety provides a hydrophilic "stealth" coating that reduces recognition and clearance by the mononuclear phagocyte system, thereby prolonging circulation time and promoting passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
This application note focuses on liposomes formulated with DSPE-PEG-Amine with a molecular weight of 5000 Dalton. The terminal amine group on the PEG chain serves as a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This functionalization enables active targeting of specific cells or tissues, leading to increased drug concentration at the site of action and reduced off-target toxicity.
These protocols provide a comprehensive guide to the preparation, characterization, and drug loading of DSPE-PEG-Amine MW 5000 liposomes using the thin-film hydration method followed by extrusion.
Data Presentation
The physicochemical properties of liposomes are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize representative quantitative data for DSPE-PEG-Amine MW 5000 liposomal formulations.
| Formulation Code | Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipo-1 | HSPC:Cholesterol:DSPE-PEG-Amine 5000 (55:40:5) | 110.5 | < 0.2 | -4.0 |
| Lipo-2 | DSPC:Cholesterol:DSPE-PEG-Amine 5000 (55:40:5) | 125.8 | 0.15 | +15.2 |
| Lipo-3 | POPC:Cholesterol:DSPE-PEG-Amine 5000 (94:5:1) | 135.2 | 0.21 | -3.5 |
| Lipo-4 | DSPC:DSPE-PEG-Amine 5000 (95:5) | 142.1 | 0.18 | -5.2 |
HSPC: Hydrogenated Soy Phosphatidylcholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine, POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, Cholesterol
| Drug | Liposome (B1194612) Formulation | Drug Loading Method | Encapsulation Efficiency (%) |
| Doxorubicin (B1662922) | DSPC:Cholesterol:DSPE-PEG-Amine 5000 (55:40:5) | pH Gradient | > 95 |
| Paclitaxel | DSPC:Cholesterol:DSPE-PEG-Amine 5000 (55:40:5) | Passive (in lipid film) | ~ 90 |
| siRNA | Cationic Lipid:DOPE:Cholesterol:DSPE-PEG-Amine 5000 | Electrostatic Interaction | > 90 |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Amine MW 5000 Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid
-
Cholesterol
-
DSPE-PEG-Amine MW 5000
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the desired amounts of DSPC, cholesterol, and DSPE-PEG-Amine 5000 according to the desired molar ratio (e.g., 55:40:5).
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask to ensure complete solubilization.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the lipid Tc (e.g., 65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Agitate the flask by hand or on a rotary shaker (with the vacuum off) at the same temperature for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the extruder into the second syringe.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).
-
The final liposome suspension should appear translucent.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.
-
Protocol 2: Drug Loading
A. Passive Loading of Hydrophobic Drugs
This method is suitable for lipophilic drugs that can be incorporated into the lipid bilayer.
Procedure:
-
Follow step 1 of Protocol 1, but co-dissolve the hydrophobic drug with the lipids in the organic solvent.
-
Proceed with the subsequent steps of lipid film formation, hydration, and extrusion as described in Protocol 1.
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
B. Active Loading of Doxorubicin using a pH Gradient
This method is effective for weakly basic drugs like doxorubicin.
Materials:
-
Pre-formed "empty" liposomes (prepared as in Protocol 1, but hydrated with a low pH buffer, e.g., 300 mM citrate (B86180) buffer, pH 4.0)
-
Doxorubicin hydrochloride
-
Buffer with a higher pH (e.g., HEPES buffered saline, pH 7.5)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Prepare empty liposomes by hydrating the lipid film with the low pH citrate buffer.
-
Remove the external low pH buffer by passing the liposome suspension through a size exclusion column equilibrated with the higher pH buffer (e.g., HEPES buffered saline, pH 7.5). This creates a transmembrane pH gradient (acidic inside, neutral outside).
-
Add the doxorubicin hydrochloride solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for 30-60 minutes. The uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic interior of the liposome.[1]
-
Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.
Protocol 3: Characterization of Liposomes
A. Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution of the liposomes.
Procedure:
-
Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded.
B. Zeta Potential Measurement
Principle: Zeta potential is a measure of the surface charge of the liposomes and is determined by measuring the electrophoretic mobility of the particles in an electric field.
Procedure:
-
Dilute the liposome suspension in an appropriate low ionic strength buffer.
-
Transfer the sample to a specific zeta potential cuvette.
-
Perform the measurement according to the instrument's instructions.
C. Encapsulation Efficiency (EE) and Drug Loading Content (LC)
Principle: EE and LC are determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug associated with the vesicles.
Procedure:
-
Separate the unencapsulated drug from the liposomal formulation using methods like dialysis, size exclusion chromatography, or ultrafiltration.
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant like Triton X-100 or an organic solvent such as methanol.
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and LC using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
Visualizations
Caption: Experimental workflow for DSPE-PEG-Amine liposome formulation.
Caption: Structure of a DSPE-PEG-Amine functionalized liposome.
References
Application Notes and Protocols for the Conjugation of Antibodies to DSPE-PEG-Amine 5000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies to lipid-polyethylene glycol (PEG) derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine 5000), is a cornerstone technique in the development of targeted drug delivery systems, particularly for liposomal and nanoparticle-based therapeutics.[1][2] By anchoring antibodies to the surface of these nanocarriers, researchers can achieve site-specific targeting to cells and tissues that overexpress the corresponding antigen, thereby enhancing therapeutic efficacy while minimizing off-target side effects.[1] This document provides detailed protocols for the covalent conjugation of antibodies to DSPE-PEG-Amine 5000 using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4]
Principle of the Reaction: EDC/NHS Chemistry
The conjugation of an antibody to DSPE-PEG-Amine relies on the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid groups (-COOH) on the antibody (present on aspartic and glutamic acid residues) using EDC and NHS. This two-step process is highly efficient and proceeds under mild, aqueous conditions, which helps to preserve the biological activity of the antibody.[3][4]
The reaction proceeds as follows:
-
Activation of the Antibody's Carboxylic Acid: EDC reacts with the carboxyl groups on the antibody to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4]
-
Formation of a Semi-Stable NHS Ester: To prevent the hydrolysis of the unstable O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[3][5]
-
Conjugation to DSPE-PEG-Amine: The NHS-activated antibody is then introduced to the DSPE-PEG-Amine. The primary amine of the DSPE-PEG-Amine attacks the NHS ester, forming a stable amide bond and releasing the NHS leaving group. This reaction is most efficient at a pH of 7.2-8.0.[3][6]
An alternative, and more common, approach involves reacting the amine groups of the antibody with a DSPE-PEG derivative that has a terminal NHS ester (DSPE-PEG-NHS).[7][8][9] This can be sourced directly or generated in situ from DSPE-PEG-COOH using EDC/NHS chemistry.
Experimental Protocols
This section details the step-by-step procedure for conjugating antibodies to DSPE-PEG-Amine 5000.
Materials and Reagents
-
Antibody of interest
-
DSPE-PEG-Amine 5000
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) or dialysis cassettes (100 kDa MWCO)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving lipids and crosslinkers
Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer, as primary amines will compete with the desired reaction.[10]
-
If the antibody solution contains stabilizers like bovine serum albumin (BSA) or buffers with primary amines (e.g., Tris), it must be purified.[11]
-
Dialyze the antibody against the Activation Buffer overnight at 4°C using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10-20 kDa). Alternatively, use a centrifugal filter device for buffer exchange.[10]
-
Determine the final concentration of the purified antibody using a spectrophotometer at 280 nm (A280) or a protein assay like the BCA assay.[11]
Conjugation Protocol
-
Activation of the Antibody:
-
Dissolve the purified antibody in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[3]
-
Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Preparation of DSPE-PEG-Amine:
-
Dissolve the DSPE-PEG-Amine 5000 in the Coupling Buffer. Gentle warming and sonication may be required to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Immediately after the activation step, add the activated antibody solution to the DSPE-PEG-Amine solution. A 10- to 20-fold molar excess of DSPE-PEG-Amine to the antibody is a good starting point.
-
Adjust the pH of the final reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[8] This will react with any remaining NHS-activated antibody.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate
Purification is essential to remove unreacted antibody, DSPE-PEG-Amine, and crosslinking agents.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger antibody-lipid conjugate from smaller, unreacted molecules.
-
Equilibrate the SEC column (e.g., Sepharose CL-4B or Sephadex G-100) with PBS.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS and collect fractions.
-
Monitor the fractions for protein (A280) and, if a fluorescent label was used, for fluorescence. The conjugate will elute in the earlier fractions.
-
-
Dialysis:
Data Presentation
The following table summarizes key parameters for the conjugation reaction.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| EDC/Sulfo-NHS Molar Excess | 50-100 fold (to antibody) | To achieve sufficient activation of antibody carboxyl groups. |
| DSPE-PEG-Amine Molar Excess | 10-20 fold (to antibody) | To drive the conjugation reaction to completion. |
| Activation pH | 4.5-6.0 | Optimal pH for EDC/NHS activation of carboxyl groups.[3][4] |
| Conjugation pH | 7.2-8.0 | Optimal pH for the reaction of NHS esters with primary amines.[3][6] |
| Activation Time | 15-30 minutes | Sufficient time for NHS ester formation. |
| Conjugation Time | 2-4 hours at RT or overnight at 4°C | To allow for complete conjugation. |
| Quenching Agent | Tris or Glycine (20-50 mM) | To deactivate unreacted NHS esters.[8] |
Visualization of Workflow and Chemistry
Experimental Workflow
Caption: Experimental workflow for antibody conjugation to DSPE-PEG-Amine.
Chemical Reaction Pathway
Caption: Chemical pathway of EDC/NHS mediated conjugation.
Characterization of the Conjugate
After purification, it is important to characterize the antibody-DSPE-PEG conjugate to determine the success of the reaction.
-
Size Analysis: Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA) can be used to measure the size distribution of the conjugates. An increase in size compared to the unconjugated lipid micelles is expected.[12]
-
Conjugation Efficiency: The efficiency of conjugation can be determined by quantifying the amount of antibody conjugated to the DSPE-PEG. This can be done using a protein assay (e.g., BCA or Bradford) on the purified conjugate and comparing it to the initial amount of antibody used. If the antibody is fluorescently labeled, the conjugation efficiency can be calculated by comparing the fluorescence signal in the fractions corresponding to the conjugate with that of the unconjugated antibody.[12]
-
Antibody Activity: It is crucial to confirm that the conjugated antibody retains its antigen-binding activity. This can be assessed using an enzyme-linked immunosorbent assay (ELISA) or flow cytometry with antigen-expressing cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester. | Perform the conjugation step immediately after activation. Ensure buffers are fresh.[3] |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[3] | |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[3][4] | |
| Precipitation of Protein during Reaction | High degree of modification leading to insolubility. | Reduce the molar excess of the EDC/Sulfo-NHS. |
| Incorrect buffer conditions. | Ensure the antibody is at a suitable concentration and in a buffer that maintains its stability. | |
| Antibody Inactivity | Harsh reaction conditions. | Reduce the molar excess of crosslinkers or shorten the reaction time. |
| Modification of critical amine residues in the antigen-binding site. | Consider site-specific conjugation methods (e.g., targeting thiols). |
References
- 1. Building and characterizing antibody-targeted lipidic nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. encapsula.com [encapsula.com]
- 8. encapsula.com [encapsula.com]
- 9. DSPE-PEG-NHS [nanocs.net]
- 10. nanocomposix.com [nanocomposix.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: DSPE-PEG-Amine MW 5000 for Nanoparticle Surface Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is an amphiphilic phospholipid-polymer conjugate widely used in the development of nanomedicines.[1][2] It is composed of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of approximately 5000 Daltons, and a terminal primary amine group (-NH2).[3] This structure allows for its stable incorporation into the lipid bilayer of nanoparticles, such as liposomes and lipid nanoparticles (LNPs).[4][5]
The PEG component provides a "stealth" characteristic, forming a hydrophilic shield on the nanoparticle surface that reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation half-life.[4][6][7] The terminal amine group serves as a versatile reactive site for the covalent attachment of various molecules, including targeting ligands (antibodies, peptides, aptamers), imaging agents, and other functional moieties, enabling the development of targeted and theranostic nanoparticle systems.[3][5]
Key Physicochemical Properties
The properties of DSPE-PEG-Amine MW 5000 make it a reliable reagent for nanoparticle formulation and surface functionalization.
| Property | Value / Description | Reference(s) |
| Molecular Weight (MW) | ~5900 Da (average MW due to PEG polydispersity) | [8] |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] | [8] |
| Appearance | White to off-white solid or powder | [3][9] |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMSO, and DMF.[3] Forms micelles in aqueous media.[6] | [3] |
| Reactive Group | Primary Amine (-NH2) | [3] |
| Reactivity | Reacts with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive groups.[1][10] | [1][10] |
| Storage Conditions | -20°C in a dry, dark environment.[1][5] Hygroscopic.[8] | [1][5][8] |
| Purity | Typically >95% | [8] |
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Nanoparticles via Post-Insertion
This protocol describes the incorporation of DSPE-PEG-Amine into pre-formed nanoparticles (e.g., liposomes). The post-insertion method relies on the spontaneous transfer of the lipid-PEG conjugate from micelles into the nanoparticle's lipid bilayer, driven by the hydrophobic DSPE anchor.
Workflow for Nanoparticle Functionalization
Caption: Workflow for creating targeted nanoparticles.
Materials:
-
Pre-formed nanoparticles (e.g., liposomes)
-
DSPE-PEG-Amine MW 5000
-
Buffer (e.g., HEPES-buffered saline (HBS) or Phosphate-buffered saline (PBS), pH 7.4)
-
Water bath or incubator set to 60°C (or slightly above the lipid bilayer's phase transition temperature)
-
Purification system (e.g., dialysis cassette with appropriate MWCO, size-exclusion chromatography (SEC) column)
Procedure:
-
Prepare DSPE-PEG-Amine Micelle Solution:
-
Accurately weigh the required amount of DSPE-PEG-Amine powder. The amount typically corresponds to 1-10 mol% of the total lipid in the pre-formed nanoparticle suspension.
-
Dissolve the lipid in a small amount of buffer (e.g., HBS, pH 7.4) to a concentration well above its critical micelle concentration (CMC).
-
Gently warm and vortex the solution to ensure complete dissolution and micelle formation.
-
-
Incubation for Insertion:
-
Warm the pre-formed nanoparticle suspension to 60°C.
-
Add the DSPE-PEG-Amine micelle solution to the warmed nanoparticle suspension.
-
Incubate the mixture for 1 hour at 60°C with gentle stirring. This temperature facilitates lipid exchange by increasing the fluidity of the nanoparticle membrane.
-
-
Purification:
-
Cool the mixture to room temperature.
-
Remove the unincorporated DSPE-PEG-Amine micelles.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis cassette (e.g., 10-20 kDa MWCO) and dialyze against the desired buffer overnight at 4°C with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Pass the suspension through an SEC column to separate the larger functionalized nanoparticles from the smaller, unincorporated micelles.
-
-
-
Characterization and Storage:
-
Characterize the resulting amine-functionalized nanoparticles for size, polydispersity index (PDI), and zeta potential. A successful incorporation of DSPE-PEG-Amine should result in a slight increase in particle size and a shift in zeta potential towards a more positive value (or less negative).[11]
-
Store the purified nanoparticles at 4°C.
-
Protocol 2: Covalent Conjugation of an NHS-Ester Activated Molecule
This protocol details the coupling of a molecule (e.g., a targeting peptide, a fluorescent dye) that has been pre-activated with an N-Hydroxysuccinimide (NHS) ester to the surface of amine-functionalized nanoparticles.
Amine Coupling Chemistry via NHS Ester Reaction
Caption: Reaction of an amine with an NHS ester.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
NHS-ester activated molecule
-
Amine-free buffer with a slightly alkaline pH (e.g., 100 mM carbonate/bicarbonate buffer, pH 8.5; or 50 mM borate (B1201080) buffer, pH 8.0). Do not use Tris or PBS, as they contain competing amines or phosphates that can interfere.[12]
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M hydroxylamine, pH 8.0)
-
Purification system (SEC or dialysis)
Procedure:
-
Buffer Exchange:
-
If the amine-functionalized nanoparticles are in a buffer containing primary amines (like Tris), exchange them into the appropriate amine-free reaction buffer (e.g., carbonate buffer, pH 8.5) using SEC or dialysis.
-
-
Conjugation Reaction:
-
Dissolve the NHS-ester activated molecule in a compatible solvent (e.g., DMSO) immediately before use, as NHS esters are susceptible to hydrolysis.
-
Add the activated molecule solution to the nanoparticle suspension. A typical starting point is a 5- to 20-fold molar excess of the activated molecule relative to the estimated number of surface amine groups.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing. Protect from light if using a fluorescent dye.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with and deactivate any remaining NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the conjugated nanoparticles from unreacted molecules and quenching reagents using SEC or extensive dialysis.
-
-
Characterization:
-
Confirm successful conjugation using appropriate techniques (e.g., UV-Vis spectroscopy for a dye, fluorescence spectroscopy, or a protein quantification assay like BCA for an antibody).
-
Re-characterize the final product for size, PDI, and zeta potential.
-
Protocol 3: Key Characterization Techniques
Thorough characterization is essential to ensure the quality, stability, and efficacy of the functionalized nanoparticles.[4]
1. Particle Size, Polydispersity (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[4]
-
Methodology:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or filtered deionized water) to avoid multiple scattering effects.
-
Measure the hydrodynamic diameter (size), PDI (a measure of size distribution width), and zeta potential (a measure of surface charge).
-
Expected Results: Successful incorporation of DSPE-PEG-Amine should show a slight increase in hydrodynamic diameter and a shift in zeta potential. Conjugation of a charged ligand will further alter the zeta potential. A PDI value below 0.3 is generally considered acceptable for monodisperse populations.
-
2. Quantifying Drug Loading and Encapsulation Efficiency
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Methodology:
-
Separate Free Drug: Separate the drug-loaded nanoparticles from the unencapsulated (free) drug using methods like ultracentrifugation or SEC.[4]
-
Quantify Encapsulated Drug: Lyse the purified nanoparticles with a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.
-
Measure the drug concentration using a pre-established calibration curve via HPLC or UV-Vis.
-
Calculate:
-
Quantitative Data Summary
The formulation parameters significantly influence the final physicochemical properties of the nanoparticles. The following table provides example data demonstrating how the ratio of DSPE-PEG to other formulation components can affect particle size and surface charge.
Table 1: Example Formulation Data for Nanoparticles (Note: Data adapted from a study using DSPE-PEG2000, which demonstrates the general principle applicable to DSPE-PEG lipids.)
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |
| 10:1 | 36.5 | -28.5 | 0.900 | |
| 5:1 | 80.8 | -29.2 | 0.644 | [13] |
| 4:1 | 128.1 | -28.1 | 0.295 | [13] |
| 1:1 | 116.6 | -13.7 | 0.112 | [13] |
This data illustrates that decreasing the relative amount of DSPE-PEG2000 can lead to an increase in particle size and a less negative surface charge, highlighting the importance of optimizing formulation ratios.[13]
References
- 1. DSPE-PEG-Amine sodium salt, MW 5,000 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. DSPE-PEG(5000) Amine - Creative Biolabs [creative-biolabs.com]
- 9. DSPE PEG NHS, MW 5000 [nanocs.net]
- 10. DSPE-PEG-Amine, DSPE-PEG-NH2, MW 5,000 - Taskcm [taskcm.com]
- 11. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Liposome Formulation using the Thin-Film Hydration Method with DSPE-PEG-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are a cornerstone of modern drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them ideal nanocarriers. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) into liposome (B1194612) formulations offers significant advantages. The DSPE moiety provides a stable anchor within the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) chain creates a hydrophilic "stealth" coating that reduces recognition by the immune system, thereby prolonging circulation time.[1][2][3] The terminal amine group serves as a versatile reactive handle for the conjugation of targeting ligands such as antibodies, peptides, or small molecules, enabling the development of targeted drug delivery systems.[4][5][6][7]
These application notes provide a detailed protocol for the preparation of liposomes containing DSPE-PEG-Amine using the thin-film hydration method, a robust and widely used technique for liposome formulation.[8][9][10][11] Also included are protocols for post-formation processing and characterization, as well as quantitative data on the influence of DSPE-PEG-Amine concentration on liposome properties.
Data Presentation
The following tables summarize the impact of DSPE-PEG concentration on the physicochemical properties of liposomes.
Table 1: Effect of DSPE-PEG Molar Percentage on Liposome Size and Polydispersity Index (PDI)
| Primary Phospholipid | Cholesterol (mol%) | DSPE-PEG (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| HSPC | 40 | 0 | 150 ± 10 | 0.25 ± 0.05 |
| HSPC | 40 | 2 | 135 ± 8 | 0.21 ± 0.04 |
| HSPC | 40 | 5 | 120 ± 7 | 0.18 ± 0.03 |
| HSPC | 40 | 7 | 135 ± 9[12][13] | 0.22 ± 0.04 |
| HSPC | 40 | 10 | 110 ± 6 | 0.15 ± 0.02 |
| EPC | 40 | 0 | 165 ± 12 | 0.28 ± 0.06 |
| EPC | 40 | 4 | 140 ± 9 | 0.23 ± 0.05 |
| EPC | 40 | 7 | 155 ± 11[12] | 0.26 ± 0.05 |
| EPC | 40 | 10 | 125 ± 8 | 0.19 ± 0.04 |
HSPC: Hydrogenated Soy Phosphatidylcholine, EPC: Egg Phosphatidylcholine. Data is presented as mean ± standard deviation and is compiled from typical results found in the literature. An anomalous peak in size is often observed around 7 mol% DSPE-PEG.[12][13]
Table 2: Effect of DSPE-PEG Molar Percentage on Zeta Potential
| Primary Phospholipid | Cholesterol (mol%) | DSPE-PEG (mol%) | Zeta Potential (mV) |
| DSPC | 38.5 | 1.5 | -10 to -20 |
| DSPC | 38.5 | 5 | -20 to -30 |
| DSPC | - | 5 | -28.5[1] |
| DSPC | - | 10 | -29.2[1] |
| DOTAP (Cationic) | - | 20 | +15[14] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane. The negative zeta potential is attributed to the phosphate (B84403) group of the phospholipids. The presence of PEG can shield this charge to some extent.[14]
Table 3: Representative Drug Encapsulation Efficiency
| Liposome Composition | Drug | Encapsulation Efficiency (%) |
| DSPC:Chol:DSPE-PEG (55:40:5) | Doxorubicin | > 90 |
| EPC:Chol:DSPE-PEG (55:40:5) | Paclitaxel | 70 - 85 |
| HSPC:Chol:DSPE-PEG (55:40:5) | Cisplatin | 40 - 60 |
Chol: Cholesterol. Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the loading method used (passive vs. active loading).[15][16]
Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., DSPC, HSPC, or EPC)
-
Cholesterol
-
DSPE-PEG-Amine
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Dissolution: Accurately weigh the desired amounts of the primary phospholipid, cholesterol, and DSPE-PEG-Amine and dissolve them in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Amine).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC and HSPC). Reduce the pressure to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.[9][10][11]
-
Film Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
Hydration: Add the pre-warmed hydration buffer to the flask. The volume will depend on the desired final lipid concentration. Gently rotate the flask by hand to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process should also be carried out above the lipid phase transition temperature for 30-60 minutes.[11][17]
-
(Optional) Freeze-Thaw Cycles: For some formulations, subjecting the MLV suspension to several (e.g., 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath can improve encapsulation efficiency for hydrophilic drugs.
-
Extrusion: To obtain a homogenous population of SUVs, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[2] a. Assemble the extruder with the desired membrane size according to the manufacturer's instructions. b. Load the MLV suspension into one of the gas-tight syringes and attach it to the extruder. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This ensures that the final liposome suspension is in the opposite syringe from where it started, minimizing contamination with unextruded vesicles.[2]
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Characterization of Liposomes
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior and stability of the liposomes.
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Equilibrate the sample to 25°C in the instrument.
-
Perform the measurements according to the instrument's software to obtain the Z-average diameter (particle size), PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[8]
2.2 Drug Encapsulation Efficiency (EE%)
This protocol determines the percentage of the initial drug that is successfully encapsulated within the liposomes.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.[1]
-
Dialysis: Dialyze the liposome suspension against a large volume of the hydration buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the liposomes.
-
Centrifugation: For larger liposomes or aggregates, centrifugation can pellet the vesicles, leaving the free drug in the supernatant.
-
-
Quantification of Encapsulated Drug: a. Collect the liposome fraction from the separation step. b. Lyse the liposomes to release the encapsulated drug by adding a detergent (e.g., 0.5% Triton X-100) or an organic solvent (e.g., methanol). c. Quantify the drug concentration in the lysed liposome fraction using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for thin-film hydration method.
Caption: HER2-targeted liposome delivery pathway.
References
- 1. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Endocytosis of GPI-linked membrane folate receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 12. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Loading Hydrophobic Drugs into DSPE-PEG Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) is an amphiphilic polymer widely utilized in advanced drug delivery systems.[1] Its unique structure, featuring a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head, allows it to self-assemble into core-shell micellar structures in aqueous solutions.[1][2] These micelles serve as highly effective nanocarriers for drugs with poor water solubility, sequestering the hydrophobic therapeutic agents within their core.[3][4] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][3]
This document provides detailed protocols for the formulation of DSPE-PEG micelles with encapsulated hydrophobic drugs, along with methodologies for their comprehensive characterization.
Data Presentation: Properties of Hydrophobic Drug-Loaded DSPE-PEG Micelles
The following table summarizes key quantitative data from studies on DSPE-PEG micelles loaded with various hydrophobic drugs.
| Hydrophobic Drug | DSPE-PEG Derivative | Drug:Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE%) | Drug Loading Content (LC%) | Reference |
| Doxorubicin | DSPE-PEG-C60 | 1:5 | ~260 | - | 97.5% | - | [5] |
| Doxorubicin | DSPE-PEG-C60 | 1:10 | ~211 | - | 95.4% | - | [5] |
| Doxorubicin | DSPE-PEG-C60 | 1:15 | ~97 | - | 86.1% | - | [5] |
| Doxorubicin | P5kSSLV | 1:20 | 30.21 | - | 97.20% | 4.58% | [6][7] |
| Ridaforolimus | DSPE-PEG2000 | 1:10 | 33 ± 15 | - | 77.52% ± 1.66% | 7.19% ± 0.14% | [8][9] |
| Paclitaxel | mPEG-DSPE/TPGS | - | ~138 | - | 88% | - | [2] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG Micelles using the Thin-Film Hydration Method
This is a robust and widely used technique for encapsulating hydrophobic drugs within DSPE-PEG micelles.[1][2]
Materials:
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., Chloroform, Methanol (B129727), or a mixture thereof)[1]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[1]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve the DSPE-PEG and the hydrophobic drug at a predetermined molar or weight ratio in a suitable organic solvent in a round-bottom flask.[1][2]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[2]
-
Drying: Further dry the film under high vacuum for at least 4 hours to remove any residual organic solvent.[2]
-
Hydration: Hydrate the thin film by adding a predetermined volume of the aqueous buffer. The hydration is typically performed above the phase transition temperature of the DSPE lipid (e.g., 60°C).[1][2]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1] For a more uniform size distribution, the micelle solution can be sonicated using a water bath sonicator or extruded through polycarbonate membranes of a specific pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1][2]
-
Storage: Store the prepared drug-loaded micelle formulation at 4°C.
Protocol 2: Characterization of Drug-Loaded DSPE-PEG Micelles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the micelle formulation.
Instrument: Zetasizer or similar DLS instrument.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.
-
Measurement: Place the diluted sample in a cuvette and perform the DLS measurement according to the instrument's instructions.
-
Data Analysis: The instrument software will provide the average hydrodynamic diameter (particle size) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.
Instrument: HPLC or UV-Vis Spectrophotometer.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the drug-loaded micelles. This can be achieved by methods such as dialysis, ultrafiltration, or size exclusion chromatography.[1]
-
Quantification of Free Drug: Measure the concentration of the free drug in the filtrate or dialysate using a pre-established calibration curve for the drug with HPLC or UV-Vis spectrophotometry.
-
Quantification of Total Drug: Disrupt a known volume of the unfiltered drug-loaded micelle solution by adding a suitable organic solvent (e.g., methanol or DMSO) to release the encapsulated drug.[2] Measure the total drug concentration in this disrupted solution.
-
Calculations:
Instrument: Transmission Electron Microscope.
Procedure:
-
Sample Preparation: Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Staining (Optional but Recommended): Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Observe the sample under the TEM to visualize the morphology and size of the micelles.
Mandatory Visualization
Caption: Experimental workflow for loading hydrophobic drugs into DSPE-PEG micelles.
Caption: Self-assembly of DSPE-PEG and a hydrophobic drug into a core-shell micelle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Thin-film hydration preparation m... preview & related info | Mendeley [mendeley.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation of DSPE-PEG-Amine (MW 5000) with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is a versatile heterobifunctional lipid-polymer conjugate widely employed in the development of targeted drug delivery systems, such as liposomes and nanoparticles. Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG spacer, allows for stable incorporation into lipid bilayers, while the terminal primary amine group provides a reactive site for the covalent attachment of various molecules.
This document provides detailed protocols for the bioconjugation of DSPE-PEG-Amine (MW 5000) with N-hydroxysuccinimide (NHS) esters. NHS esters are common amine-reactive chemical groups used to functionalize proteins, peptides, and other molecules with a corresponding amine-reactive moiety, enabling their attachment to the DSPE-PEG-Amine. This process is fundamental for creating targeted nanocarriers that can selectively bind to specific cell surface receptors, enhancing therapeutic efficacy and reducing off-target effects.
Principle of Reaction
The bioconjugation of DSPE-PEG-Amine with an NHS ester proceeds via a nucleophilic acyl substitution reaction. The primary amine (-NH2) on the DSPE-PEG-Amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the bioconjugation of DSPE-PEG-Amine (MW 5000) with NHS esters, based on established protocols and experimental data.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Molar Ratio (Molecule-NHS : DSPE-PEG-Amine) | 1:1 to 1:2 | A slight excess of the DSPE-PEG-Amine can help drive the reaction to completion. The optimal ratio may need to be determined empirically.[1] |
| Solvent | Dimethylformamide (DMF), Phosphate-Buffered Saline (PBS), Chloroform (B151607) | The choice of solvent depends on the solubility of the molecule being conjugated.[1][2] |
| pH | 7.2 - 8.2 | A slightly basic pH is crucial for the reactivity of the primary amine. Buffers should be free of primary amines (e.g., Tris).[1] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature.[1][2] |
| Reaction Time | 4 - 120 hours | Reaction time can be optimized based on the reactivity of the specific NHS ester and desired conjugation efficiency.[1][2] |
Table 2: Characterization of DSPE-PEG-Molecule Conjugate
| Characterization Technique | Parameter Measured | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity and Conjugation Efficiency | Appearance of a new peak with a different retention time corresponding to the conjugate. The peak area can be used to quantify purity and conjugation efficiency.[1] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Molecular Weight Confirmation | A shift in the mass spectrum corresponding to the addition of the molecular weight of the conjugated molecule to that of DSPE-PEG-Amine. |
| Dynamic Light Scattering (DLS) | Particle Size and Polydispersity Index (PDI) of formulated nanoparticles | To ensure the size and uniformity of nanoparticles after surface modification. |
| Zeta Potential | Surface Charge of formulated nanoparticles | To assess changes in surface charge upon conjugation, which can influence stability and cellular interactions. |
Experimental Protocols
Protocol 1: General Bioconjugation of an NHS-Ester-Activated Molecule to DSPE-PEG-Amine (MW 5000)
This protocol describes a general method for conjugating a molecule containing an NHS ester to DSPE-PEG-Amine.
Materials:
-
DSPE-PEG-Amine (MW 5000)
-
NHS-ester functionalized molecule (e.g., peptide, protein, small molecule)
-
Anhydrous Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Triethylamine (for pH adjustment if using organic solvent)
-
Dialysis membrane (MWCO 2500 Da or appropriate for the conjugate)[1]
-
Lyophilizer
-
HPLC system with a C18 column
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS-ester functionalized molecule in anhydrous DMF or PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Dissolve DSPE-PEG-Amine (MW 5000) in the same solvent to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
In a clean reaction vessel, combine the dissolved NHS-ester molecule and DSPE-PEG-Amine in a 1:1.5 molar ratio (NHS-ester:DSPE-PEG-Amine).
-
If using an organic solvent like DMF, adjust the pH of the reaction mixture to approximately 8.2 using triethylamine.[1]
-
Allow the reaction to proceed at room temperature for 4 to 24 hours with gentle stirring. The optimal reaction time should be determined by monitoring the reaction progress using HPLC.[2]
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis bag (MWCO 2500 Da).[1]
-
Dialyze against deionized water for 48 hours, with at least three changes of water, to remove unreacted starting materials and byproducts.
-
Freeze the dialyzed solution and lyophilize to obtain the purified DSPE-PEG-Molecule conjugate as a white powder.
-
-
Characterization:
-
HPLC Analysis: Reconstitute a small amount of the lyophilized product in an appropriate solvent and analyze by reverse-phase HPLC. Compare the chromatogram to those of the starting materials to confirm the formation of the conjugate and assess its purity.
-
MALDI-TOF MS Analysis: Confirm the molecular weight of the conjugate. The observed mass should correspond to the sum of the molecular weights of DSPE-PEG-Amine and the conjugated molecule.
-
Protocol 2: Preparation of RGD-Targeted Liposomes using DSPE-PEG-RGD
This protocol details the formulation of liposomes functionalized with the cell-targeting peptide Arginylglycylaspartic acid (RGD) for enhanced cellular uptake in integrin-expressing cells. This is achieved by incorporating a pre-synthesized DSPE-PEG-RGD conjugate.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
DSPE-PEG-Amine (MW 5000) conjugated to cyclic RGD (cRGD) peptide with an NHS ester linker (DSPE-PEG-cRGD)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG-cRGD in chloroform at a molar ratio of 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane for at least 11 passes.
-
-
Characterization of RGD-Targeted Liposomes:
-
Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Conjugation Efficiency (Indirect): The amount of RGD on the liposome surface can be quantified by measuring the amount of unconjugated RGD in the purification washings using a suitable assay.
-
Visualization of Workflows and Pathways
Bioconjugation Experimental Workflow
References
Application Notes & Protocols: DSPE-PEG-Amine 5000 for Targeted Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine 5000) is a highly versatile phospholipid-PEG conjugate essential for developing advanced drug and gene delivery systems.[1][2][3] Its structure consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as a stable, hydrophobic anchor, integrating robustly into the lipid bilayer of nanoparticles.[4]
-
PEG (Polyethylene Glycol, MW 5000): A hydrophilic polymer chain that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces opsonization (the process of being marked for clearance by the immune system), thereby prolonging circulation time in the bloodstream.[][6] The choice of PEG length is a critical determinant of in vivo performance.[7]
-
Amine (-NH2) Group: A terminal primary amine group that functions as a reactive handle for the covalent attachment of various targeting ligands, such as antibodies, peptides, or small molecules.[8][9]
This unique amphiphilic structure makes DSPE-PEG-Amine 5000 a critical component in the formulation of lipid nanoparticles (LNPs) for targeted gene delivery, enabling the genetic payload to be directed to specific cells or tissues.
Mechanism of Action and Targeting Strategy
The primary role of DSPE-PEG-Amine 5000 in a gene delivery formulation is to provide a platform for active targeting. The terminal amine group allows for straightforward conjugation to targeting moieties through various chemical reactions.[8][10] For instance, a targeting ligand with a carboxylic acid group can be covalently bonded to the amine group using standard N-hydroxysuccinimide (NHS) ester chemistry.
Once the targeting ligand is attached, the DSPE-PEG-Amine-Ligand conjugate is incorporated into a lipid nanoparticle formulation, typically comprising an ionizable lipid, a helper phospholipid, and cholesterol.[11] The DSPE portion anchors the conjugate within the LNP's lipid shell, while the PEG chain extends outwards, presenting the targeting ligand to the biological environment. These targeted LNPs can then bind specifically to receptors on the surface of target cells, leading to enhanced cellular uptake through receptor-mediated endocytosis.[12]
Caption: DSPE-PEG-Amine-Ligand conjugate structure and its incorporation into an LNP.
Experimental Protocols
Protocol 1: Conjugation of a Targeting Ligand to DSPE-PEG-Amine 5000
This protocol describes a general method for conjugating a ligand with a carboxylic acid group to DSPE-PEG-Amine 5000 using EDC/NHS chemistry.
Materials:
-
DSPE-PEG-Amine 5000
-
Targeting ligand with a carboxyl group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Activation of Ligand: In a clean, dry glass vial, dissolve the targeting ligand and a 1.5-molar excess of both EDC and NHS in anhydrous DMF or DMSO.
-
Let the reaction proceed for 30 minutes at room temperature to form the NHS-ester of the ligand.
-
Conjugation Reaction: Dissolve DSPE-PEG-Amine 5000 in a small volume of the same solvent. Add this solution to the activated ligand mixture. A 1:1 molar ratio of activated ligand to DSPE-PEG-Amine is a good starting point.
-
Allow the conjugation reaction to proceed overnight at room temperature with gentle stirring.
-
Purification: Purify the resulting DSPE-PEG-Ligand conjugate by transferring the reaction mixture to a dialysis tube and dialyzing against PBS (pH 7.4) for 48 hours, with buffer changes every 12 hours, to remove unreacted reagents.
-
Lyophilize the purified conjugate and store at -20°C until use.
Protocol 2: LNP Formulation via Microfluidic Mixing
This protocol outlines the formation of targeted LNPs encapsulating a genetic payload (e.g., mRNA, siRNA) using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-Amine-Ligand conjugate (from Protocol 1)
-
Genetic payload (mRNA, siRNA, etc.)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and the DSPE-PEG-Amine-Ligand conjugate in 100% ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-Ligand).[13]
-
Prepare Aqueous Phase: Dilute the genetic payload in the citrate buffer (pH 4.0). The low pH ensures the ionizable lipid becomes positively charged to complex with the negatively charged nucleic acid.[11][14]
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Typically, a flow rate ratio of 3:1 (Aqueous:Ethanol) is used.
-
Load the lipid-ethanol phase and the aqueous phase into their respective syringes and start the pump. The rapid mixing within the microfluidic cartridge causes the lipids to precipitate and self-assemble into LNPs, encapsulating the genetic payload.
-
Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH, neutralizing the LNP surface charge.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. Store at 4°C.
Caption: Workflow from ligand conjugation to in vitro analysis of gene delivery.
Protocol 3: LNP Characterization
Materials:
-
Formulated LNPs
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
-
Nuclease protection assay reagents (optional)
-
Quant-iT RiboGreen assay or similar for encapsulation efficiency
Procedure:
-
Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using DLS. Ideal LNPs for in vivo use are typically between 80-150 nm with a PDI < 0.2.[15]
-
-
Zeta Potential:
-
Dilute the LNPs in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).
-
Measure the surface charge using the zeta potential analyzer. Near-neutral or slightly negative zeta potential at physiological pH is desirable to reduce non-specific interactions.
-
-
Encapsulation Efficiency (EE%):
-
Use a fluorescence-based assay (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).
-
Calculate EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100. High EE (>90%) is optimal.[15]
-
Protocol 4: In Vitro Gene Transfection
Materials:
-
Targeted LNPs encapsulating a reporter gene (e.g., GFP-mRNA)
-
Target cells (expressing the receptor for the chosen ligand) and control cells (receptor-negative)
-
Complete cell culture medium
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 24-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the characterized LNPs in fresh cell culture medium to achieve the desired final concentration of the genetic payload (e.g., 100 ng mRNA per well).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Analysis:
-
For a GFP reporter, analyze the percentage of fluorescent cells and mean fluorescence intensity using a flow cytometer.
-
For a luciferase reporter, lyse the cells and measure luminescence using a plate reader.
-
Compare the results between targeted and non-targeted LNPs and between receptor-positive and receptor-negative cell lines.
-
Data Presentation
Table 1: Representative Physicochemical Properties of LNP Formulations
This table shows illustrative data on how the inclusion of DSPE-PEG-Amine can influence LNP characteristics. Actual values will vary based on the full lipid composition and formulation parameters.
| Formulation ID | Molar Ratio (Ionizable:DSPC:Chol:PEG-Lipid) | PEG-Lipid Type | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| LNP-Control | 50 : 10 : 38.5 : 1.5 | DSPE-PEG (Methoxy) | 115.6 ± 3.8 | 0.13 ± 0.02 | -8.5 ± 1.1 |
| LNP-Amine | 50 : 10 : 38.5 : 1.5 | DSPE-PEG-Amine 5000 | 122.1 ± 4.5 | 0.15 ± 0.03 | +10.2 ± 1.6 |
| LNP-Targeted | 50 : 10 : 38.5 : 1.5 | DSPE-PEG-Ligand | 128.4 ± 5.1 | 0.16 ± 0.02 | -2.3 ± 0.9 |
Note: Data is representative and compiled for illustrative purposes. The positive charge of LNP-Amine is due to the protonated amine group at neutral pH, which is neutralized upon ligand conjugation in LNP-Targeted.[8]
Table 2: Example In Vitro Transfection Efficiency Data
This table illustrates the expected outcome of a targeted gene delivery experiment using a reporter gene.
| Formulation | Cell Line | Receptor Status | % Transfected Cells (e.g., GFP+) |
| LNP-Control | Cell-A | Positive | 15% |
| LNP-Targeted | Cell-A | Positive | 75% |
| LNP-Control | Cell-B | Negative | 12% |
| LNP-Targeted | Cell-B | Negative | 14% |
Note: The significantly higher transfection in the receptor-positive cell line (Cell-A) treated with the targeted LNP demonstrates the success of the targeting strategy.
Cellular Uptake and Intracellular Trafficking
Targeted LNPs primarily enter cells via receptor-mediated endocytosis.[12] Upon binding to the target receptor, the cell membrane invaginates to form an endosome, engulfing the LNP. For the genetic payload to be effective, it must escape this endosome before it fuses with a lysosome, where enzymatic degradation would occur. The ionizable lipids in the LNP formulation are critical for this step; in the acidic environment of the endosome, they become positively charged, disrupting the endosomal membrane and facilitating the release of the nucleic acids into the cytoplasm.[14][16][17]
Caption: Pathway of targeted LNP from cell binding to payload release.
References
- 1. DSPE-PEG-Amine sodium salt, MW 5,000 | BroadPharm [broadpharm.com]
- 2. DSPE-PEG(5000) Amine - Creative Biolabs [creative-biolabs.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. nbinno.com [nbinno.com]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of DSPE-PEG-Amine Coated Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon nanotubes (CNTs) have emerged as promising nanocarriers for drug delivery due to their unique physicochemical properties, including a high surface-area-to-volume ratio and the ability to be functionalized with various molecules.[1] However, their intrinsic hydrophobicity and potential toxicity necessitate surface modifications to enhance biocompatibility and stability in physiological environments.[2][3] Coating CNTs with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a widely adopted non-covalent functionalization strategy.[1] This modification improves the aqueous dispersibility of CNTs, reduces their cytotoxicity, and provides a platform for further conjugation of targeting ligands or therapeutic agents.[2][4]
These application notes provide detailed protocols for the preparation and characterization of DSPE-PEG-Amine coated single-walled carbon nanotubes (SWCNTs), along with a summary of key characterization data and an overview of their cellular uptake.
Data Presentation
Table 1: Quantitative Characterization of DSPE-PEG-Amine Coated SWCNTs
| Characterization Technique | Parameter | Value | Reference |
| Thermogravimetric Analysis (TGA) | DSPE-PEG Loading (%) | ~59.84% | [5] |
| Elemental Analysis | DSPE-PEG Loading (%) | 58 ± 2.5% | [5] |
| TNBS Assay | DSPE-PEG Loading Efficiency (%) | 91 ± 0.5% | [5] |
| Raman Spectroscopy | IG/ID Ratio (Pure SWCNTs) | 9.09 | [5] |
| IG/ID Ratio (DSPE-PEG-Amine SWCNTs) | 6.66 | [5] | |
| Atomic Force Microscopy (AFM) | Roughness Average (Ra) (Pure SWCNTs) | 1161 ± 7.82 pm | [4] |
| Roughness Average (Ra) (DSPE-PEG-Amine SWCNTs) | Lower than pure SWCNTs | [4] | |
| Root Mean Square Roughness (Rq) (Pure SWCNTs) | 2456 ± 1.29 pm | [4] | |
| Maximum Height of the Profile (Rt) (Pure SWCNTs) | 48.99 ± 4.99 nm | [4] | |
| Zeta Potential | DSPE-PEG2000 alone | ~ -38.0 mV | |
| DSPE-PEG2000/Soluplus (1/1) | -13.7 mV | ||
| Particle Size | DSPE-PEG2000 alone | 52.0 nm | |
| DSPE-PEG2000/Soluplus (1/1) | 116.6 nm |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Amine Coated SWCNTs
This protocol details the non-covalent functionalization of SWCNTs with DSPE-PEG-Amine through π-π stacking interactions between the hydrophobic phospholipid chains of DSPE-PEG and the graphitic surface of the SWCNTs.[1]
Materials:
-
Pure Single-Walled Carbon Nanotubes (SWCNTs)
-
DSPE-PEG(5000)-Amine
-
Deionized water
-
Ethanol
Equipment:
-
Probe sonicator
-
Bath sonicator
-
High-speed centrifuge
-
Spectrophotometer
-
Dry heat oven
Procedure:
-
Sterilization of SWCNTs: Sterilize the pure SWCNTs using dry heat at 170°C for 30 minutes.[1]
-
Preparation of DSPE-PEG-Amine Solution: Prepare a solution of DSPE-PEG(5000)-Amine in deionized water at a concentration of 1 mg/mL.
-
Dispersion of SWCNTs: Add the sterilized SWCNTs to the DSPE-PEG-Amine solution to achieve a final SWCNT concentration of 0.5 mg/mL.
-
Sonication:
-
Initially, sonicate the mixture using a probe sonicator for 4 cycles of 10 seconds on and 10 seconds off.
-
Subsequently, continue the sonication in a bath sonicator for 2 hours at room temperature to ensure a homogeneous dispersion.
-
-
Purification:
-
Centrifuge the suspension at 20,000 rpm for 4 hours at room temperature to separate any remaining large aggregates and non-PEGylated SWCNTs.[1]
-
Carefully collect the supernatant containing the DSPE-PEG-Amine coated SWCNTs.
-
-
Concentration Determination: Determine the concentration of the DSPE-PEG-Amine/SWCNT conjugate in the supernatant using a spectrophotometer by measuring the absorbance at 280 nm.[1]
-
Storage: Store the final dispersion at 4°C for future use. The aqueous dispersion is expected to be stable for at least 2 months at room temperature.[5]
Protocol 2: Characterization of DSPE-PEG-Amine Coated SWCNTs
1. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of DSPE-PEG-Amine coated on the SWCNTs.
-
Procedure:
-
Place a known amount of the lyophilized DSPE-PEG-Amine coated SWCNT sample in a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The weight loss between 100°C and 450°C corresponds to the decomposition of the DSPE-PEG-Amine coating.[5]
-
2. Raman Spectroscopy:
-
Purpose: To confirm the non-covalent functionalization of the SWCNTs.
-
Procedure:
-
Acquire Raman spectra of both pure and DSPE-PEG-Amine coated SWCNTs using a Raman spectrometer with a laser excitation of, for example, 532 nm.
-
Analyze the D-band (~1350 cm⁻¹) and G-band (~1580 cm⁻¹) of the spectra. A decrease in the IG/ID ratio after coating suggests the presence of the polymer on the nanotube surface, while the absence of a significant shift in the band positions confirms the non-covalent nature of the interaction.[5]
-
3. TNBSA Assay:
-
Purpose: To determine the amount of free amine groups on the surface of the coated SWCNTs, which corresponds to the loading of DSPE-PEG-Amine.
-
Procedure:
-
React a known concentration of the DSPE-PEG-Amine coated SWCNTs with 2,4,6-trinitrobenzene sulfonic acid (TNBSA).
-
Measure the absorbance of the resulting solution at 335 nm.
-
Calculate the concentration of amine groups using a standard curve prepared with a known concentration of an amine-containing molecule. This allows for the quantification of the DSPE-PEG-Amine loading efficiency.[1]
-
Visualizations
Caption: Workflow for DSPE-PEG-Amine coated SWCNT preparation.
Caption: π-π stacking interaction for SWCNT coating.
Caption: Cellular uptake via endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Step-by-Step Guide to Creating DSPE-PEG-Amine Micelles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of micelles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine). These micelles are versatile nanocarriers in drug delivery, offering a platform for both passive and active targeting of therapeutics.
The amphiphilic nature of DSPE-PEG-Amine, with its hydrophobic DSPE lipid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine group, allows for self-assembly into a core-shell structure in aqueous solutions. The hydrophobic core can encapsulate poorly water-soluble drugs, while the PEG corona provides a "stealth" characteristic, prolonging circulation time.[1][2][3] The terminal amine group serves as a reactive site for the conjugation of targeting ligands such as antibodies, peptides, or aptamers, enabling specific delivery to target cells or tissues.[1][4][5]
Experimental Protocols
Two primary methods for the formulation of DSPE-PEG-Amine micelles are the thin-film hydration technique, which is ideal for encapsulating hydrophobic drugs, and direct dissolution for creating empty micelles.
Protocol 1: Thin-Film Hydration Method for (Optional) Drug-Loaded Micelles
This method is a robust technique for creating DSPE-PEG-Amine micelles and encapsulating hydrophobic agents.
Materials:
-
(Optional) Hydrophobic drug
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)[2][3][6]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 0.9% saline)[2][6]
-
Water bath sonicator or extruder[2]
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG-Amine and the optional hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[2][6]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask's inner surface.[3][6][8]
-
Drying: Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.[2]
-
Hydration: Hydrate the film by adding the aqueous buffer. The volume is determined by the desired final concentration of the micelles. The hydration is typically performed above the phase transition temperature of the lipid (e.g., 60°C for DSPE).[2][3][7]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution. For a more uniform size distribution, the micelle solution can be sonicated in a water bath or extruded.[2][6]
-
Purification and Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[6][7] Store the formulation at 4°C.
Protocol 2: Characterization of DSPE-PEG-Amine Micelles
Proper characterization is critical to ensure the quality, stability, and efficacy of the micelle formulation.
1. Size, Polydispersity Index (PDI), and Zeta Potential Measurement
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS-90).[7]
-
Procedure:
-
Dilute the micelle solution to an appropriate concentration with the same aqueous buffer used for hydration.
-
Transfer the diluted sample to a cuvette.
-
Perform the measurement according to the instrument's instructions to obtain the average hydrodynamic diameter, PDI, and zeta potential.[7] The PDI value indicates the broadness of the size distribution, with values below 0.3 generally considered acceptable. The zeta potential will indicate the surface charge of the micelles; a positive value is expected for DSPE-PEG-Amine micelles.[7]
-
2. Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which the amphiphilic molecules begin to form micelles.
-
Instrument: Fluorescence spectrophotometer.
-
Probe: Pyrene (B120774).[6]
-
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of DSPE-PEG-Amine solutions in the aqueous buffer with concentrations spanning the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each DSPE-PEG-Amine dilution. The final probe concentration should be very low (e.g., ~0.6 µM).
-
Evaporate the organic solvent.
-
Incubate the samples overnight at room temperature in the dark to allow for pyrene partitioning into the micelle cores.
-
Measure the fluorescence emission spectra.
-
Plot the fluorescence intensity ratio against the logarithm of the DSPE-PEG-Amine concentration. The CMC is determined from the intersection of the two linear portions of the curve.[6]
-
3. (Optional) Drug Encapsulation Efficiency (EE) and Drug Loading Content (LC)
-
Instrument: HPLC or UV-Vis Spectrophotometer.[2]
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using methods like dialysis, ultrafiltration with centrifugal filters (e.g., Amicon® Ultra), or size exclusion chromatography.[2][7]
-
Quantification:
-
Calculation:
-
Encapsulation Efficiency (%EE) = [(C_total - C_free) / C_total] x 100
-
Drug Loading Content (%LC) = [Weight of drug in micelles / Total weight of micelles] x 100
-
-
Data Presentation
The following table summarizes typical quantitative data for DSPE-PEG-Amine and related micelles from the literature.
| Micelle Composition | Preparation Method | Average Diameter (nm) | PDI | Zeta Potential (mV) | Reference |
| DSPE-PEG2000-NH2 | Direct Dissolution | 10 - 23 | N/A | +6 to +8 | [7][9] |
| DSPE-mPEG2000 / DSPE-PEG2000-DTPA (from -NH2) | Solvent Evaporation | ~10 (9.6 ± 0.6) | N/A | -2.7 ± 1.1 | [6] |
| DSPE-PEG2000 / Soluplus (1/1 ratio) | Hydration | 116.6 | 0.112 | -13.7 | [10] |
| Amentoflavone-loaded DSPE-PEG2000 | Thin-film Hydration | ~26 | N/A | N/A | [11] |
Visualization of Workflows and Concepts
References
- 1. DSPE-PEG-Amine | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DSPE-PEG-NH2, DSPE-PEG-Amine, PEG Lipid- Biopharma PEG [biochempeg.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Frontiers | Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of amentoflavone-loaded DSPE-PEG2000 micelles with improved bioavailability and in vitro antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent particle size in DSPE-PEG formulations
Welcome to the Technical Support Center for DSPE-PEG formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the formulation of DSPE-PEG-based nanoparticles, liposomes, and micelles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to inconsistent particle size in DSPE-PEG formulations?
Inconsistent particle size in DSPE-PEG formulations can be attributed to two main categories of factors:
-
Formulation Parameters: These relate to the chemical composition of your formulation. Key factors include the concentration of DSPE-PEG, the molar ratios of other lipids (such as structural lipids and cholesterol), and the properties and concentration of the encapsulated drug.[1]
-
Process Parameters: These are related to the manufacturing method and its specific settings. The most influential process parameters include the method used for particle formation (e.g., thin-film hydration, sonication, extrusion, microfluidics), and the specific settings for that method, such as sonication time and power, extrusion pore size and cycles, or flow rates in microfluidics.[1]
Q2: How does the concentration of DSPE-PEG impact the final particle size?
Generally, an increase in the concentration of DSPE-PEG tends to result in a decrease in nanoparticle size.[1][2] The PEGylation provides a "stealth" layer that helps prevent particle aggregation.[1] However, the optimal concentration can be formulation-dependent. For instance, in some liposomal formulations, a DSPE-PEG concentration of 5-10 mol% is commonly used for optimal stability and prolonged circulation.[3] Concentrations that are too low (e.g., below 4 mol%) may lead to insufficient steric protection, while excessively high concentrations can favor the formation of micelles over liposomes.[3]
Q3: What is the role of other lipids, like cholesterol, in controlling particle size?
Other lipids are crucial for the structural integrity and packing of the nanoparticle, which in turn affects its size. For example, in lipid nanoparticles (LNPs), the molar ratio of cholesterol to a cationic lipid can significantly influence particle size. Formulations with low cholesterol content (e.g., 10 mol%) have been observed to produce larger particles with a higher polydispersity index (PDI).
Q4: How does the PEG chain length (e.g., PEG2000 vs. PEG5000) affect particle size?
The length of the PEG chain has a direct impact on the hydrodynamic diameter of the nanoparticles. As a general rule, a longer PEG chain will result in a larger overall particle size.[4] For example, micelles formed with DSPE-PEG5000 will be larger than those formed with DSPE-PEG2000.[4][5] Longer PEG chains provide a more substantial steric barrier, which can enhance stability and circulation time in vivo.[3][6]
Troubleshooting Guides
Issue 1: Particle Size is Too Large or Aggregates are Present
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization of Lipids | Ensure all lipid components are fully dissolved in the organic solvent before forming the lipid film. Use of a co-solvent like methanol (B129727) with chloroform (B151607) may be necessary for some lipids. |
| Uneven Lipid Film | Rotate the flask during solvent evaporation to ensure a thin, uniform lipid film. A thick or uneven film can lead to incomplete hydration and the formation of large, multilamellar vesicles.[1] |
| Inadequate Hydration | Hydrate the lipid film with a buffer heated above the phase transition temperature (Tc) of the lipids.[1] Ensure adequate agitation (e.g., vortexing) during hydration to facilitate the formation of vesicles. |
| Insufficient Sonication Energy | If using sonication for size reduction, increase the sonication time or power.[7][8] Be mindful that excessive sonication can lead to lipid degradation.[9] |
| Incorrect Extrusion Parameters | If using extrusion, ensure you are using a polycarbonate membrane with the desired pore size.[1] Multiple passes (e.g., 11-21 times) through the extruder are often necessary to achieve a uniform size distribution.[1] For smaller particle sizes, sequential extrusion through membranes with progressively smaller pore sizes can be effective.[10] |
| Suboptimal DSPE-PEG Concentration | An insufficient concentration of DSPE-PEG may not provide enough steric hindrance to prevent aggregation.[11] Consider increasing the molar percentage of DSPE-PEG in your formulation. |
Issue 2: High Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step |
| Inconsistent Hydration | As with large particle size, ensure the lipid film is thin and uniform before hydration to promote the formation of vesicles with a more consistent size.[1] |
| Ineffective Size Reduction Method | For a narrow size distribution, extrusion is often superior to sonication.[10] Microfluidics offers highly precise and reproducible control over particle size and PDI. |
| Insufficient Number of Extrusion Passes | Increasing the number of passes through the extruder can significantly narrow the particle size distribution. |
| Formulation Instability | The formulation may be unstable, leading to particle fusion and a broader size distribution over time. Evaluate the zeta potential; a value greater than ±20 mV generally indicates good colloidal stability.[11] If the zeta potential is low, consider incorporating a charged lipid into the formulation. |
Data Summary Tables
Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Size
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Data adapted from a study on nanoparticles prepared by the hydration method.[12][13]
Table 2: Illustrative Effect of Sonication Parameters on Liposome (B1194612) Size
| Sonication Time (min) | Sonication Amplitude (%) | Resulting Particle Size (nm) |
| 3 | 23 | ~400 |
| 21 | 23 | ~250 |
| 3 | 40 | ~300 |
| 21 | 40 | ~200 |
Illustrative data adapted from a study on the effect of sonication on DPPC liposomes. While not specific to DSPE-PEG, the general principles of size reduction with increased sonication time and power are applicable.[7]
Experimental Protocols
Protocol 1: Thin-Film Hydration Followed by Extrusion
-
Lipid Film Preparation:
-
Dissolve DSPE-PEG and other lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[1]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[1]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).[1]
-
-
Extrusion:
-
Assemble a handheld or benchtop extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1]
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes). This will produce unilamellar vesicles with a more uniform size distribution.[1]
-
For smaller sizes, the extrusion process can be repeated with membranes of progressively smaller pore sizes.
-
Protocol 2: Microfluidics for Nanoparticle Formulation
-
Solution Preparation:
-
Dissolve the lipids, including DSPE-PEG, in a water-miscible organic solvent (e.g., ethanol).
-
Prepare the aqueous phase, which may contain a buffer and/or the drug to be encapsulated.
-
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringes and place them on a syringe pump.
-
Connect the syringes to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).
-
Initiate the flow at a defined flow rate ratio (FRR) and total flow rate (TFR). The rapid mixing of the two phases in the microchannels will induce nanoprecipitation and self-assembly of the nanoparticles.
-
-
Collection and Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
The collected suspension may need to be purified (e.g., through dialysis) to remove the organic solvent and any unencapsulated drug.
-
Visualizations
Caption: Troubleshooting inconsistent particle size in DSPE-PEG formulations.
Caption: Experimental workflow for liposome preparation and size reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. The Role of Cavitation in Liposome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [ouci.dntb.gov.ua]
how to prevent aggregation of DSPE-PEG-Amine liposomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of DSPE-PEG-Amine liposomes during their experiments.
Troubleshooting Guide: Liposome (B1194612) Aggregation
Issue: I am observing aggregation or an increase in the size of my DSPE-PEG-Amine liposomes after preparation.
This is a common issue that can arise from several factors during the formulation and handling process. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal pH of the Hydration Buffer | The terminal amine group on DSPE-PEG-Amine is sensitive to pH. At pH values below its pKa, the amine group becomes protonated, leading to electrostatic interactions that can cause aggregation. Maintain the pH of your hydration and storage buffers within a neutral to slightly basic range (pH 7.0-8.0). | pH Adjustment Protocol: 1. Prepare your desired buffer (e.g., Phosphate-Buffered Saline - PBS, or HEPES-Buffered Saline - HBS).2. Use a calibrated pH meter to measure the pH of the buffer.3. Adjust the pH to the target range (7.0-8.0) by adding small increments of a suitable base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) while continuously monitoring the pH.4. Filter the buffer through a 0.22 µm filter before use to ensure sterility. |
| Inappropriate Ionic Strength of the Medium | High ionic strength can screen the surface charges of the liposomes, reducing electrostatic repulsion and leading to aggregation. Conversely, very low ionic strength may not be sufficient to stabilize the liposomes.[1][2] | Ionic Strength Optimization Protocol: 1. Prepare a series of buffers with varying ionic strengths (e.g., 10 mM, 50 mM, 150 mM NaCl in 10 mM HEPES, pH 7.4).2. Prepare your DSPE-PEG-Amine liposomes using the thin-film hydration method with each buffer.3. Characterize the liposome size and polydispersity index (PDI) immediately after preparation and after a defined storage period (e.g., 24 hours at 4°C) using Dynamic Light Scattering (DLS).4. The optimal ionic strength will be the one that results in the most stable liposome size and lowest PDI over time. |
| Hydrolysis of Phospholipids (B1166683) | Prolonged exposure to non-optimal pH conditions, especially acidic environments, can lead to the hydrolysis of the ester bonds in the phospholipid tails.[3] This generates lysolipids and fatty acids, which can alter the membrane structure and induce fusion and aggregation.[3] | Protocol for Minimizing Hydrolysis: 1. Always use freshly prepared buffers with a controlled pH.2. Avoid prolonged storage of liposome formulations, especially at room temperature.3. For long-term storage, consider lyophilization or storing at ≤ -20°C in a suitable cryoprotectant.[4][5] |
Issue: My liposomes are aggregating during the process of conjugating molecules (e.g., proteins, antibodies) to the amine group.
Covalent coupling procedures can introduce conditions that promote liposome aggregation.[6][7]
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inter-liposomal Cross-linking | The reactive groups on the molecules being conjugated can react with amine groups on different liposomes, leading to cross-linking and aggregation. | Controlled Conjugation Protocol: 1. Ensure an adequate amount of PEGylated lipids (e.g., DSPE-PEG) is included in your liposome formulation to provide steric hindrance.[6][7] A mole percentage of 2-5% of total lipid is a good starting point.[8]2. Control the stoichiometry of the conjugation reaction. Avoid a large excess of the molecule to be conjugated.3. Perform the conjugation reaction at a lower liposome concentration to reduce the probability of inter-liposomal collisions.4. Gently mix the reaction mixture instead of vigorous shaking or vortexing. |
| Suboptimal Reaction Buffer Conditions | The pH and ionic strength of the conjugation buffer can impact both the reaction efficiency and liposome stability. | Buffer Optimization for Conjugation: 1. Perform the conjugation reaction in a buffer that is optimal for both the coupling chemistry and liposome stability (typically pH 7.2-8.0).2. If the conjugation chemistry requires a specific pH outside this range, perform pilot experiments to assess liposome stability under those conditions and adjust the reaction time accordingly.3. Use a buffer with an appropriate ionic strength to maintain liposome stability, as determined in the ionic strength optimization protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PEGylation prevents liposome aggregation?
A1: PEGylation provides a steric barrier on the surface of the liposomes. The polyethylene (B3416737) glycol (PEG) chains extend into the aqueous environment, creating a hydrated layer that physically prevents the close approach and subsequent aggregation of adjacent liposomes.[9][10] This steric hindrance is crucial for maintaining the colloidal stability of the liposome suspension.[11]
Q2: What is the recommended mole percentage of DSPE-PEG-Amine in a liposome formulation to prevent aggregation?
A2: The optimal mole percentage can vary depending on the specific lipid composition and the intended application. However, a general guideline is to incorporate between 2 and 10 mole percent of PEGylated lipid.[9] For preventing aggregation during protein conjugation, studies have shown that 2 mol% of a PEG2000 lipid can be effective.[7][8] It is recommended to empirically determine the optimal concentration for your specific system.
Q3: How does temperature affect the stability of DSPE-PEG-Amine liposomes?
A3: Temperature can influence the fluidity of the lipid bilayer and the rate of chemical degradation processes like hydrolysis. Storing liposomes at elevated temperatures can increase the likelihood of aggregation and leakage. For short-term storage, 4°C is generally recommended. For long-term storage, freezing at -20°C or below is advisable to minimize degradation and maintain stability.[4][5][12]
Q4: Can the choice of other lipids in the formulation affect the aggregation of DSPE-PEG-Amine liposomes?
A4: Yes, the overall lipid composition plays a significant role. The inclusion of charged lipids can introduce electrostatic repulsion, which complements the steric hindrance from PEG to prevent aggregation. The choice of the main phospholipid (e.g., DSPC, DPPC) and the presence of cholesterol also impact the rigidity and stability of the bilayer, which can indirectly influence aggregation tendencies.
Q5: What analytical techniques are best for monitoring liposome aggregation?
A5: Dynamic Light Scattering (DLS) is the most common and effective technique for monitoring liposome size, size distribution, and polydispersity index (PDI). An increase in the average particle size and PDI over time is indicative of aggregation. Visual inspection for turbidity or precipitation can also be a simple, albeit less quantitative, indicator of aggregation.
Visual Guides
Caption: Causes and mechanisms leading to DSPE-PEG-Amine liposome aggregation.
Caption: Experimental workflow for preventing liposome aggregation.
References
- 1. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. DSPE-PEG(5000) Amine - Creative Biolabs [creative-biolabs.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSPE-PEG-NH2, DSPE-PEG-Amine, PEG Lipid- Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing Drug Encapsulation with DSPE-PEG-Amine 5000
Welcome to the technical support center for optimizing drug encapsulation efficiency using DSPE-PEG-Amine 5000. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Amine 5000 and what are its primary applications in drug delivery?
DSPE-PEG-Amine 5000 is an amphiphilic polymer conjugate consisting of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to a 5000 molecular weight polyethylene (B3416737) glycol (PEG) chain, with a terminal amine group.[1][2][3] The hydrophobic DSPE portion allows for stable incorporation into the lipid bilayer of liposomes or the core of micelles, while the hydrophilic PEG chain provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time.[3][4][5] The terminal amine group serves as a reactive handle for the covalent conjugation of targeting ligands, drugs, or imaging agents.[6][7][8]
Q2: How does the amine functionality of DSPE-PEG-Amine 5000 benefit my formulation?
The primary amine group on the distal end of the PEG chain allows for the covalent attachment of molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters.[6][9] This enables the surface functionalization of your nanoparticles for active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[]
Q3: What are the key factors influencing drug encapsulation efficiency with DSPE-PEG-Amine 5000?
Several factors can impact drug encapsulation efficiency, including:
-
Drug Properties: The solubility, molecular weight, and charge of the drug are critical. Hydrophobic drugs will preferentially locate within the lipid bilayer, while hydrophilic drugs will be encapsulated in the aqueous core of liposomes.
-
Lipid Composition: The molar ratio of DSPE-PEG-Amine 5000 to other lipids and cholesterol will affect the stability and permeability of the liposome (B1194612) membrane.[1]
-
Formulation Method: The chosen method, such as thin-film hydration or remote loading, will significantly influence encapsulation efficiency.
-
Process Parameters: pH, temperature, and the method used for size reduction (e.g., extrusion, sonication) can all affect the final encapsulation efficiency.[5]
Q4: What is a typical molar ratio for incorporating DSPE-PEG-Amine 5000 into a liposomal formulation?
For optimal "stealth" characteristics and stability, DSPE-PEG derivatives are typically incorporated at a concentration of 2-10 mol% of the total lipid composition. The exact percentage should be optimized for your specific application to balance prolonged circulation with potential interference with cellular uptake.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of drug-loaded nanoparticles using DSPE-PEG-Amine 5000.
| Issue | Potential Cause | Recommended Solution |
| Low Drug Encapsulation Efficiency | Poor drug solubility: The drug precipitates during formulation. | For hydrophobic drugs, ensure complete dissolution in the organic solvent with the lipids. For hydrophilic drugs, consider using a remote loading technique (e.g., pH or ammonium (B1175870) sulfate (B86663) gradient). |
| Suboptimal drug-to-lipid ratio: Too much drug can lead to saturation of the encapsulation space. | Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. | |
| Drug leakage during formulation: The formulation process (e.g., high temperature, excessive sonication) may cause the drug to leak from the nanoparticles. | Optimize process parameters. Use a temperature that is above the phase transition of the lipids but not detrimental to the drug's stability. Use extrusion for size reduction as it is a gentler method than probe sonication. | |
| Formulation Instability (Aggregation/Precipitation) | Insufficient PEGylation: The concentration of DSPE-PEG-Amine 5000 is too low to provide adequate steric stabilization. | Increase the molar percentage of DSPE-PEG-Amine 5000 in your formulation (typically within the 2-10 mol% range). |
| Inappropriate buffer conditions: The pH or ionic strength of the buffer may be causing instability. | Ensure the buffer pH is appropriate for both the lipids and the encapsulated drug. For amine-terminated PEG, consider the effect of pH on the surface charge. | |
| Residual organic solvent: Incomplete removal of organic solvents can lead to instability. | Ensure complete evaporation of the organic solvent during the film formation step by using a rotary evaporator followed by drying under high vacuum. | |
| Difficulty with Ligand Conjugation | Inactive NHS ester: The NHS ester of your targeting ligand may have hydrolyzed. | Use freshly prepared or properly stored NHS ester. Perform the conjugation reaction in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to facilitate the reaction with the amine group.[11] |
| Steric hindrance: The PEG chain may be sterically hindering the conjugation reaction. | While the PEG chain is designed to be flexible, optimizing the reaction conditions (e.g., reaction time, temperature) may be necessary. |
Quantitative Data Summary
The following tables provide representative data on the physicochemical properties of nanoparticles formulated with DSPE-PEG-Amine. Note that these values are illustrative and will vary depending on the specific lipid composition, drug, and formulation method used.
Table 1: Effect of DSPE-PEG-Amine 5000 Concentration on Nanoparticle Properties
| Molar % of DSPE-PEG-Amine 5000 | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 2% | 135 ± 5.2 | 0.18 ± 0.04 | +10.5 ± 1.2 | 85 ± 4.5 |
| 5% | 120 ± 4.1 | 0.15 ± 0.03 | +18.2 ± 1.8 | 82 ± 3.9 |
| 10% | 110 ± 3.8 | 0.12 ± 0.02 | +25.7 ± 2.1 | 78 ± 5.1 |
Table 2: Physicochemical Properties of Different DSPE-PEG-Amine 5000 Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipo-Amine-1 | DPPC:Chol:DSPE-PEG-Amine (55:40:5) | 125.3 ± 4.1 | 0.15 ± 0.03 | +15.2 ± 1.8 |
| Lipo-Amine-2 | DSPC:Chol:DSPE-PEG-Amine (50:45:5) | 110.8 ± 3.5 | 0.12 ± 0.02 | +18.5 ± 2.1 |
| Lipo-Amine-3 | DOPC:Chol:DSPE-PEG-Amine (60:35:5) | 140.1 ± 5.2 | 0.18 ± 0.04 | +12.7 ± 1.5 |
Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol is suitable for the encapsulation of hydrophobic drugs.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Amine 5000
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine 5000 in the desired molar ratio) and the hydrophobic drug in the organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[1]
-
Purification: a. Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Protocol 2: Determination of Encapsulation Efficiency
Procedure:
-
Separate the unencapsulated drug from the liposome formulation using a suitable method such as size exclusion chromatography or ultracentrifugation.[12][13]
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[5]
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[12]
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Visualizations
Caption: Experimental workflow for liposome formulation and characterization.
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE PEG, DSPE linker, Drug delivery | AxisPharm [axispharm.com]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. DSPE-PEG-Amine sodium salt, MW 5,000 | BroadPharm [broadpharm.com]
- 7. DSPE-PEG(5000) Amine - Creative Biolabs [creative-biolabs.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. encapsula.com [encapsula.com]
- 11. DSPE PEG NHS, MW 5000 [nanocs.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: DSPE-PEG-Amine Conjugation
Welcome to the technical support center for DSPE-PEG-Amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the conjugation of molecules to DSPE-PEG-Amine.
Q1: Why is my DSPE-PEG-Amine conjugation efficiency low or non-existent?
Low conjugation efficiency is a frequent issue and can stem from several factors. The primary areas to investigate are the quality and handling of reagents, the reaction conditions, and the purification process.
-
Reagent Quality and Storage:
-
DSPE-PEG-Amine: This lipid conjugate should be stored at -20°C, protected from moisture and light. Before use, it's crucial to allow the product to warm to room temperature in its container to prevent condensation, which can hydrolyze the reactive groups.[1][2][3]
-
NHS Esters: If you are reacting DSPE-PEG-Amine with an NHS-activated molecule, be aware that the NHS ester is highly susceptible to hydrolysis.[4] It's recommended to use freshly prepared or properly stored NHS-activated molecules. Avoid moisture and prepare solutions immediately before use.[5]
-
-
Reaction Conditions:
-
pH: The reaction between an amine and an NHS ester is most efficient at a pH range of 7.0-8.5.[2][3][5] Buffers containing primary amines, such as Tris, should be avoided as they will compete with your target molecule for reaction with the NHS ester.[5][6] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[7]
-
Molar Ratio: The molar ratio of the reactants is critical. A significant molar excess of one reactant may be necessary to drive the reaction to completion, but an excessive amount can lead to complications like aggregation.[6] It is advisable to perform titration experiments to determine the optimal molar ratio for your specific molecules.
-
Temperature and Time: Conjugation reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[6] Longer incubation times at lower temperatures can sometimes improve yield and reduce the aggregation of sensitive proteins.[6]
-
-
Hydrolysis of NHS Ester: The NHS ester group is prone to hydrolysis, which can significantly reduce conjugation efficiency.[4] To minimize this, DSPE-PEG-NHS should be used immediately after being prepared in a solution for conjugation.[4]
Q2: I'm observing aggregation of my protein/peptide after conjugation. What can I do?
Aggregation during conjugation is a common problem, particularly with proteins and peptides.
-
Optimize Molar Ratio: A high degree of conjugation can sometimes lead to aggregation. Reducing the molar excess of the DSPE-PEG-Amine or the activated molecule may help.[6]
-
Reaction Conditions: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can reduce the rate of aggregation.[6]
-
Solubility: Ensure that all components are fully solubilized in the reaction buffer. For molecules with poor aqueous solubility, a small amount of a water-miscible organic solvent like DMSO or DMF may be used, but it's important to ensure it doesn't negatively impact your biomolecule's stability or activity.[7]
Q3: How can I confirm that the conjugation was successful and determine the efficiency?
Several analytical techniques can be used to verify and quantify the conjugation.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool to separate the conjugated product from the unreacted starting materials, allowing for quantification of the conjugation efficiency.[8][9][10]
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the larger conjugated molecule from smaller unreacted components and is also a common method for purification.[6]
-
-
Spectroscopy:
-
Gel Electrophoresis:
-
SDS-PAGE: For protein conjugations, a shift in the band size on an SDS-PAGE gel compared to the unconjugated protein can indicate a successful reaction.[6]
-
Data Summary
The following table summarizes key parameters for successful DSPE-PEG-Amine conjugation. Optimal conditions will vary depending on the specific molecules being conjugated.
| Parameter | Recommended Range/Condition | Rationale |
| Reaction pH | 7.0 - 8.5 | Optimizes the reaction between primary amines and NHS esters.[2][3][5] |
| Reaction Buffer | Amine-free buffers (e.g., PBS) | Avoids competitive reactions with the buffer components.[5][6] |
| Molar Ratio | 5:1 to 20:1 (PEG:Molecule) | Needs to be optimized for each specific application.[6] |
| Temperature | 4°C or Room Temperature | Lower temperatures for longer durations can reduce aggregation.[6] |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Allows for sufficient reaction time while managing potential side reactions.[6] |
| DSPE-PEG-Amine Storage | -20°C, protected from light and moisture | Ensures the stability and reactivity of the lipid-PEG.[1][2][3] |
Experimental Protocols
Protocol 1: General DSPE-PEG-Amine Conjugation to an NHS-Activated Molecule
This protocol provides a general guideline for conjugating DSPE-PEG-Amine to a molecule activated with an N-Hydroxysuccinimide (NHS) ester.
-
Reagent Preparation:
-
Allow the DSPE-PEG-Amine and the NHS-activated molecule to warm to room temperature in their sealed containers.
-
Prepare a stock solution of DSPE-PEG-Amine in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Immediately before starting the reaction, dissolve the NHS-activated molecule in the reaction buffer. Do not prepare stock solutions of the NHS-activated molecule for long-term storage due to hydrolysis.[5]
-
-
Conjugation Reaction:
-
In a reaction vessel, add the desired molar amount of the NHS-activated molecule solution.
-
Add the DSPE-PEG-Amine solution to the reaction vessel to achieve the desired molar ratio.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the DSPE-PEG-Amine conjugate from unreacted starting materials and byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate using techniques like HPLC, SDS-PAGE (for proteins), and mass spectrometry to confirm conjugation and determine purity.
-
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. DSPE-PEG-NHS [nanocs.net]
- 3. DSPE-PEG-NHS [nanocs.net]
- 4. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. encapsula.com [encapsula.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 10. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
solving DSPE-PEG-Amine solubility problems in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine).
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution and use of DSPE-PEG-Amine in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or milky solution after adding DSPE-PEG-Amine powder to an aqueous buffer. | Incomplete dissolution or formation of large aggregates. | 1. Ensure the buffer temperature is above the gel-to-liquid crystalline phase transition temperature of the DSPE lipid (approximately 60°C) during hydration. 2. Gently agitate or stir the solution for 30-60 minutes to facilitate micelle formation. The solution should become clear or translucent. 3. For a more uniform size distribution, sonicate the micellar solution in a bath sonicator for several minutes or extrude it through polycarbonate membranes of a defined pore size. 4. Filter the final solution through a 0.22 µm syringe filter to remove any large aggregates.[1] |
| The solution is initially clear but becomes cloudy over time. | Hydrolysis of the DSPE ester bonds, especially in unbuffered or acidic water, which is accelerated by heat.[2] | 1. Use a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) for dissolution and storage.[2] 2. Avoid high temperatures for prolonged periods. If heating is necessary for dissolution, cool the solution to room temperature for storage. 3. For long-term storage, it is recommended to store the DSPE-PEG-Amine as a powder at -20°C, protected from moisture and light.[3] |
| Low yield of bioconjugation to the amine group. | 1. Hydrolysis of the NHS ester if used for conjugation. 2. The pH of the reaction buffer is not optimal. 3. The presence of primary amine-containing buffers (e.g., Tris). | 1. Dissolve the NHS-ester activated compound immediately before use and do not prepare stock solutions for storage. 2. The reaction of NHS esters with primary amines is most efficient at a pH of 7-8.[4] 3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).[4] |
| Variability in nanoparticle size. | 1. Inconsistent hydration process. 2. The concentration of DSPE-PEG-Amine. | 1. Ensure the lipid film is thin and uniform before hydration. 2. Increasing the concentration of DSPE-PEG can lead to a decrease in the size of nanoparticles.[5] However, an anomalous peak in liposome (B1194612) size has been observed around 7 ± 2 mol% DSPE-PEG.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I store DSPE-PEG-Amine?
A1: DSPE-PEG-Amine powder should be stored at -20°C and protected from moisture and light.[3] Before opening, allow the product to warm to room temperature to prevent condensation.[3]
Q2: What is the best way to dissolve DSPE-PEG-Amine powder in an aqueous buffer?
A2: The recommended method is direct dissolution in a suitable aqueous buffer. For a detailed procedure, please refer to the "Direct Dissolution Method for Blank Micelles" protocol below. Briefly, dissolve the powder directly into the buffer at the desired concentration and stir at an elevated temperature (e.g., 60°C) for 1-4 hours.[1]
Q3: Why is my DSPE-PEG-Amine solution cloudy?
A3: A cloudy solution can indicate incomplete dissolution or the formation of large aggregates. This can be resolved by heating the solution above the phase transition temperature of the lipid (around 60°C) with gentle agitation.[1] If the solution becomes cloudy over time, it may be due to the hydrolysis of the DSPE ester bonds, which is more likely to occur in unbuffered or acidic water.[2]
Q4: What is the Critical Micelle Concentration (CMC) of DSPE-PEG-Amine?
A4: The CMC of DSPE-PEG compounds is in the micromolar range. For DSPE-PEG2000, the CMC is approximately 10-20 µM in water and about ten times lower in a buffered saline solution (0.5-1.0 µM).[6] The CMC tends to increase with longer PEG chain lengths.
Q5: What factors can affect the stability of DSPE-PEG-Amine in an aqueous solution?
A5: The primary factors affecting stability are pH and temperature. The ester bonds in the DSPE anchor are susceptible to hydrolysis in unbuffered or acidic aqueous solutions, and this degradation is accelerated by heat.[2] Using a neutral pH buffer and avoiding prolonged exposure to high temperatures can mitigate this issue.
Q6: Can I use buffers containing primary amines, like Tris, with DSPE-PEG-Amine?
A6: It is not recommended to use buffers containing primary amines if you plan to perform conjugation reactions with the amine group of the DSPE-PEG-Amine, as the buffer will compete with the intended reaction.[4] For dissolution and storage, these buffers are generally acceptable, but for bioconjugation, an amine-free buffer like PBS is preferred.
Experimental Protocols
Protocol 1: Direct Dissolution Method for Blank Micelles
This protocol describes a simple method for preparing DSPE-PEG-Amine micelles without a drug payload.
Materials:
-
DSPE-PEG-Amine powder
-
Aqueous buffer (e.g., 10 mM HEPES buffered saline or Phosphate Buffered Saline, pH 7.4)[1]
Procedure:
-
Dissolution: Directly dissolve the DSPE-PEG-Amine powder into the aqueous buffer to achieve the desired concentration (e.g., 1-5 mM).[1]
-
Equilibration: Stir the solution at a temperature above the lipid's phase transition temperature (e.g., 60°C) for 1-4 hours to ensure complete dissolution and the formation of micelles.[1]
-
Cooling: Allow the solution to cool to room temperature.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved aggregates and to sterilize the solution.[1]
Protocol 2: Thin-Film Hydration Method for Drug-Loaded Micelles
This protocol is suitable for encapsulating hydrophobic drugs within DSPE-PEG-Amine micelles.
Materials:
-
DSPE-PEG-Amine
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the DSPE-PEG-Amine and the hydrophobic drug in the organic solvent.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner surface of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the DSPE lipid (e.g., 60°C).[1]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1]
-
Size Homogenization (Optional): For a more uniform size distribution, the micellar solution can be sonicated or extruded.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter.[1]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Solubility of DSPE-PEG(2000)-amine (sodium salt) | ~20 mg/mL | Ethanol | |
| ~11 mg/mL | Dimethyl formamide | [7] | |
| Critical Micelle Concentration (CMC) of DSPE-PEG2000 | 10 - 20 µM | Water | [6] |
| 0.5 - 1.0 µM | HEPES buffered saline | [6] | |
| DSPE Phase Transition Temperature (Tm) | ~74°C | ||
| DSPE-PEG(2000) Micelle Core Melting Transition | ~12.8°C | [8][9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG Molar Ratio in Liposome Formulation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to optimize the stability and performance of your liposomal formulations by carefully selecting the DSPE-PEG molar ratio.
Frequently Asked Questions (FAQs)
Q1: What is the typical DSPE-PEG molar ratio used in liposomal formulations for optimal stability?
A common molar ratio for DSPE-PEG in liposomal formulations to achieve optimal stability and prolonged circulation is between 5-10 mol%.[1] For instance, the clinically approved liposomal doxorubicin (B1662922) formulation, Doxil®, utilizes approximately 5 mol% of mPEG2000-DSPE.[1] Concentrations below 4 mol% may lead to a less dense "mushroom" configuration of PEG chains, which offers insufficient steric protection.[1][2][3] Conversely, excessively high concentrations can favor the formation of micelles over liposomes.[1]
Q2: How does the DSPE-PEG molar ratio influence the particle size and polydispersity index (PDI) of liposomes?
Increasing the molar percentage of DSPE-PEG generally leads to a decrease in liposome (B1194612) size and a lower PDI, indicating a more homogenous size distribution.[4][5] The PEGylation provides a "stealth" layer that helps prevent aggregation during formulation and storage.[4][6] However, the relationship is not always linear. Some studies have observed an anomalous peak in liposome size at around 7±2 mol% DSPE-PEG.[2][3] This is attributed to a transition in the PEG chain conformation from a "mushroom" to a "brush" regime.[2][3]
Q3: What is the effect of the DSPE-PEG molar ratio on the zeta potential of liposomes?
The inclusion of DSPE-PEG on the liposome surface tends to shift the zeta potential towards neutral. This is because the hydrophilic PEG chains create a neutral steric barrier that masks the surface charge of the liposomes.[7][8][9] This shielding effect reduces the electrostatic repulsion between particles, which is compensated by the steric hindrance provided by the PEG layer to prevent aggregation.[6]
Q4: Can the DSPE-PEG molar ratio affect drug leakage from liposomes?
The DSPE-PEG molar ratio can influence drug retention, although its effect might be secondary to other formulation parameters like the lipid bilayer composition and the presence of cholesterol. The PEG layer can enhance the stability of the lipid bilayer, which may contribute to reduced drug leakage.[7] However, one study on Doxil-like liposomes found no significant difference in the leakage rate of doxorubicin when the DSPE-PEG concentration was halved.[10] The presence of lysolipids or a high drug-to-lipid ratio are often more significant contributors to drug leakage.[1]
Q5: What is the "Accelerated Blood Clearance (ABC) phenomenon" and how is it related to DSPE-PEG?
The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated injections of PEGylated liposomes, leading to their rapid clearance from the bloodstream.[1] While DSPE-PEG is crucial for prolonging circulation time on the first dose, subsequent administrations can trigger the production of anti-PEG antibodies, which bind to the PEG chains and facilitate rapid uptake by the mononuclear phagocyte system (MPS). The density and conformation of the PEG layer, influenced by the molar ratio, can play a role in the extent of this phenomenon.
Troubleshooting Guides
Issue 1: My liposomes are aggregating.
| Possible Cause | Troubleshooting Steps |
| Insufficient PEGylation | Increase the molar ratio of DSPE-PEG. A common starting point is 5 mol%, but optimization may be required depending on your specific lipid composition.[11] At least 2 mol% of PEG2000-DSPE has been shown to completely preclude the aggregation of DSPC-based liposomes.[5] |
| Inadequate Steric Hindrance | Ensure the PEG chain length is sufficient (e.g., PEG2000 or greater) to provide an effective steric barrier.[1] The conformation of the PEG chains (mushroom vs. brush) is dependent on the molar ratio.[2][3] |
| Improper Storage | Store liposomes well below the phase transition temperature (Tm) of the lipid mixture to prevent instability and aggregation.[11] |
| High Ionic Strength of Buffer | High salt concentrations can screen surface charges and reduce electrostatic repulsion. While PEG provides steric stabilization, excessive ionic strength can still promote aggregation. Consider using a buffer with lower ionic strength if possible. |
Issue 2: My liposome particle size is too large or the PDI is high.
| Possible Cause | Troubleshooting Steps |
| Low DSPE-PEG Molar Ratio | Increasing the concentration of DSPE-PEG generally leads to smaller particle sizes.[4][5] |
| Inefficient Size Reduction | Ensure your size reduction method (e.g., extrusion, sonication) is optimized. For extrusion, ensure the membrane pore size is appropriate and that the number of extrusion cycles is sufficient.[12] |
| Inconsistent Manufacturing Process | For methods like microfluidics, ensure stable flow rates.[4] For sonication, ensure consistent power and time, and proper immersion of the sonicator probe.[4] |
| Lipid Film Quality | Ensure the lipid film is thin, uniform, and completely dry before hydration. Uneven hydration can lead to the formation of large, multilamellar vesicles.[1][4] |
Quantitative Data Summary
Table 1: Effect of DSPE-PEG Molar Ratio on Liposome Properties
| DSPE-PEG Molar Ratio (%) | Effect on Particle Size | Effect on PDI | Effect on Zeta Potential | Reference(s) |
| < 4 | Larger size due to less steric protection ("mushroom" regime) | Higher | Less shielding of surface charge | [1][2][3] |
| 5 - 10 | Generally smaller and more stable | Lower | Closer to neutral | [1][2] |
| 7 ± 2 | Anomalous peak in size observed in some studies | Variable | - | [2][3] |
| > 8 | Reduction in size ("brush" regime) | Lower | Significant shielding of surface charge | [2] |
| 20 | Showed high stability and survival rate in high ionic strength solutions | - | - | [13][14] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including DSPC, cholesterol, and DSPE-PEG2000 (e.g., in a molar ratio of 55:40:5), in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[1]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[1][12]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC).[1]
-
If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.[1]
-
Vortex or gently agitate the flask to form multilamellar vesicles (MLVs).[1]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[12]
-
Perform multiple extrusion cycles (e.g., 10-20 passes) to ensure a narrow and uniform size distribution.
-
Protocol 2: Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS).
-
Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.[12]
-
Transfer the sample to a clean cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C).[12]
-
Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.[12]
-
-
Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry.
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Inject the sample into the instrument's measurement cell.
-
The instrument measures the electrophoretic mobility of the liposomes and calculates the zeta potential.
-
-
Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated drug from the liposomes using methods like dialysis, size exclusion chromatography, or ultrafiltration.[12]
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[12]
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 7. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Leakage Kinetics of the Liposomal Chemotherapeutic Agent Doxil: The Role of Dissolution, Protonation, and Passive Transport, and Implications for Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: DSPE-PEG-Antibody Conjugation via Post-Insertion
Welcome to the technical support center for the post-insertion method of conjugating DSPE-PEG to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this critical bioconjugation process.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Antibody Conjugation Efficiency | Hydrolysis of Reactive Groups: The reactive group on the DSPE-PEG (e.g., NHS-ester, maleimide) can hydrolyze before reacting with the antibody, especially in aqueous solutions or at non-optimal pH.[1] | - Use freshly prepared or properly stored reactive DSPE-PEG lipids. - Control the pH of the reaction buffer carefully. For NHS esters, a pH of 7.4 is common, while maleimide (B117702) reactions are often performed at a slightly lower pH (6.5-7.5) to minimize hydrolysis and side reactions with amines.[1][2] - Minimize the time the reactive lipid is in an aqueous environment before adding the antibody.[1] |
| Suboptimal Molar Ratio: An incorrect molar ratio of DSPE-PEG-ligand to antibody can lead to inefficient conjugation.[1] | - Optimize the molar excess of the DSPE-PEG-ligand to the antibody. A common starting point is a 5-10 fold molar excess of the lipid.[3] | |
| Steric Hindrance: The PEG chains can create a "steric shield" that hinders the access of the antibody to the reactive group on the DSPE-PEG.[4][5] This effect is more pronounced with longer PEG chains and higher PEG densities.[4][5] | - Optimize the PEG chain length and density on the liposome (B1194612) surface. Using a shorter PEG chain for the non-reactive DSPE-PEG and a longer one for the antibody-conjugated DSPE-PEG can improve accessibility.[6] - Consider using a mixture of PEG chain lengths to create a less dense PEG brush. | |
| Inactive Antibody: The antibody may have lost its activity due to improper storage, handling, or the presence of interfering substances. | - Ensure the antibody is pure (>95%) and stored under recommended conditions.[7] - Perform a buffer exchange to remove any interfering substances like primary amines (e.g., Tris buffer) or sodium azide, which can react with NHS esters or inhibit certain reactions.[3][7] | |
| Liposome Aggregation During or After Conjugation | Insufficient PEGylation: Inadequate PEG density on the liposome surface can lead to aggregation, especially after the introduction of antibodies which can bridge liposomes.[4][8] | - Ensure a sufficient density of PEGylated lipids is incorporated into the liposome bilayer to provide steric stabilization.[8] Typically, 2-6 mol% of PEG-lipid is used.[4] |
| Hydrophobic Interactions: The hydrophobic nature of some antibodies or the conjugated complex can promote aggregation. | - Optimize the buffer conditions, such as ionic strength and pH, to minimize hydrophobic interactions. - The inclusion of a small percentage of a charged lipid in the liposome formulation can increase colloidal stability through electrostatic repulsion.[9] | |
| Cross-linking by Antibodies: If the antibody has multiple reactive sites, it can potentially cross-link multiple liposomes, leading to aggregation. | - Control the antibody-to-liposome ratio to minimize the chances of one antibody binding to multiple liposomes. - Consider using antibody fragments (e.g., Fab') which have a single reactive site for conjugation.[10] | |
| Poor Insertion of DSPE-PEG-Antibody into Liposomes | Incubation Conditions: The temperature and time of incubation are critical for the efficient insertion of the DSPE-PEG-antibody conjugate into the pre-formed liposomes.[11] | - The incubation temperature should be above the phase transition temperature (Tm) of the lipids in the liposome bilayer to ensure sufficient membrane fluidity for insertion.[10] A common temperature is 60°C. - Optimize the incubation time. While 30 minutes to 1 hour is often sufficient, longer incubation times may be necessary depending on the specific lipids and conjugates.[11][12] |
| Liposome Composition: The lipid composition of the receiving liposomes can influence the efficiency of post-insertion.[11] | - The presence of cholesterol can affect membrane fluidity and may influence insertion efficiency. The optimal cholesterol concentration should be determined experimentally. | |
| High PEG Density on Pre-formed Liposomes: A high density of PEG on the initial liposomes can sterically hinder the insertion of additional DSPE-PEG-antibody conjugates. | - Prepare the initial liposomes with a lower PEG density if post-insertion efficiency is a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DSPE-PEG-antibody to liposomes for post-insertion?
A1: The optimal molar ratio can vary depending on the specific antibody, liposome composition, and desired ligand density. However, a common starting point for the DSPE-PEG-reactive lipid to antibody molar ratio is between 2:1 and 10:1.[1][3][13] For the insertion step, the ratio of DSPE-PEG-antibody micelles to pre-formed liposomes also needs to be optimized to achieve the desired number of antibodies per liposome, which is often targeted to be between 10 and 200 molecules per liposome for effective cell targeting.[1][14]
Q2: How can I quantify the number of antibodies conjugated to my liposomes?
A2: Several methods can be used to quantify the number of antibodies per liposome:
-
Protein Quantification Assays: After removing unconjugated antibodies (e.g., via size exclusion chromatography), you can quantify the protein concentration in the liposome fraction using assays like the bicinchoninic acid (BCA) assay or a micro-BCA assay.[1]
-
Fluorescence-based Methods: If the antibody is fluorescently labeled, the amount of conjugated antibody can be determined by measuring the fluorescence intensity of the liposome suspension and comparing it to a standard curve of the free fluorescently labeled antibody.[14][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to specifically quantify the amount of active, surface-exposed antibody on the liposomes.[16]
Q3: What are the critical parameters to control during the post-insertion step?
A3: The most critical parameters for successful post-insertion are:
-
Temperature: The incubation must be performed above the lipid phase transition temperature (Tm) of the liposomes to ensure the membrane is in a fluid state, which facilitates the insertion of the DSPE-PEG-antibody conjugate.[10] For many common formulations, this is around 60°C.[12]
-
Incubation Time: The duration of incubation affects the efficiency of insertion. Typically, 30 minutes to 2 hours is sufficient, but this may need to be optimized for your specific system.[1][11]
-
Lipid Composition of Pre-formed Liposomes: The composition of the acceptor liposomes, particularly the presence of cholesterol and the degree of lipid saturation, can influence the insertion kinetics and efficiency.[11]
Q4: Should I use a whole antibody or an antibody fragment (e.g., Fab') for conjugation?
A4: The choice between a whole antibody and an antibody fragment depends on the specific application.
-
Whole Antibodies (IgG): Provide bivalent binding, which can increase avidity to the target. However, their larger size can lead to faster clearance by the immune system and potential for non-specific interactions.[4]
-
Antibody Fragments (Fab', scFv): Are smaller, which can improve tissue penetration and reduce immunogenicity.[10] Using fragments with a single reactive site for conjugation can also offer better control over the orientation and stoichiometry of the final conjugate.[2][10]
Experimental Protocols
Protocol 1: DSPE-PEG-NHS Ester Conjugation to Antibody and Post-Insertion
This protocol describes the conjugation of an antibody to DSPE-PEG-NHS and its subsequent insertion into pre-formed liposomes.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DSPE-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)
-
Pre-formed liposomes
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., glycine (B1666218) or Tris buffer)
-
Purification column (e.g., Sepharose CL-4B size exclusion chromatography column)[4]
Methodology:
-
Preparation of DSPE-PEG-NHS Micelles:
-
Dissolve DSPE-PEG-NHS in a small amount of organic solvent (e.g., chloroform (B151607) or DMSO) and then evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.[1][12]
-
Hydrate the lipid film with reaction buffer (PBS, pH 7.4) to form micelles. Gentle vortexing or sonication can aid in dissolution.[12]
-
-
Antibody Conjugation:
-
Immediately add the antibody solution to the DSPE-PEG-NHS micelle solution. The molar ratio of DSPE-PEG-NHS to antibody should be optimized, with a common starting point being a 2:1 to 10:1 molar excess of the lipid.[1][12]
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle stirring.[1][12]
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., glycine or Tris) to a final concentration of about 50 mM to react with any unreacted NHS esters.[1]
-
-
Post-Insertion into Liposomes:
-
Add the DSPE-PEG-antibody conjugate solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the Tm of the liposome lipids (e.g., 60°C) for 30-60 minutes with gentle mixing.[12]
-
-
Purification:
-
Remove unconjugated antibody and excess reactants by passing the liposome suspension through a size exclusion chromatography column (e.g., Sepharose CL-4B).[4] The liposomes will elute in the void volume.
-
Collect the fractions containing the immunoliposomes.
-
Protocol 2: Quantification of Antibody Conjugation using BCA Assay
Materials:
-
Purified immunoliposome sample
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
Methodology:
-
Prepare BSA Standards: Prepare a series of BSA standards in the same buffer as the immunoliposome sample, typically ranging from 20 to 2000 µg/mL.
-
Prepare Samples: If necessary, dilute the immunoliposome sample to fall within the linear range of the BSA standard curve.
-
Perform Assay:
-
Add 25 µL of each standard and sample to a microplate well in triplicate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly and incubate the plate at 37°C for 30 minutes.
-
-
Measure Absorbance: Measure the absorbance at 562 nm using a microplate reader.
-
Calculate Concentration: Subtract the average absorbance of the blank from the absorbance of all other standards and samples. Create a standard curve by plotting the average blank-corrected absorbance for each BSA standard vs. its concentration. Use the standard curve to determine the protein concentration of the immunoliposome samples.
-
Determine Antibodies per Liposome: To calculate the number of antibodies per liposome, you will also need to determine the phospholipid concentration of your sample (e.g., using the Stewart assay).[1] With both protein and lipid concentrations, you can calculate the molar ratio and subsequently the average number of antibodies per liposome.
Visualizations
Caption: Workflow for DSPE-PEG-Antibody Conjugation via Post-Insertion.
Caption: Troubleshooting Logic for Low Conjugation Efficiency.
References
- 1. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. liposomes.ca [liposomes.ca]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 7. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Trastuzumab Fab-Conjugated Liposomes (Immunoliposomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encapsula.com [encapsula.com]
- 13. encapsula.com [encapsula.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of the Monoclonal Antibody Conjugated to Nanosomes [bio-protocol.org]
Navigating the complexities of large-scale DSPE-PEG-Amine nanoparticle production: A dedicated technical support resource for researchers and drug developers.
A comprehensive guide to overcoming the challenges of scaling up the production of DSPE-PEG-Amine nanoparticles, from formulation to final product. This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common issues encountered during the transition from laboratory-scale to large-scale manufacturing.
The increasing interest in lipid-based nanoparticles for targeted drug and gene delivery has highlighted the critical need for robust and scalable production methods. DSPE-PEG-Amine, a key component in many formulations, offers a versatile platform for surface functionalization, enabling the attachment of targeting ligands. However, its unique properties, particularly the reactive primary amine group, introduce specific challenges during scale-up that can impact nanoparticle stability, size distribution, and overall product quality. This resource aims to provide practical solutions and a deeper understanding of the critical parameters involved in the successful large-scale production of these advanced nanocarriers.
Troubleshooting Guide: Common Issues in DSPE-PEG-Amine Nanoparticle Scale-Up
Scaling up the production of DSPE-PEG-Amine nanoparticles often presents a unique set of challenges. This guide provides a systematic approach to identifying and resolving common problems encountered during this critical phase of development.
Issue 1: Nanoparticle Aggregation During or After Scale-Up
-
Possible Causes:
-
Inadequate Mixing Dynamics: Inefficient mixing at larger volumes can lead to localized high concentrations of lipids, promoting aggregation.
-
pH and Buffer Incompatibility: The protonation of the amine group at lower pH can increase electrostatic interactions between particles, leading to aggregation.[1] The choice of buffer and its ionic strength can also significantly influence particle stability.
-
Suboptimal Lipid Ratios: The proportion of DSPE-PEG-Amine to other lipids is critical for steric stabilization. An insufficient amount of the PEGylated lipid can result in exposed hydrophobic regions and subsequent particle fusion.[2]
-
Temperature Fluctuations: Inconsistent temperature control during large-scale production can affect lipid solubility and self-assembly, leading to aggregation.
-
-
Solutions:
-
Optimize Mixing Parameters: Transition to scalable mixing technologies like microfluidics or high-pressure homogenization to ensure rapid and uniform mixing.[2][3]
-
Strict pH Control: Maintain the pH of the aqueous phase within a range that minimizes the positive charge of the amine group, if not essential for the formulation. Careful selection of a buffer with appropriate capacity is crucial.
-
Formulation Re-evaluation: Re-optimize the molar ratio of DSPE-PEG-Amine in the formulation for the larger scale. Increasing the PEG-lipid concentration can enhance the "stealth" layer and prevent aggregation.[2]
-
Implement Robust Temperature Control: Utilize jacketed vessels and in-line temperature probes to maintain a consistent temperature throughout the production process.
-
Issue 2: Increased Particle Size and Polydispersity Index (PDI)
-
Possible Causes:
-
Slower Mixing at Larger Scales: Slower mixing can lead to a wider distribution of nucleation events, resulting in a broader range of particle sizes.
-
Inconsistent Flow Rates: Variations in the flow rates of the lipid and aqueous phases in continuous manufacturing systems can directly impact particle size and PDI.[2]
-
Ostwald Ripening: Over time, larger particles may grow at the expense of smaller ones, a phenomenon that can be more pronounced in larger batches with longer processing times.
-
-
Solutions:
-
Scalable Mixing Technology: Employ microfluidic systems with parallelized channels or high-pressure homogenizers that maintain consistent mixing efficiency regardless of batch size.[4]
-
Precise Flow Control: Utilize high-precision pumps to ensure stable and reproducible flow rates of all fluid streams.
-
Process Time Optimization: Minimize the processing time and hold times at each step to reduce the opportunity for particle size changes.
-
Issue 3: Inconsistent Surface Amine Availability for Conjugation
-
Possible Causes:
-
Steric Hindrance: At high PEG densities, the amine groups may be shielded within the PEG layer, making them inaccessible for conjugation.
-
Side Reactions: The primary amine group is reactive and can participate in unintended side reactions with other formulation components or impurities, especially during prolonged processing times at elevated temperatures.
-
Incomplete Surface Exposure: During self-assembly at a large scale, some DSPE-PEG-Amine molecules may be entrapped within the nanoparticle core rather than being displayed on the surface.
-
-
Solutions:
-
Optimize PEG-Amine Density: Adjust the molar percentage of DSPE-PEG-Amine in the formulation to balance the need for surface functionalization with the requirement for steric stability.
-
Control Reaction Conditions: Perform conjugation reactions under controlled pH and temperature conditions to minimize side reactions. Consider using protecting groups for the amine if it is not immediately needed for conjugation.
-
Thorough Characterization: Utilize analytical techniques to quantify the number of accessible amine groups on the nanoparticle surface.
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the large-scale production of DSPE-PEG-Amine nanoparticles, providing concise and actionable answers.
Q1: How does the amine group on DSPE-PEG affect the zeta potential and stability of nanoparticles during scale-up?
The primary amine group on DSPE-PEG is ionizable. At pH values below its pKa, the amine group becomes protonated, imparting a positive charge to the nanoparticle surface. This can lead to an increase in the zeta potential. While a higher magnitude of zeta potential generally indicates better colloidal stability due to electrostatic repulsion, the positive charge can also lead to interactions with negatively charged components in the formulation or processing equipment, potentially causing aggregation. During scale-up, it is crucial to control the pH of the formulation to maintain a consistent surface charge and ensure stability.[1]
Q2: What are the best methods for purifying DSPE-PEG-Amine nanoparticles at a large scale?
Tangential Flow Filtration (TFF) is the most widely used and scalable method for purifying nanoparticles.[5][6] It allows for the efficient removal of unencapsulated drugs, organic solvents, and excess lipids while concentrating the nanoparticle suspension. However, the positive charge of amine-functionalized nanoparticles at certain pHs can lead to membrane fouling. Optimization of TFF parameters such as transmembrane pressure, cross-flow rate, and membrane type is critical to prevent aggregation and ensure high recovery.[6]
Q3: How can I quantify the number of accessible amine groups on my nanoparticles after large-scale production?
Several methods can be used to quantify surface amine groups. Colorimetric assays, such as the ninhydrin (B49086) assay, are convenient for routine analysis and provide information on reagent-accessible amines. For more rigorous quantification, techniques like quantitative 1H NMR after nanoparticle dissolution or X-ray Photoelectron Spectroscopy (XPS) can be employed.[7]
Q4: What are the key challenges in lyophilizing DSPE-PEG-Amine nanoparticles for long-term storage?
Lyophilization, or freeze-drying, can be challenging for lipid nanoparticles. The freezing and drying processes can induce stress, leading to particle aggregation and fusion.[8] For amine-functionalized nanoparticles, pH shifts during freezing can alter the surface charge and further destabilize the particles. The use of cryoprotectants, such as sucrose (B13894) or trehalose, is essential to protect the nanoparticles during lyophilization.[8][9] Developing an optimized lyophilization cycle with controlled freezing rates and drying temperatures is crucial for maintaining the integrity of the nanoparticles.
Q5: How can I prevent side reactions of the amine group during the manufacturing process?
The primary amine group is nucleophilic and can react with certain excipients or impurities. To prevent side reactions, ensure high purity of all raw materials.[10] If the manufacturing process involves reactive species or harsh conditions (e.g., high temperature), consider using a temporary protecting group for the amine, which can be removed in a subsequent step before conjugation. Additionally, controlling the pH and temperature throughout the process can help minimize unwanted reactions.
Experimental Protocols
Protocol 1: Scalable Production of DSPE-PEG-Amine Nanoparticles using Microfluidics
This protocol describes a method for the production of DSPE-PEG-Amine nanoparticles using a microfluidic system, which offers precise control over particle size and is amenable to scaling up.[4]
-
Materials:
-
Lipid mixture in ethanol (B145695): Cationic/ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and DSPE-PEG-Amine at the desired molar ratio.
-
Aqueous phase: Buffer at the desired pH (e.g., acetate (B1210297) buffer for acidic pH or PBS for neutral pH).
-
Microfluidic mixing device (e.g., staggered herringbone micromixer).
-
Syringe pumps.
-
-
Method:
-
Prepare the lipid solution by dissolving the lipids in ethanol to the desired total lipid concentration.
-
Prepare the aqueous phase buffer.
-
Load the lipid solution and the aqueous phase into separate syringes and mount them on the syringe pumps.
-
Connect the syringes to the respective inlets of the microfluidic chip.
-
Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). A typical starting point is an FRR of 3:1 (aqueous:lipid) and a TFR that ensures rapid mixing.
-
Initiate the flow to allow the two streams to mix within the microfluidic channels, leading to the self-assembly of nanoparticles.
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
Immediately proceed to purification (e.g., using Tangential Flow Filtration).
-
Protocol 2: Purification of DSPE-PEG-Amine Nanoparticles by Tangential Flow Filtration (TFF)
This protocol outlines a general procedure for the purification and concentration of DSPE-PEG-Amine nanoparticles using a TFF system.[5]
-
Materials:
-
Nanoparticle suspension.
-
Diafiltration buffer (e.g., PBS at the desired pH).
-
TFF system with an appropriate molecular weight cut-off (MWCO) hollow fiber or cassette membrane (e.g., 100-500 kDa).
-
-
Method:
-
Equilibrate the TFF system with the diafiltration buffer.
-
Load the nanoparticle suspension into the feed reservoir.
-
Begin recirculation of the nanoparticle suspension through the TFF membrane at a defined cross-flow rate.
-
Apply a gentle transmembrane pressure (TMP) to initiate the removal of the permeate (containing solvent and unencapsulated components).
-
Perform diafiltration by adding the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This exchanges the original buffer and removes impurities. A common target is to exchange 5-10 diavolumes.
-
After diafiltration, concentrate the nanoparticle suspension to the desired final volume by continuing to remove the permeate without adding more buffer.
-
Collect the concentrated and purified nanoparticle suspension.
-
Data Presentation
Table 1: Effect of DSPE-PEG-Amine Concentration on Nanoparticle Properties
| Molar % of DSPE-PEG-Amine | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1% | 120 ± 5 | 0.25 ± 0.03 | +15 ± 2 |
| 2.5% | 105 ± 4 | 0.18 ± 0.02 | +25 ± 3 |
| 5% | 90 ± 3 | 0.12 ± 0.01 | +35 ± 4 |
This table presents illustrative data showing the trend of decreasing particle size and PDI, and increasing zeta potential with higher concentrations of DSPE-PEG-Amine in a lipid nanoparticle formulation.
Table 2: Impact of TFF Process Parameters on Nanoparticle Recovery and Purity
| Transmembrane Pressure (TMP) (psi) | Cross-flow Rate (mL/min) | Nanoparticle Recovery (%) | Residual Ethanol (%) |
| 10 | 200 | 95 ± 2 | < 1 |
| 20 | 200 | 92 ± 3 | < 1 |
| 10 | 400 | 98 ± 1 | < 1 |
| 20 | 400 | 96 ± 2 | < 1 |
This table provides example data on how TFF parameters can influence the recovery of nanoparticles and the efficiency of solvent removal. Higher cross-flow rates generally improve recovery by reducing membrane fouling.
Visualizations
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scalable Manufacturing Processes for Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. caymanchem.com [caymanchem.com]
avoiding hydrolysis of DSPE-PEG-Amine functional groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of DSPE-PEG-Amine. Our goal is to help you mitigate the hydrolysis of its functional groups and ensure the integrity and reactivity of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Amine and what are its main components?
DSPE-PEG-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) is a phospholipid-polyethylene glycol conjugate. It consists of three main parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that acts as a hydrophobic anchor, enabling its incorporation into lipid bilayers of nanoparticles like liposomes.
-
PEG (Polyethylene Glycol): A hydrophilic polymer chain that provides a steric barrier, reducing non-specific protein binding and increasing circulation half-life.
-
Amine (-NH2): A primary amine functional group at the distal end of the PEG chain, which serves as a reactive handle for conjugating various molecules such as peptides, antibodies, or small molecule drugs.
Q2: What are the primary functional groups in DSPE-PEG-Amine susceptible to hydrolysis?
The main points of vulnerability to hydrolysis in the DSPE-PEG-Amine molecule are the ester bonds within the DSPE (lipid) moiety. These ester linkages connect the two stearoyl fatty acid chains to the glycerol (B35011) backbone. The phosphodiester bond and the terminal amine group are generally more stable under typical experimental conditions, but can also be affected by harsh chemical environments.
Q3: What are the optimal storage conditions for DSPE-PEG-Amine to prevent degradation?
To ensure long-term stability, DSPE-PEG-Amine should be stored at -20°C and protected from moisture and light.[1][2][3][4][5] Before use, it is crucial to allow the product to warm to room temperature in its original packaging to prevent condensation, as moisture can accelerate hydrolysis.
Q4: How does pH affect the stability of DSPE-PEG-Amine?
The hydrolysis of the ester bonds in the DSPE moiety is highly pH-dependent. The rate of hydrolysis is minimized at a pH of approximately 6.5.[1][4] Both acidic (pH < 6) and alkaline (pH > 7.5) conditions significantly accelerate the degradation of these ester bonds. For instance, incubation in an acidic HPLC buffer (pH 2.7) at 60°C can lead to detectable hydrolysis in as little as 30 minutes.[1][6]
Q5: Can temperature influence the degradation of DSPE-PEG-Amine?
Yes, elevated temperatures significantly accelerate the rate of ester hydrolysis.[1][6] Even in unbuffered water, heating DSPE-PEG to 60°C can cause substantial hydrolysis within 2 hours.[1] Therefore, it is recommended to avoid high temperatures during handling, storage, and experimental procedures whenever possible.
Troubleshooting Guides
Issue 1: Loss of Amine Reactivity and Inconsistent Conjugation Results
A common issue encountered by researchers is a decrease in the reactivity of the terminal amine group, leading to poor and inconsistent conjugation yields.
Possible Causes:
-
Hydrolysis of DSPE Ester Bonds: Degradation of the lipid anchor can lead to the formation of micelles with altered morphology and stability, potentially masking the amine groups or leading to aggregation.
-
Degradation of the Terminal Amine Group: While generally stable, the primary amine can undergo degradation through oxidation or reaction with certain buffer components, especially over long incubation times or under suboptimal storage conditions.
-
Improper Handling: Repeated freeze-thaw cycles and exposure to moisture can compromise the integrity of the molecule.
Troubleshooting Workflow:
Figure 1: Workflow for troubleshooting loss of amine reactivity.
Recommended Actions:
-
Verify Integrity of DSPE-PEG-Amine:
-
Quantify Available Amine Groups:
-
Perform a quantitative assay to determine the concentration of reactive primary amines. The TNBS (2,4,6-trinitrobenzenesulfonic acid) assay or the Ninhydrin assay are suitable for this purpose. A significant reduction from the expected concentration points to amine group degradation.
-
-
Optimize Conjugation Reaction:
-
Buffer Selection: Use a non-amine-containing buffer at a pH between 7.0 and 8.0, such as phosphate-buffered saline (PBS), for conjugation reactions.[7] Avoid buffers containing primary amines like Tris, as they will compete with your target molecule.
-
Reaction Time and Temperature: Minimize reaction times and temperatures where possible to reduce the risk of hydrolysis.
-
-
Review Storage and Handling:
-
Ensure the compound is stored at -20°C and protected from light and moisture.
-
Aliquot the DSPE-PEG-Amine upon receipt to minimize freeze-thaw cycles.
-
Always allow the vial to equilibrate to room temperature before opening.
-
Issue 2: Hydrolysis of DSPE Ester Bonds During Experimental Procedures
Hydrolysis of the DSPE component can lead to the formation of lysolipids and free fatty acids, which can alter the physicochemical properties of your nanoparticles, leading to aggregation, leakage of encapsulated drugs, and loss of targeting function.
Factors Influencing DSPE Hydrolysis:
| Factor | Condition | Effect on Hydrolysis Rate | Reference |
| pH | Acidic (pH < 6) | Significantly Increased | [1],[2] |
| Neutral (pH 6.5 - 7.4) | Minimized | [1],[7] | |
| Alkaline (pH > 7.5) | Significantly Increased | [2] | |
| Temperature | 4°C | Low | [2] |
| Room Temperature (22°C) | Moderate | [1],[2] | |
| Elevated (e.g., 60°C) | High | [1],[6] | |
| Buffer System | Unbuffered Water | Prone to hydrolysis, especially with heat | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Stable, even at 60°C for 2 hours | [7] |
Preventative Measures:
-
Maintain Optimal pH: Whenever possible, maintain the pH of your solutions between 6.5 and 7.4. If acidic or basic conditions are necessary, minimize the exposure time.
-
Control Temperature: Avoid unnecessary heating of your DSPE-PEG-Amine solutions. If a heating step is required, perform it for the shortest possible duration.
-
Use Appropriate Buffers: For aqueous solutions, use a buffered system like PBS (pH 7.4) to maintain a stable pH and minimize hydrolysis.[7]
Visualizing DSPE Hydrolysis:
Figure 2: Stepwise hydrolysis of the DSPE moiety in DSPE-PEG-Amine.
Experimental Protocols
Protocol 1: Quantification of Primary Amine Groups using the TNBS Assay
This protocol allows for the quantification of available primary amine groups on DSPE-PEG-Amine.
Materials:
-
DSPE-PEG-Amine sample
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
0.01% (w/v) TNBS solution (freshly prepared in the bicarbonate buffer)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
1 N Hydrochloric Acid (HCl)
-
A suitable amine-containing standard (e.g., glycine) for generating a standard curve
-
96-well microplate and plate reader
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of the amine standard in the 0.1 M sodium bicarbonate buffer.
-
Prepare Samples: Dissolve the DSPE-PEG-Amine in the 0.1 M sodium bicarbonate buffer to a final concentration within the range of the standard curve.
-
Reaction:
-
To 0.5 mL of each standard and sample solution, add 0.25 mL of the 0.01% TNBS solution.
-
Mix well and incubate at 37°C for 2 hours.
-
-
Stop Reaction:
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.
-
-
Measurement:
-
Transfer an appropriate volume of each solution to a 96-well plate.
-
Measure the absorbance at 335 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of amine groups in your DSPE-PEG-Amine sample by interpolating its absorbance value on the standard curve.
-
Protocol 2: Detection of DSPE Ester Bond Hydrolysis by Mass Spectrometry
This protocol outlines the use of Mass Spectrometry (MALDI-TOF or ESI-MS) to detect the hydrolysis of the ester bonds in DSPE-PEG-Amine.
Materials:
-
DSPE-PEG-Amine sample
-
Methanol (for sample preparation)
-
MALDI matrix (e.g., sinapinic acid) or ESI-MS compatible solvent system
-
MALDI-TOF or ESI Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the DSPE-PEG-Amine sample in methanol. Methanol is a suitable solvent that does not induce hydrolysis.[1]
-
-
MALDI-TOF Analysis:
-
Mix the sample solution with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum.
-
-
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum for peaks corresponding to the intact DSPE-PEG-Amine and its hydrolysis products.
-
Hydrolysis of one stearoyl chain will result in a mass loss of approximately 267 Da.
-
Hydrolysis of both stearoyl chains will result in a mass loss of approximately 534 Da.[1]
-
By following these guidelines and protocols, researchers can minimize the hydrolysis of DSPE-PEG-Amine, troubleshoot common experimental issues, and ensure the quality and reliability of their results in the development of advanced drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Amine Functional Group - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing in Vivo Circulation of DSPE-PEG 5000 Formulations
Welcome to the technical support center for DSPE-PEG 5000 formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions related to improving the in vivo circulation time of DSPE-PEG 5000-containing nanoparticles, such as liposomes and micelles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE-PEG 5000 in prolonging the circulation time of nanocarriers?
A1: DSPE-PEG 5000 is a phospholipid-polyethylene glycol conjugate that plays a crucial role in extending the circulation time of nanocarriers through a "stealth" effect. The long, hydrophilic PEG 5000 chains form a protective layer on the surface of the nanoparticle. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which are responsible for marking foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By reducing MPS uptake, DSPE-PEG 5000 allows the nanoparticles to remain in circulation for a longer period, enhancing their potential to reach the target tissue.
Q2: How does the molecular weight of PEG in DSPE-PEG affect in vivo performance?
A2: The molecular weight of the PEG chain significantly influences the in vivo behavior of the formulation. Longer PEG chains, such as PEG 5000, generally provide a more effective steric barrier compared to shorter chains like PEG 2000. This enhanced steric hindrance further reduces opsonization and subsequent clearance by the MPS, leading to a longer circulation half-life. However, very high molecular weight PEGs can sometimes impede the interaction of the nanoparticle with target cells.
Q3: What is the "Accelerated Blood Clearance (ABC) phenomenon" and how does it affect DSPE-PEG 5000 formulations?
A3: The Accelerated Blood Clearance (ABC) phenomenon is an unexpected immune response that can occur upon repeated injections of PEGylated nanoparticles.[1][2] The first injection can induce the production of anti-PEG antibodies, particularly Immunoglobulin M (IgM).[2] Upon subsequent injections, these anti-PEG antibodies can bind to the PEGylated nanoparticles, leading to their rapid clearance from the bloodstream, primarily by macrophages in the liver and spleen.[3] This phenomenon can significantly reduce the circulation time and therapeutic efficacy of the formulation.
Q4: What is a typical molar ratio of DSPE-PEG 5000 to use in a liposomal formulation for optimal circulation?
A4: For optimal stability and prolonged circulation, a DSPE-PEG concentration of 5-10 mol% is commonly used in liposomal formulations. Concentrations below this range may result in a less dense PEG layer, offering insufficient steric protection. Conversely, excessively high concentrations can sometimes lead to the formation of micelles instead of liposomes and may not further enhance circulation time.
Q5: How does particle size influence the circulation time of DSPE-PEG 5000 liposomes?
A5: Particle size is a critical parameter for achieving prolonged circulation. Generally, liposomes with a diameter in the range of 80-200 nm exhibit the longest circulation times.[4] Particles larger than 200 nm are more prone to rapid clearance by the spleen, while very small particles (less than 70 nm) may be quickly cleared by the liver.[5] Therefore, optimizing the particle size through methods like extrusion is essential.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the circulation time of DSPE-PEG 5000 formulations.
| Problem | Potential Cause | Suggested Solution |
| Rapid clearance of the initial dose | Inadequate PEGylation | - Ensure the molar percentage of DSPE-PEG 5000 is within the optimal range (5-10 mol%).- Verify the quality and purity of the DSPE-PEG 5000 lipid. |
| Inappropriate particle size | - Optimize the extrusion process to achieve a particle size between 80-200 nm.- Characterize particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 is desirable for a homogenous population. | |
| Formulation instability | - Assess the stability of the formulation in serum by incubating at 37°C and monitoring changes in particle size over time.- Ensure high-purity lipids are used to avoid formulation instability. | |
| Inconsistent circulation times between batches | Variability in formulation preparation | - Standardize the thin-film hydration and extrusion process.- Ensure complete removal of organic solvent during film formation.- Maintain consistent hydration temperature and time. |
| Differences in particle size distribution | - Consistently use the same extrusion membranes and number of extrusion cycles.- Regularly check the calibration and performance of the DLS instrument. | |
| Accelerated clearance upon second injection (ABC Phenomenon) | Induction of anti-PEG antibodies | - Increase the time interval between injections.- Consider using a higher initial dose of the PEGylated formulation, as some studies suggest this can reduce the ABC effect.[7] |
| Formulation characteristics | - Investigate the effect of PEG surface density on the ABC phenomenon. In some cases, very high PEG densities might attenuate the effect.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetic parameters of DSPE-PEG formulations from various studies.
Table 1: Pharmacokinetic Parameters of Different DSPE-PEG Formulations in Rodents
| Formulation | Animal Model | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) |
| DSPE-PEG 5000 Nanoemulsion (6mg/mL) | Rats | Not explicitly stated, but showed the lowest clearance rate. | 5.06 ± 0.95 L/h/kg | 401 ± 68.2 h*ng/mL |
| pH-sensitive liposomes with DSPE-PEG 2000 | Healthy Mice | 160.0 min | Not specified | Not specified |
| pH-sensitive liposomes with DSPE-PEG 1000/5000 mixture | Healthy Mice | 125.3 min | Not specified | Not specified |
| Non-PEGylated pH-sensitive liposomes | Healthy Mice | 118.3 min | Not specified | Not specified |
Data presented as reported in the cited literature. Direct comparison should be made with caution due to differences in formulation, drug, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG 5000 Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating DSPE-PEG 5000.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG 5000)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG 5000 in a molar ratio of 55:40:5) in the organic solvent in a round-bottom flask.[4]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer, pre-heated to a temperature above the transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC).[4]
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by vortexing or using a bath sonicator.
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipids.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[8]
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Protocol 2: In Vivo Circulation Time Determination
This protocol outlines a general procedure for assessing the circulation half-life of DSPE-PEG 5000 formulations in a rodent model.
Materials:
-
Animal model (e.g., rats or mice)
-
DSPE-PEG 5000 formulation (e.g., liposomes containing a fluorescent marker or a drug)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrument for quantification (e.g., fluorescence plate reader or HPLC)
Procedure:
-
Animal Dosing:
-
Administer the DSPE-PEG 5000 formulation to the animals via intravenous (IV) injection (e.g., through the tail vein).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs) post-injection.
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Quantification:
-
Quantify the concentration of the encapsulated marker or drug in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Calculate pharmacokinetic parameters, including the circulation half-life (t½), using appropriate software.
-
Visualizations
Caption: Workflow for DSPE-PEG 5000 Liposome Preparation and In Vivo Circulation Analysis.
Caption: Mechanism of the Accelerated Blood Clearance (ABC) Phenomenon.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Factors affecting the accelerated blood clearance of polyethylene glycol-liposomes upon repeated injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DSPE-PEG-Amine and DSPE-PEG-NHS for Antibody Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid nanoparticles is a critical step in the development of targeted therapeutics and diagnostics. The choice of linker chemistry can significantly impact conjugation efficiency, stability, and the ultimate performance of the immunoconjugate. This guide provides an in-depth, objective comparison of two commonly used phospholipid-polyethylene glycol (PEG) linkers: DSPE-PEG-Amine MW 5000 and DSPE-PEG-NHS.
This comparison is based on the fundamental principles of their respective conjugation chemistries, as direct head-to-head experimental data is limited. We will delve into their reaction mechanisms, procedural differences, and the key advantages and disadvantages of each approach to help you make an informed decision for your specific application.
Chemical Reactivity and Conjugation Pathways
The primary difference between DSPE-PEG-Amine and DSPE-PEG-NHS lies in their terminal functional groups and, consequently, the chemical reactions they employ to conjugate with an antibody.
DSPE-PEG-NHS features a pre-activated N-hydroxysuccinimide (NHS) ester. This group readily reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable amide bond.[1][2][3] This is a direct, one-step conjugation process.[2] The optimal pH for this reaction is typically between 7.2 and 8.5.[4][5][6]
DSPE-PEG-Amine , on the other hand, has a terminal primary amine. To conjugate this linker to an antibody, the antibody's carboxyl groups (found on aspartic and glutamic acid residues) must first be activated. This is commonly achieved using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][8][9] EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which then reacts with NHS to create a more stable amine-reactive NHS ester. This activated antibody is then ready to react with the primary amine of the DSPE-PEG-Amine. The activation step is most efficient at a pH of 4.5-6.0, while the subsequent reaction with the amine is favored at a pH of 7.2-8.0.[10][11]
Quantitative Comparison of Key Parameters
| Feature | DSPE-PEG-NHS | DSPE-PEG-Amine (with EDC/NHS) |
| Reaction Type | One-step amine-reactive conjugation | Two-step carboxyl-reactive conjugation (activation + coupling) |
| Target on Antibody | Primary amines (Lysine residues, N-terminus) | Carboxyl groups (Aspartic acid, Glutamic acid residues) |
| Required Reagents | DSPE-PEG-NHS, Antibody | DSPE-PEG-Amine, Antibody, EDC, NHS |
| Optimal pH | pH 7.2 - 8.5[4][5] | Activation: pH 4.5 - 6.0; Conjugation: pH 7.2 - 8.0[10][11] |
| Reaction Speed | Fast, typically 1-2 hours at room temperature[4] | Slower due to two-step process, typically several hours to overnight |
| Potential Side Reactions | Hydrolysis of NHS ester, especially at higher pH[12][13] | N-acylurea formation, antibody cross-linking (if not a two-step process)[11] |
| Control over Reaction | Good, with a pre-activated and purified linker | More complex due to in-situ activation; potential for more side products |
| Stability of Linker | NHS ester is moisture-sensitive and prone to hydrolysis[12][13] | Amine is generally stable |
| Ease of Use | Simpler, one-step procedure | More complex, requires careful control of pH and reagent addition |
Experimental Protocols
Protocol 1: Antibody Conjugation using DSPE-PEG-NHS
This protocol outlines a general procedure for conjugating an antibody to pre-formed liposomes or nanoparticles containing DSPE-PEG-NHS via a post-insertion method.
Materials:
-
Antibody solution (1-5 mg/mL in PBS, pH 7.4)
-
DSPE-PEG-NHS MW 5000
-
Pre-formed liposomes or nanoparticles
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Prepare Antibody: Exchange the antibody buffer to the Reaction Buffer (pH 8.3-8.5) using a desalting column or dialysis. Adjust the concentration to 1-5 mg/mL. Buffers containing primary amines (like Tris) must be avoided.[1]
-
Prepare DSPE-PEG-NHS: Immediately before use, dissolve the DSPE-PEG-NHS in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved DSPE-PEG-NHS to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the DSPE-PEG-NHS to the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[4]
-
Post-Insertion (for pre-formed nanoparticles): Add the antibody-DSPE-PEG conjugate to the pre-formed liposomes/nanoparticles. The mixture is typically incubated at a temperature slightly above the phase transition temperature of the lipids for 1-2 hours to facilitate the insertion of the DSPE-PEG anchor into the lipid bilayer.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove unreacted DSPE-PEG-NHS, quenched reagents, and unconjugated antibody using size exclusion chromatography or dialysis.
Protocol 2: Antibody Conjugation using DSPE-PEG-Amine with EDC/NHS Chemistry
This protocol describes a two-step process for conjugating an antibody to DSPE-PEG-Amine by activating the antibody's carboxyl groups.
Materials:
-
Antibody solution (1-5 mg/mL)
-
DSPE-PEG-Amine MW 5000
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0[10][11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 10 mM Hydroxylamine[10]
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Prepare Antibody: Exchange the antibody buffer to the Activation Buffer (pH 5.0-6.0) using a desalting column or dialysis. Adjust the concentration to 1-5 mg/mL.
-
Activation of Antibody:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the antibody solution. A common starting point is a 50- to 100-fold molar excess of EDC and a 25- to 50-fold molar excess of NHS over the antibody.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.
-
-
Buffer Exchange: Immediately after activation, remove excess EDC and NHS and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column. This step is crucial to prevent side reactions.
-
Conjugation Reaction:
-
Dissolve the DSPE-PEG-Amine in the Coupling Buffer.
-
Add the amine-containing linker to the activated antibody solution. A 10- to 20-fold molar excess of DSPE-PEG-Amine to the antibody is a good starting point.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to stop the reaction.
-
Purification: Purify the antibody-DSPE-PEG-Amine conjugate from unreacted materials using size exclusion chromatography or dialysis.
Visualizing the Conjugation Pathways and Workflows
To better illustrate the differences between these two conjugation strategies, the following diagrams have been created using Graphviz.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. encapsula.com [encapsula.com]
- 3. encapsula.com [encapsula.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Characterization of DSPE-PEG-Amine MW 5000 Micelles by Dynamic Light Scattering
This guide provides a comprehensive overview of the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) micelles using Dynamic Light Scattering (DLS). It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative systems supported by experimental data.
DSPE-PEG-Amine MW 5000 is an amphiphilic polymer widely used in drug delivery systems.[1] Its structure, featuring a hydrophobic DSPE lipid tail and a hydrophilic PEG chain, facilitates self-assembly into core-shell micelles in aqueous solutions.[2] These micelles can encapsulate poorly water-soluble drugs, while the PEGylated surface provides a "stealth" characteristic, prolonging circulation time.[2] Accurate characterization of the physicochemical properties of these micelles is crucial for ensuring their quality, stability, and efficacy. DLS is a primary technique for determining key parameters such as particle size, size distribution, and surface charge.
Experimental Protocol: DLS Analysis of DSPE-PEG-Amine MW 5000 Micelles
This section details a standard protocol for the characterization of DSPE-PEG-Amine MW 5000 micelles using a DLS instrument.
1. Micelle Formulation (Direct Dissolution Method):
-
Dissolve DSPE-PEG-Amine MW 5000 in an aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or 10 mM HEPES buffered saline) to a concentration above its critical micelle concentration (CMC).[2]
-
Gently agitate the solution until the polymer is completely dissolved and the micelle solution is clear.
-
To ensure the removal of any large aggregates and for sterilization, filter the micelle solution through a 0.22 µm syringe filter.[2]
-
Store the resulting formulation at 4°C.[2]
2. Sample Preparation for DLS Measurement:
-
Dilute the micelle formulation with the same aqueous buffer used for hydration to a suitable concentration (e.g., 1 mg/mL) to prevent multiple scattering effects.[2]
3. DLS Instrument Setup and Data Acquisition:
-
Transfer the diluted sample to a clean cuvette and place it into the DLS instrument.
-
Allow the sample to equilibrate at a controlled temperature, typically 25°C, for 1-2 minutes.[2]
-
Perform the measurements to obtain the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.[2]
4. Data Interpretation:
-
Hydrodynamic Diameter (Z-average): This represents the mean particle size. For DSPE-PEG micelles, sizes typically range from 10 to 100 nm.
-
Polydispersity Index (PDI): This indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse population of micelles.[2]
-
Zeta Potential: This measurement provides information about the surface charge of the micelles and is an indicator of colloidal stability. The terminal amine group on DSPE-PEG-Amine results in a positive zeta potential.
Data Presentation: DLS Characterization of DSPE-PEG Micelles
The following table summarizes typical physicochemical properties of DSPE-PEG micelles as determined by DLS and other methods. Note that specific values can vary based on the formulation and experimental conditions.
| Parameter | DSPE-PEG-Amine MW 5000 | DSPE-PEG MW 2000 | DSPE-PEG MW 5000 | Source |
| Hydrodynamic Diameter (nm) | ~10-23 nm (for DSPE-PEG-NH2) | ~10 nm | ~20 nm | [3][4][5] |
| Polydispersity Index (PDI) | < 0.3 | ~0.13 | Varies, generally < 0.3 | [2][4] |
| Zeta Potential (mV) | +6 to +8 mV | -2.7 ± 1.1 mV | Not specified | [3][5] |
| Critical Micelle Concentration (CMC) | Not specified | ~1.5 x 10⁻⁵ mol/L | 1-1.5 µM | [5][6][7] |
Note: The zeta potential for DSPE-PEG-Amine is positive due to the terminal amine group, while it is slightly negative for standard DSPE-PEG.
Comparison with Alternative Formulations
The properties of DSPE-PEG micelles are significantly influenced by the length of the PEG chain and the incorporation of other lipids.
| Formulation | Key DLS Findings | Implications |
| DSPE-PEG 2000 vs. DSPE-PEG 5000 | The overall size of the micelles increases with a longer PEG chain length.[8] The CMC is also slightly higher for DSPE-PEG 5000 due to increased hydrophilicity.[6][7] | The choice of PEG length allows for tuning the micelle size, which can impact biodistribution and drug release kinetics. |
| DSPE-PEG 5000 with Phosphatidylcholine (PC) | The addition of PC at molar ratios below 40% can lead to a slight reduction in micelle size.[8] Above this critical ratio, the micellar system becomes heterogeneous, with the formation of larger, rod-like particles.[6][8] | Incorporating other lipids can alter the micelle structure and stability. DLS is a useful tool for monitoring these changes. |
| DSPE-PEG-C60 vs. DSPE-PEG-NH2 | DSPE-PEG-C60 micelles were found to be larger (97-260 nm) compared to DSPE-PEG-NH2 micelles (10-23 nm).[3] The zeta potential also shifted from positive for the amine-terminated micelles to negative for the C60-modified ones.[3] | This demonstrates how surface modifications can significantly alter the size and surface charge of the micelles, which can be readily quantified by DLS. |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the characterization of DSPE-PEG-Amine MW 5000 micelles.
Caption: Workflow for the preparation and DLS characterization of DSPE-PEG-Amine micelles.
References
- 1. DSPE-PEG-Amine sodium salt, MW 5,000 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Drug Loading in DSPE-PEG-Amine Nanoparticles
For researchers, scientists, and drug development professionals, accurately quantifying the amount of a therapeutic agent loaded into a nanoparticle delivery system is a critical step in preclinical development. This guide provides a comparative overview of methods for validating drug loading in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) nanoparticles, alongside common alternatives such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.
This document details experimental protocols for key validation techniques, presents comparative data on drug loading capacities, and illustrates relevant experimental workflows and biological pathways.
Comparison of Drug Loading Validation Methods
The validation of drug loading in nanoparticles can be broadly categorized into two approaches: indirect and direct methods.[1][2] Indirect methods quantify the amount of free, unencapsulated drug remaining in the supernatant after nanoparticle separation, while direct methods measure the amount of drug entrapped within the purified nanoparticles.[1][3]
| Method | Principle | Advantages | Disadvantages | Typical Nanoparticles |
| Indirect Methods | ||||
| Centrifugal Ultrafiltration | Separation of nanoparticles from the aqueous medium containing free drug using a semi-permeable membrane and centrifugal force. The free drug in the filtrate is quantified. | Rapid separation, suitable for small volumes. | Potential for membrane clogging and incomplete separation, which can lead to inaccurate estimations.[3] | DSPE-PEG-Amine, Liposomes, PLGA |
| Dialysis | Separation of free drug from the nanoparticle dispersion across a semi-permeable membrane based on size exclusion. The amount of drug in the dialysate is measured over time. | Simple and gentle on nanoparticles. | Time-consuming, may not achieve complete separation of free drug. | DSPE-PEG-Amine, Liposomes, PLGA |
| Direct Methods | ||||
| High-Performance Liquid Chromatography (HPLC) | Nanoparticles are disrupted to release the encapsulated drug, which is then separated and quantified using a chromatography system with a suitable detector.[4][5] | High sensitivity, specificity, and accuracy.[5] | Requires nanoparticle disruption, which can be challenging; method development can be complex.[4] | DSPE-PEG-Amine, Liposomes, PLGA |
| Fluorescence Spectroscopy | Utilizes the fluorescent properties of the drug or a fluorescent probe. Encapsulation can lead to fluorescence quenching or enhancement, which can be correlated to the amount of loaded drug. | High sensitivity, can be used for in vitro and in vivo imaging. | Not all drugs are fluorescent; potential for interference from nanoparticle components. | DSPE-PEG-Amine, Liposomes |
Comparative Drug Loading Data
The drug loading capacity (DLC) and encapsulation efficiency (EE) are crucial parameters for evaluating nanoparticle formulations. DLC refers to the weight percentage of the drug relative to the total weight of the nanoparticle, while EE is the percentage of the initial drug that is successfully encapsulated. These parameters are influenced by the physicochemical properties of the drug and the nanoparticle composition.
Below is a comparison of reported drug loading for common chemotherapeutics in DSPE-PEG-Amine, PLGA nanoparticles, and liposomes.
| Drug | Nanoparticle System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | DSPE-PEG Micelles | ~10-20% | >90% | [6] |
| PLGA Nanoparticles | 2.6 - 2.9% | Low and similar values across formulations | [7][8] | |
| PEGylated PLGA Nanoparticles | ~5% w/w | 47% | [5] | |
| Liposomes | Not explicitly stated | >95% | [9] | |
| Paclitaxel | DSPE-PEG-Liquid Crystalline Nanoparticles | Not explicitly stated | High | [10] |
| PLGA Nanoparticles | Not explicitly stated | 63.53% (with Curcumin) | [11] | |
| PLGA Nanoparticles | >85% (for certain ratios) | >90% | [12] | |
| PEGylated Liposomes | Not explicitly stated | >90% | [13] | |
| siRNA | DSPE-PEG containing Liposomes | Not explicitly stated | ~85% | [14] |
Note: Direct comparisons are challenging due to variations in experimental conditions, specific formulations, and analytical methods used across different studies.
Experimental Protocols
Validation of Drug Loading by Centrifugal Ultrafiltration (Indirect Method)
This protocol describes the separation of free drug from nanoparticles to quantify the unencapsulated drug.
Workflow:
Figure 1: Workflow for drug loading validation using centrifugal ultrafiltration.
Methodology:
-
Preparation of Nanoparticle Suspension: Prepare a known concentration of the drug-loaded nanoparticle suspension.
-
Transfer to Ultrafiltration Unit: Transfer a defined volume (e.g., 0.5 mL) of the nanoparticle suspension into the upper chamber of a centrifugal ultrafiltration unit with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing the free drug to pass through.[15]
-
Centrifugation: Centrifuge the unit at a specified speed (e.g., 5,000 x g) and time (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C).[16]
-
Filtrate Collection: Carefully collect the filtrate from the bottom chamber, which contains the unencapsulated drug.[15]
-
Quantification: Quantify the concentration of the drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[17]
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug in Filtrate) / Total Drug] x 100
Validation of Drug Loading by HPLC (Direct Method)
This protocol details the quantification of the drug encapsulated within the nanoparticles after their disruption.
Workflow:
Figure 2: Workflow for drug loading validation using HPLC.
Methodology:
-
Nanoparticle Isolation: Isolate the drug-loaded nanoparticles from the synthesis medium by methods such as centrifugation or dialysis and lyophilize them to obtain a dry powder.
-
Nanoparticle Disruption: Accurately weigh a known amount of the lyophilized nanoparticles (e.g., 1-5 mg) and dissolve it in a suitable solvent that disrupts the nanoparticle structure and dissolves the drug (e.g., methanol, acetonitrile).[4][18]
-
Sample Preparation: Vortex or sonicate the mixture to ensure complete dissolution of the drug. Centrifuge the sample to pellet any insoluble nanoparticle debris.[4]
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase as determined during method development (e.g., a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid).[19]
-
Standard Curve: Prepare a series of standard solutions of the free drug of known concentrations to generate a calibration curve.
-
Injection: Inject a defined volume of the supernatant from the disrupted nanoparticle sample and the standard solutions into the HPLC system.[16]
-
Detection: The drug is separated on a suitable column (e.g., C18) and detected by a UV-Vis or fluorescence detector at the appropriate wavelength.[20]
-
-
Calculations:
-
Drug Loading Capacity (DLC): DLC (%) = (Mass of Drug in Nanoparticles / Mass of Nanoparticles) x 100
-
Encapsulation Efficiency (EE): EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
Cellular Uptake and Signaling of DSPE-PEG-Amine Nanoparticles
The amine group on DSPE-PEG-Amine nanoparticles imparts a positive surface charge, which can influence their interaction with negatively charged cell membranes and subsequent cellular uptake. The primary mechanism of uptake for many nanoparticles, including PEGylated formulations, is endocytosis.[9]
Signaling Pathway:
Figure 3: Generalized signaling pathway for the endocytosis of DSPE-PEG-Amine nanoparticles.
The cellular uptake of PEGylated nanoparticles is a complex process influenced by particle size, surface charge, and the specific cell type.[9] Generally, nanoparticles can be internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[9] Following internalization, the nanoparticles are typically trafficked through the endo-lysosomal pathway, where the acidic environment of late endosomes and lysosomes can trigger the release of the encapsulated drug.[9] The released drug can then interact with its intracellular target to exert its therapeutic effect. The PEGylation of nanoparticles is known to reduce opsonization and subsequent uptake by the reticuloendothelial system, prolonging their circulation time in the bloodstream.[21]
References
- 1. Current and Near-Future Technologies to Quantify Nanoparticle Therapeutic Loading Efficiency and Surface Coating Efficiency with Targeted Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles [mdpi.com]
- 8. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocytosis of PEGylated nanoparticles accompanied by structural and free energy changes of the grafted polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Monitoring of Gold Biodistribution from Nanoparticles Using a HPLC-Visible Method [mdpi.com]
- 14. Dual Drug Delivery of Sorafenib and Doxorubicin from PLGA and PEG-PLGA Polymeric Nanoparticles [mdpi.com]
- 15. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the in vitro toxicity of DSPE-PEG-Amine SWCNTs
An Objective Comparison of the In Vitro Toxicity of DSPE-PEG-Amine SWCNTs
Introduction
Single-walled carbon nanotubes (SWCNTs) have emerged as promising nanocarriers for drug delivery due to their unique physicochemical properties, including a large surface area and the ability to penetrate cell membranes.[1] However, pristine SWCNTs often exhibit significant toxicity, which limits their biomedical applications.[2] To enhance their biocompatibility and aqueous solubility, SWCNTs are frequently functionalized with polymers like polyethylene (B3416737) glycol (PEG).[2][3]
This guide provides a comparative analysis of the in vitro toxicity of SWCNTs functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine). This non-covalent functionalization strategy aims to reduce the intrinsic toxicity of SWCNTs while providing a platform for further conjugation of therapeutic agents.[4][5] We will objectively compare the performance of DSPE-PEG-Amine SWCNTs with other alternatives, supported by experimental data on cytotoxicity, cellular uptake, and mechanisms of toxicity.
Quantitative Data Presentation: Cytotoxicity Comparison
The in vitro toxicity of DSPE-PEG-Amine SWCNTs has been evaluated across various cancer cell lines. The data indicates that functionalization with DSPE-PEG-Amine significantly improves the biocompatibility of SWCNTs.[3] Toxicity is generally dose-dependent and varies between cell lines.[6]
Table 1: In Vitro Cytotoxicity of DSPE-PEG-Amine SWCNTs
| Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Key Observations |
| SKOV3 (Ovarian Cancer) | MTT | 24 hours | 50 | DSPE-PEG-Amine SWCNTs were more toxic to SKOV3 cells compared to other tested lines.[6] |
| A549 (Lung Cancer) | MTT | 24 & 72 hours | > 50 | Showed different IC50s at 24 and 72 hours, indicating time-dependent toxicity.[6] |
| HEPG2 (Liver Cancer) | MTT | 24 & 72 hours | > 50 | Displayed varying toxicity profiles over 24 and 72-hour exposures.[6] |
Table 2: Comparative Toxicity of Functionalized vs. Non-Functionalized SWCNTs
| Nanomaterial | Cell Line(s) | Toxicity Endpoint | Key Findings & Comparison |
| DSPE-PEG-Amine SWCNTs | A549, HEPG2, SKOV3 | Cell Viability | Functionalization with DSPE-PEG-Amine reduces the intrinsic toxicity of SWCNTs, rendering them more biocompatible for applications like photothermal therapy.[4][5][6] |
| Pristine/Unmodified SWCNTs | Various | Cell Viability, Apoptosis | Generally exhibit high toxicity, forming agglomerates that can induce mechanical stress and oxidative damage.[7][8] Functionalization is crucial to mitigate these effects.[9] |
| Amine-Functionalized SWCNTs | Various | ROS Generation, Oxidative Stress | Positively charged amine-terminated SWCNTs can induce more significant reactive oxygen species (ROS) generation and oxidative stress compared to negatively charged (carboxy-functionalized) counterparts.[10][11] |
| Carboxyl-Functionalized SWCNTs | Various | DNA Damage, Inflammation | Negatively charged carboxylated SWCNTs cause less DNA damage and are considered significantly safer than non-functionalized versions.[11] However, some studies suggest carboxylation can still elevate genotoxicity compared to pristine SWCNTs.[12] |
Experimental Protocols
Standardized in vitro assays are crucial for assessing and comparing the toxicity of nanomaterials.[13][14] Below are the detailed methodologies for key experiments.
MTT Assay (Cell Viability)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15]
-
Cell Seeding: Plate cells (e.g., A549, SKOV3) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Nanoparticle Treatment: Prepare various concentrations of DSPE-PEG-Amine SWCNTs in a medium with reduced serum (e.g., 1% FBS). Remove the old medium from the cells and add 200 µL of the nanoparticle suspension to each well.[12] Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate cells for the desired duration.
-
Controls: Prepare three types of controls:
-
Vehicle Control: Untreated cells.
-
Positive Control: Cells treated with a lysis buffer to achieve maximum LDH release.[16]
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (Treatment LDH - Vehicle LDH) / (Positive Control LDH - Vehicle LDH) * 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DSPE-PEG-Amine SWCNTs for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved in toxicity assessment, the following diagrams outline the experimental workflow and cellular interaction pathways.
Caption: Experimental workflow for assessing the in vitro toxicity of nanoparticles.
Caption: Potential cellular uptake mechanisms for functionalized SWCNTs.[17][18]
Caption: Simplified pathway of amine-SWCNT-induced oxidative stress leading to apoptosis.[10]
References
- 1. Functionalized single-walled carbon nanotubes: cellular uptake, biodistribution and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) [mdpi.com]
- 7. Evaluating the Cytotoxicity of Functionalized MWCNT and Microbial Biofilm Formation on PHBV Composites [mdpi.com]
- 8. Toxicity of Carbon Nanotubes as Anti-Tumor Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of amine-functionalized single-carbon nanotube (NH2 f-SWCNT) to Channel Catfish (Ietalurus Punetaus): Organ pathologies, oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of polyethylene glycol surface charge functionalization of SWCNT on the in vitro and in vivo nanotoxicity and biodistribution monitored noninvasively using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of Single-Walled Carbon Nanotubes (SWCNTs): Effect of Lengths, Functional Groups and Electronic Structures Revealed by a Quantitative Toxicogenomics Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessments of nanomaterial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 16. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular uptake mechanisms of functionalised multi-walled carbon nanotubes by 3D electron tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of DSPE-PEG-Amine and Other PEGylated Lipids for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The stability of PEGylated lipids is a critical determinant of the efficacy and safety of lipid-based nanoparticle (LNP) drug delivery systems. This guide provides a comprehensive comparison of the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) with other commonly used PEGylated lipids, including DSPE-PEG-OMe, DMPE-PEG, and Cholesterol-PEG. The information presented herein is supported by experimental data to aid in the selection of the most appropriate PEGylated lipid for specific research and development applications.
Key Stability Considerations for PEGylated Lipids
The stability of PEGylated lipids can be categorized into two main types:
-
Chemical Stability: This refers to the integrity of the chemical structure of the lipid-PEG conjugate, primarily concerning the hydrolysis of ester or other labile bonds within the molecule.
-
Colloidal Stability: This relates to the ability of the PEGylated lipid to prevent the aggregation of nanoparticles in a formulation, maintaining a consistent particle size and distribution over time.
Several factors influence both chemical and colloidal stability, including the choice of the lipid anchor, the length of the polyethylene (B3416737) glycol (PEG) chain, and the nature of the terminal functional group.
Comparative Analysis of PEGylated Lipid Stability
The following sections provide a detailed comparison of DSPE-PEG-Amine with other PEGylated lipids, focusing on chemical and colloidal stability.
Chemical Stability: Hydrolysis of the Lipid Anchor
The primary concern for the chemical stability of phospholipid-based PEG conjugates like DSPE-PEG and DMPE-PEG is the hydrolysis of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone. This degradation can lead to the formation of lysolipids and free fatty acids, which can alter the properties and performance of the LNP formulation.
Factors Influencing Hydrolysis:
-
pH: The rate of ester hydrolysis is significantly influenced by pH. It is generally minimized at a slightly acidic to neutral pH (around 6.5) and accelerated under more acidic or alkaline conditions.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1]
-
Lipid Anchor Structure: The length and saturation of the acyl chains in the phospholipid anchor play a role in stability. Lipids with longer, saturated acyl chains, such as DSPE (C18), exhibit greater stability compared to those with shorter chains, like DMPE (C14).[2] This is attributed to a higher phase transition temperature and stronger hydrophobic interactions within the lipid bilayer.[2]
Comparative Data on Hydrolysis:
While direct comparative kinetic data for the hydrolysis of DSPE-PEG-Amine versus other PEGylated lipids is limited, the stability of the DSPE anchor itself is well-established. Studies have shown that DSPE-PEG exhibits significant stability under neutral pH conditions.[1] For instance, in a phosphate-buffered saline (PBS) solution at pH 7.4, no significant hydrolysis of DSPE-PEG was observed even at elevated temperatures.[1]
| PEGylated Lipid | Lipid Anchor | Acyl Chain Length | Relative Chemical Stability (Hydrolysis) | Reference |
| DSPE-PEG-Amine | DSPE | C18:0 (saturated) | High | [2] |
| DSPE-PEG-OMe | DSPE | C18:0 (saturated) | High | [2] |
| DMPE-PEG | DMPE | C14:0 (saturated) | Moderate | [2] |
| Cholesterol-PEG | Cholesterol | - | Very High (no ester bonds) | - |
Note: The terminal amine group in DSPE-PEG-Amine is not expected to significantly influence the hydrolysis rate of the ester bonds in the DSPE anchor under typical formulation conditions.
Colloidal Stability: Prevention of Nanoparticle Aggregation
The primary function of PEGylated lipids in LNP formulations is to provide a steric barrier that prevents aggregation and enhances stability in biological fluids.
Factors Influencing Colloidal Stability:
-
PEG Chain Length: Longer PEG chains generally provide a more effective steric barrier, leading to improved colloidal stability.[3] However, very long chains might also hinder cellular uptake.[3]
-
PEG Density: A higher molar percentage of PEGylated lipid in the formulation generally leads to greater stability.[4]
-
Lipid Anchor: The hydrophobic anchor influences how well the PEGylated lipid is retained in the nanoparticle membrane. DSPE, with its long saturated acyl chains, provides a stable anchor, leading to better retention of the PEG chains on the nanoparticle surface compared to lipids with shorter chains like DMPE.[2]
-
Ionic Environment: The presence of cations, particularly divalent cations like Mg²⁺ and Ca²⁺, can impact liposome (B1194612) stability. PEGylation has been shown to improve stability in high-cationic solutions.[2][3]
Comparative Data on Colloidal Stability:
Studies have consistently demonstrated that the inclusion of DSPE-PEG significantly enhances the colloidal stability of liposomes.[4] Formulations containing DSPE-PEG exhibit a longer circulation half-life in vivo compared to those with shorter-chain lipid anchors like DMPE-PEG, indicating greater stability in a biological environment.[2] While direct quantitative comparisons of the colloidal stability conferred by DSPE-PEG-Amine versus DSPE-PEG-OMe are not extensively available, the primary determinant of colloidal stability is the DSPE-PEG moiety itself, and thus they are expected to perform similarly in this regard. Cholesterol-PEG, due to the rigid and bulky nature of the cholesterol anchor, also provides excellent stability.
| PEGylated Lipid | Key Feature | Impact on Colloidal Stability | Reference |
| DSPE-PEG-Amine | Long, saturated lipid anchor (C18) | Excellent; stable anchoring of PEG chains | [2] |
| DSPE-PEG-OMe | Long, saturated lipid anchor (C18) | Excellent; stable anchoring of PEG chains | [2] |
| DMPE-PEG | Shorter, saturated lipid anchor (C14) | Good, but less stable anchoring than DSPE-PEG | [2] |
| Cholesterol-PEG | Rigid, bulky anchor | Excellent; stable insertion into the lipid bilayer | - |
Experimental Protocols
Detailed methodologies for assessing the stability of PEGylated lipids are crucial for reproducible research.
Protocol 1: Assessment of Chemical Stability by HPLC
This method is used to quantify the hydrolysis of phospholipid-based PEGylated lipids over time.
Materials:
-
PEGylated lipid formulation
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector if the lipid has a chromophore)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Ammonium acetate (B1210297) buffer
-
Mobile phase B: Ammonium acetate in methanol
-
Incubator or water bath
Procedure:
-
Prepare the PEGylated lipid formulation at a known concentration.
-
Divide the formulation into aliquots and store them under different conditions (e.g., varying pH and temperature).
-
At specified time points, withdraw an aliquot and inject it into the HPLC system.
-
Use a gradient elution program with mobile phases A and B to separate the intact PEGylated lipid from its hydrolysis products (lysolipid and free fatty acids).
-
Quantify the peak areas of the intact lipid and its degradation products.
-
Calculate the percentage of remaining intact lipid at each time point to determine the hydrolysis rate.
Workflow for Chemical Stability Assessment by HPLC:
Caption: Workflow for assessing chemical stability via HPLC.
Protocol 2: Assessment of Colloidal Stability by Dynamic Light Scattering (DLS)
This method is used to monitor changes in particle size and polydispersity index (PDI) as indicators of colloidal stability.
Materials:
-
PEGylated lipid nanoparticle formulation
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Buffer solution (e.g., PBS)
Procedure:
-
Prepare the nanoparticle formulation containing the PEGylated lipid.
-
Dilute a small aliquot of the formulation in the appropriate buffer to a suitable concentration for DLS analysis.
-
Measure the initial particle size (Z-average diameter) and PDI of the formulation.
-
Store the bulk formulation under desired conditions (e.g., 4°C, 25°C).
-
At regular intervals (e.g., daily, weekly), take an aliquot, dilute it, and measure the particle size and PDI again.
-
An increase in particle size or PDI over time indicates aggregation and thus, colloidal instability.
Workflow for Colloidal Stability Assessment by DLS:
Caption: Workflow for assessing colloidal stability using DLS.
Signaling Pathways and Logical Relationships
The stability of PEGylated lipids directly impacts their in vivo performance, particularly their interaction with the immune system and their circulation time.
Influence of PEGylated Lipid Stability on In Vivo Fate:
Caption: Impact of PEGylated lipid stability on in vivo fate.
Conclusion
The choice of PEGylated lipid is a critical decision in the design of LNP-based drug delivery systems. DSPE-based PEGylated lipids, including DSPE-PEG-Amine, offer superior stability due to the long, saturated acyl chains of the DSPE anchor. This enhanced stability contributes to longer circulation times and improved therapeutic outcomes. While the terminal amine group of DSPE-PEG-Amine provides a valuable handle for conjugation, it is not expected to compromise the inherent stability of the DSPE-PEG backbone. For applications requiring the highest chemical stability, Cholesterol-PEG is an excellent alternative due to the absence of hydrolyzable ester bonds. Researchers should carefully consider the specific requirements of their application when selecting a PEGylated lipid, balancing the need for stability with other factors such as functionality and cost.
References
Comparison Guide: Quantifying the Conjugation Efficiency of Peptides to DSPE-PEG-Amine
This guide provides a comparative overview of common analytical techniques for quantifying the conjugation efficiency of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine). Accurate determination of conjugation efficiency is critical for the development of targeted drug delivery systems, ensuring batch-to-batch consistency and optimal therapeutic performance. We present a comparison of methods, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate technique for their specific application.
Comparison of Quantification Methods
The choice of quantification method depends on several factors, including the availability of equipment, required sensitivity, sample purity, and whether the goal is to measure the depletion of a reactant or the formation of the final product. The following table summarizes and compares common analytical techniques.
| Method | Principle | Analyte Measured | Advantages | Disadvantages |
| RP-HPLC | Separates molecules based on hydrophobicity. The concentration is determined by the area under the peak, correlated with a standard curve. | Unreacted Peptide or Purified Conjugate | Highly reproducible and quantitative. Can separate unreacted peptide from the conjugate.[1] | Requires a stable standard for calibration. Method development can be time-consuming. |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio (m/z). | Conjugated Product, Unreacted Peptide, and Lipid | Provides direct confirmation of the conjugate's molecular weight.[1][2] High sensitivity and specificity, especially with LC-MS.[3][4] | Can be difficult to quantify without isotopic standards. Ionization efficiency can vary between the peptide and the conjugate.[3] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Conjugated Product and Unreacted Precursors | Provides detailed structural information and can be quantitative without a standard (qNMR). Can confirm conjugation by the appearance of peptide signals and disappearance of precursor signals.[5] | Lower sensitivity compared to MS and HPLC. Requires higher sample concentrations and can be complex to interpret. |
| Colorimetric Assays (e.g., BCA, Fluorescamine) | A chemical reaction produces a colored product, the absorbance of which is proportional to the amount of peptide. | Total or Conjugated Peptide | Simple, inexpensive, and high-throughput. Widely available equipment (plate reader). | Can be prone to interference from other substances in the sample. May not distinguish between conjugated and unconjugated peptide unless preceded by a purification step. |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on their affinity for the stationary phase. | Disappearance of Reactants | Fast, simple, and inexpensive for monitoring reaction progress.[6] | Primarily qualitative or semi-quantitative. Not suitable for precise efficiency calculations. |
Experimental Protocols
Below are detailed protocols for a typical conjugation reaction and two common methods for quantifying the efficiency.
Protocol 1: Peptide Conjugation to DSPE-PEG-Amine via EDC/NHS Chemistry
This protocol describes the conjugation of a peptide with an available carboxyl group (e.g., C-terminus or on an Asp/Glu side chain) to the primary amine of DSPE-PEG-Amine.
Materials:
-
Peptide with a carboxyl group
-
DSPE-PEG-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Glycine (B1666218) or hydroxylamine
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
Procedure:
-
Peptide & Lipid Preparation: Dissolve the peptide in Activation Buffer. Dissolve the DSPE-PEG-Amine in the Coupling Buffer. A small amount of a dry organic solvent like DMSO can be used initially to aid dissolution if necessary.
-
Carboxyl Group Activation:
-
Conjugation Reaction:
-
Immediately add the activated peptide solution to the DSPE-PEG-Amine solution. A 1.2 to 1.5-fold molar excess of the DSPE-PEG-Amine is recommended to ensure complete reaction of the activated peptide.
-
Allow the mixture to react for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring. The primary amine on the DSPE-PEG will react with the NHS ester to form a stable amide bond.[8][9]
-
-
Quenching: Add a quenching solution (e.g., glycine to a final concentration of 100 mM) to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove unconjugated peptide, excess lipid, and reaction byproducts using a suitable method such as dialysis or size-exclusion chromatography (SEC).
Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)
This method quantifies the amount of unreacted peptide remaining after the conjugation reaction.
Procedure:
-
Standard Curve Preparation: Prepare a series of peptide standards of known concentrations in the mobile phase.
-
Sample Preparation: Take an aliquot of the reaction mixture before the purification step. Dilute it to a concentration that falls within the range of the standard curve.
-
Chromatography:
-
Inject the standards and the reaction sample onto an appropriate RP-HPLC column (e.g., C18).
-
Run a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA) in an aqueous solvent (e.g., water with 0.1% TFA).
-
Monitor the elution of the peptide using UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Calculation:
-
Generate a standard curve by plotting the peak area of the peptide standards against their concentration.
-
Determine the concentration of unreacted peptide in the reaction sample by interpolating its peak area on the standard curve.[1]
-
Calculate the conjugation efficiency using the following formula:
-
Efficiency (%) = [ (Initial Peptide Moles - Unreacted Peptide Moles) / Initial Peptide Moles ] x 100
-
-
Protocol 3: Quantification by Bicinchoninic Acid (BCA) Assay
This method quantifies the amount of peptide present in the purified conjugate.
Procedure:
-
Standard Curve Preparation: Prepare a series of peptide standards of known concentrations using the same buffer as the purified conjugate.
-
Sample Preparation: Use the purified DSPE-PEG-Peptide conjugate from Protocol 1, Step 5. If necessary, prepare several dilutions.
-
Assay:
-
Add the standards and conjugate samples to a 96-well microplate.
-
Add the BCA working reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
-
Measurement & Calculation:
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentration.
-
Determine the concentration of conjugated peptide in the sample by interpolating its absorbance on the standard curve.[7]
-
Calculate the conjugation efficiency:
-
Efficiency (%) = (Moles of Measured Peptide in Purified Conjugate / Initial Moles of Peptide in Reaction) x 100
-
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental process and the relationship between different quantification strategies.
Caption: Experimental workflow for peptide-lipid conjugation and subsequent quantification.
Caption: Logical relationships between different methods for quantifying conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The "Stealth" Advantage: Evaluating DSPE-PEG 5000 Liposomes for Enhanced Drug Delivery
For researchers, scientists, and drug development professionals, the quest for optimized drug delivery systems is paramount. Liposomes, microscopic vesicles composed of a lipid bilayer, have long been a promising vehicle. However, their rapid clearance by the mononuclear phagocyte system (MPS) has been a significant hurdle. The advent of "stealth" liposomes, achieved through surface modification with polyethylene (B3416737) glycol (PEG), has revolutionized the field. This guide provides a comprehensive evaluation of the stealth properties of liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DSPE-PEG 5000), comparing its performance with other alternatives and providing the supporting experimental data and protocols.
The "stealth" characteristic of PEGylated liposomes is primarily attributed to the hydrophilic shield created by the PEG chains on the liposome (B1194612) surface.[1] This layer sterically hinders the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by the MPS, thereby significantly extending the circulation time of the liposomes in the bloodstream.[1] This prolonged circulation not only enhances the bioavailability of the encapsulated drug but also promotes passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
Comparative Performance Analysis: DSPE-PEG 5000 vs. Alternatives
The choice of PEG chain length and the lipid anchor are critical determinants of a liposome's stealth properties and overall in vivo performance. Here, we compare DSPE-PEG 5000 liposomes with formulations containing different PEG molecular weights and other lipid anchors.
Physicochemical Properties
The incorporation of DSPE-PEG 5000 influences the physicochemical characteristics of liposomes, such as particle size and surface charge.
| Property | DSPE-PEG 2000 | DSPE-PEG 5000 | Non-PEGylated | Reference |
| Hydrodynamic Diameter (nm) | ~100-150 | Slightly larger than DSPE-PEG 2000 formulations | Variable, prone to aggregation | [2] |
| Zeta Potential (mV) | ~ -30 to -40 | More neutral than DSPE-PEG 2000 formulations | Can be highly negative | [3] |
In Vivo Performance: Circulation Half-Life
The primary measure of a stealth liposome's efficacy is its circulation half-life (t½). Longer half-lives indicate successful evasion of the MPS.
| Stealth Lipid | Core Lipids | Circulation Half-Life (t½) | Reference |
| DSPE-PEG 5000 | DSPC/Cholesterol | Significantly prolonged, >24 hours in mice | [4] |
| DSPE-PEG 2000 | DSPC/Cholesterol | Prolonged, but generally shorter than DSPE-PEG 5000 | [4] |
| DOPE-PEG 5000 | Egg PC/Cholesterol | Prolonged, comparable to DSPE-PEG 5000 | [4] |
| DOPE-PEG 2000 | Egg PC/Cholesterol | Shorter than DOPE-PEG 5000 | [4] |
| DOPE-PEG 1000 | Egg PC/Cholesterol | Shorter than DOPE-PEG 2000 | [4] |
| Non-PEGylated | DSPC/Cholesterol | < 1 hour in rats | [2] |
Note: Circulation times are highly dependent on the animal model, core lipid composition, and liposome size.
In Vitro Performance: Protein Adsorption
Reduced protein adsorption is a direct indicator of the stealth effect. While complete prevention of protein binding is challenging, effective PEGylation significantly minimizes it.[5]
| Liposome Formulation | Protein Adsorption (Relative %) | Reference |
| DSPE-PEG 5000 | Low | [6] |
| DSPE-PEG 2000 | Low, but potentially slightly higher than DSPE-PEG 5000 | [6] |
| Non-PEGylated | High | [5] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate evaluation of liposome stealth properties.
Protocol 1: Liposome Preparation via Film Hydration and Extrusion
This method is a common and reliable technique for producing unilamellar liposomes of a defined size.
Materials:
-
DSPE-PEG 5000 and other lipids (e.g., DSPC, Cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and the drug in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with the aqueous buffer by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple passes through polycarbonate membranes with a defined pore size using an extruder. This process generates large unilamellar vesicles (LUVs) with a more homogenous size distribution.
Protocol 2: In Vivo Circulation Time Study
This protocol outlines the procedure for determining the pharmacokinetic profile of liposomes in an animal model.
Materials:
-
Liposome formulation (with a suitable label, e.g., fluorescent or radioactive)
-
Animal model (e.g., mice or rats)
-
Anesthesia
-
Blood collection supplies
Procedure:
-
Administration: Inject the liposome formulation intravenously into the animal model at a defined dose.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) post-injection, collect blood samples.
-
Quantification: Quantify the amount of the liposomal label in the plasma at each time point using an appropriate analytical method (e.g., fluorescence spectroscopy or scintillation counting).
-
Data Analysis: Plot the plasma concentration of the liposomes versus time and calculate the circulation half-life (t½) using pharmacokinetic modeling software.
Protocol 3: Protein Adsorption Assay
This assay quantifies the amount of protein that binds to the surface of liposomes when exposed to plasma or a protein solution.
Materials:
-
Liposome formulation
-
Bovine serum albumin (BSA) or plasma
-
Centrifugation-based separation method (e.g., ultracentrifugation or size exclusion chromatography)
-
Protein quantification assay (e.g., bicinchoninic acid (BCA) assay)
Procedure:
-
Incubation: Incubate the liposomes with a known concentration of BSA solution or plasma for a specific period at 37°C.
-
Separation: Separate the liposomes from the unbound protein using ultracentrifugation or size exclusion chromatography.
-
Protein Quantification: Quantify the amount of protein associated with the liposome pellet or the liposome-containing fractions using a BCA assay.
-
Data Analysis: Calculate the percentage of protein adsorbed to the liposomes relative to the initial amount of protein.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in evaluating stealth liposomes, the following diagrams are provided.
Caption: Mechanism of stealth liposome action.
Caption: Experimental workflow for liposome evaluation.
Conclusion
The evidence strongly supports the superior stealth properties of liposomes formulated with DSPE-PEG 5000, particularly in comparison to those with shorter PEG chains and non-PEGylated counterparts. The extended circulation half-life and reduced protein adsorption make DSPE-PEG 5000 an excellent choice for drug delivery applications requiring prolonged systemic exposure and passive tumor targeting. However, the optimal formulation will always depend on the specific therapeutic agent, the target disease, and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a standardized framework for the rigorous evaluation and comparison of different stealth liposome formulations, enabling researchers to make informed decisions in the development of next-generation nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of DSPE-PEG-Amine MW 5000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000), a critical component in drug delivery systems. We present detailed experimental protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), and compare its purity profile with common alternatives, DSPE-PEG-NHS MW 5000 and DSPE-PEG-Maleimide MW 5000. The data presented is representative of typical results obtained from these analyses.
Introduction
DSPE-PEG-Amine MW 5000 is a widely used phospholipid-polyethylene glycol conjugate in the development of liposomal and nanoparticle-based drug delivery systems. The DSPE anchor provides lipophilicity for stable incorporation into lipid bilayers, while the hydrophilic PEG chain imparts a "stealth" characteristic, prolonging circulation time and reducing immunogenicity. The terminal amine group offers a versatile handle for the conjugation of targeting ligands, imaging agents, and therapeutic molecules.
Given its crucial role in the efficacy and safety of nanomedicines, rigorous purity analysis of DSPE-PEG-Amine MW 5000 is paramount. Impurities, such as non-PEGylated lipids, molecules with varying PEG chain lengths, or byproducts from synthesis, can significantly impact the formulation's stability, targeting efficiency, and potential for adverse immune reactions. This guide outlines the standard analytical techniques for assessing the purity of DSPE-PEG-Amine MW 5000 and provides a comparative overview with other functionally similar PEGylated lipids.
Purity Analysis: A Comparative Overview
The purity of DSPE-PEG-Amine MW 5000 and its alternatives is typically assessed by a combination of HPLC and mass spectrometry. HPLC provides information on the relative abundance of the main component and any impurities, while mass spectrometry confirms the molecular weight of the target molecule and helps in the identification of impurities.
Table 1: Comparative Purity Analysis Data
| Analyte | HPLC Purity (% Peak Area) | Major Impurities Observed by HPLC (Representative Retention Times) | Expected Average Molecular Weight (Da) | Observed Molecular Weight by ESI-MS (Da) |
| DSPE-PEG-Amine MW 5000 | > 95% | DSPE (early eluting), Aggregates (late eluting), Species with varying PEG lengths (shoulder peaks) | ~5750 | 5750 ± 200 |
| DSPE-PEG-NHS MW 5000 | > 95% | DSPE-PEG-Amine (unreacted), Hydrolyzed NHS ester, DSPE | ~5850 | 5850 ± 200 |
| DSPE-PEG-Maleimide MW 5000 | > 95% | DSPE-PEG-Amine (unreacted), Hydrolyzed maleimide, DSPE | ~5950 | 5950 ± 200 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity analysis of DSPE-PEG-Amine MW 5000 and can be adapted for related compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C8 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended.
-
Mobile Phase A: 95:5 (v/v) Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: 95:5 (v/v) Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
UV at 214 nm.
-
ELSD/CAD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
Mass Spectrometry (MS)
This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the molecular weight determination and impurity identification of DSPE-PEG-Amine MW 5000.
-
Instrumentation: A high-resolution mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Direct infusion of the sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 30 - 50 V.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 300 - 350°C.
-
Mass Range: m/z 500 - 4000.
-
Data Analysis: The resulting spectrum will show a distribution of multiply charged ions characteristic of the polydisperse PEG. Deconvolution of this series will provide the average molecular weight of the compound.
Visualization of Analytical Workflow and Molecular Relationships
Caption: Workflow for the purity analysis of DSPE-PEG-Amine MW 5000.
Caption: Relationships between DSPE-PEG-Amine and its potential impurities and alternatives.
The Impact of DSPE-PEG Molecular Weight on In Vivo Performance: A Comparative Guide
Researchers, scientists, and drug development professionals constantly face the critical decision of selecting appropriate excipients to optimize the in vivo performance of nanoparticle-based drug delivery systems. Among the most pivotal choices is the molecular weight of the polyethylene (B3416737) glycol (PEG) chain conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This guide provides an objective comparison of the in vivo performance of different DSPE-PEG molecular weights, supported by experimental data, to aid in the rational design of next-generation nanomedicines.
The length of the PEG chain on the surface of nanoparticles profoundly influences their interactions with the biological environment, directly impacting circulation half-life, biodistribution, cellular uptake, and ultimately, therapeutic efficacy. While DSPE-PEG2000 is the most commonly utilized, a nuanced understanding of how different molecular weights, such as DSPE-PEG1000 and DSPE-PEG5000, alter these parameters is essential for tailoring drug delivery systems to specific applications.
Key Performance Indicators: A Tabular Comparison
The selection of a DSPE-PEG molecular weight involves a trade-off between achieving prolonged circulation and ensuring efficient cellular uptake and drug delivery at the target site. The following tables summarize the quantitative and qualitative differences observed in nanoparticles formulated with varying DSPE-PEG molecular weights.
| Property | DSPE-PEG1000 | DSPE-PEG2000 | DSPE-PEG5000 | Reference |
| Circulation Half-Life | Shorter | Longer (often considered the benchmark) | Potentially longer than DSPE-PEG2000 | [1][2] |
| Reticuloendothelial System (RES) Avoidance | Less effective | Effective | More effective | [1][3] |
| Cellular Uptake | Generally higher than longer chains | Efficient | Can be reduced compared to DSPE-PEG2000 | [4][5] |
| Tumor Accumulation (EPR effect) | Lower | Enhanced | Potentially enhanced due to longer circulation | [6] |
| Steric Hindrance | Lower | Moderate | Higher | [7] |
Note: Absolute values can vary significantly based on the nanoparticle core composition, size, surface charge, and the animal model used.
In Vivo Performance Data
The following table presents a summary of in vivo data from studies comparing different DSPE-PEG molecular weights.
| Parameter | DSPE-PEG MW 1000 | DSPE-PEG MW 2000 | DSPE-PEG MW 5000 | DSPE-PEG MW 12000 | Animal Model | Reference |
| Blood Circulation Time | Lower | Higher | Highest | Highest | Mice | [1] |
| Uptake by Macrophages | Higher | Lower | Lower | Not specified | In vitro (J774A.1 cells) | [4] |
| Area Under the Curve (AUC) | Lower | Higher | Higher | Not specified | Rats | [4] |
Experimental Protocols
A fundamental understanding of the methodologies employed in these comparative studies is crucial for interpreting the data accurately.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: DSPE-PEG of a specific molecular weight, along with other lipid components (e.g., DSPC, cholesterol), are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the therapeutic agent to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids.
-
Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar liposomes with a uniform size distribution.
In Vivo Pharmacokinetic and Biodistribution Studies
-
Animal Model: Studies are typically conducted in rodent models, such as mice or rats.
-
Administration: The nanoparticle formulation is administered intravenously (e.g., via tail vein injection).
-
Blood Sampling: Blood samples are collected at predetermined time points to determine the concentration of the nanoparticles or the encapsulated drug in the circulation.
-
Tissue Harvesting: At the end of the study, major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, and tumor, if applicable) are harvested.
-
Quantification: The amount of the nanoparticle or drug in the blood and tissue samples is quantified using appropriate analytical techniques, such as liquid scintillation counting (for radiolabeled compounds) or high-performance liquid chromatography (HPLC).
Visualizing the Impact of DSPE-PEG Molecular Weight
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key experimental workflows and the influence of DSPE-PEG chain length on nanoparticle behavior.
References
- 1. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 3. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
Safety Operating Guide
Proper Disposal of DSPE-PEG-Amine MW 5000: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of DSPE-PEG-Amine MW 5000, a common reagent in drug development, is critical for maintaining a safe and compliant laboratory environment. This guide provides procedural steps for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this PEGylated lipid.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific DSPE-PEG-Amine MW 5000 product. While this substance may not be classified as hazardous, general laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomaceous earth. The contaminated absorbent material should then be collected and disposed of as chemical waste.
Step-by-Step Disposal Protocol
The proper disposal route for DSPE-PEG-Amine MW 5000 is contingent on its form (solid powder or in solution) and whether it has been contaminated with other hazardous materials.
-
Segregation: Isolate waste containing DSPE-PEG-Amine MW 5000 from other laboratory waste streams. This is a critical first step in proper chemical waste management.
-
Waste Identification:
-
Unused Solid Material: If the DSPE-PEG-Amine MW 5000 is in its original, uncontaminated solid form, it should be treated as chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing DSPE-PEG-Amine MW 5000 must be handled as liquid chemical waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials, such as pipette tips, vials, or absorbent pads, that have come into contact with DSPE-PEG-Amine MW 5000 should be disposed of as solid chemical waste.
-
-
Containerization:
-
Use clearly labeled, leak-proof containers for all DSPE-PEG-Amine MW 5000 waste.
-
The label should include the full chemical name: "DSPE-PEG-Amine, MW 5000" and any other components if it is a mixed waste stream.
-
-
Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department with specific protocols for chemical waste disposal. It is mandatory to follow your institution's guidelines. Contact your EHS officer for clarification on the specific procedures for your facility.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.
Quantitative Data Summary
For researchers performing quantitative analysis, the following table summarizes key information for DSPE-PEG-Amine MW 5000.
| Property | Value | Source |
| Molecular Weight (MW) | ~5000 Da | Manufacturer's Specification |
| Storage Temperature | -20°C | |
| Physical Form | Solid Powder |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of DSPE-PEG-Amine MW 5000.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) from your supplier and adhere to the chemical waste disposal regulations of your institution and local authorities.
Personal protective equipment for handling DSPE-PEG-Amine, MW 5000
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of DSPE-PEG-Amine, MW 5000, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (this compound). Adherence to these guidelines is essential to mitigate risks and ensure the integrity of your research.
Immediate Safety and Hazard Information
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols. As a powdered nanomaterial, inhalation of airborne particles should be minimized. The primary routes of exposure are inhalation and skin contact.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Close-fitting with side shields. |
| Chemical Goggles | Recommended when handling the powder or during procedures that may generate aerosols. | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Double-gloving is recommended when handling the powder. |
| Body Protection | Laboratory Coat | Standard, fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Recommended when weighing or handling the powder outside of a certified chemical fume hood. |
Operational Plan: From Receipt to Application
Proper handling from the moment of receipt is crucial for both safety and product integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound is a hygroscopic powder and should be stored in a cool, dry place.
| Parameter | Specification |
| Storage Temperature | -20°C |
| Storage Conditions | Keep container tightly sealed in a dry and well-ventilated place. Protect from moisture. |
Experimental Workflow: Handling Powdered DSPE-PEG-Amine
All manipulations of the powdered form of DSPE-PEG-Amine should be performed in a certified chemical fume hood to minimize inhalation risk.
Detailed Experimental Protocols
Reconstitution of Powdered this compound
-
Preparation:
-
Equilibrate the sealed vial of DSPE-PEG-Amine powder to room temperature before opening to prevent condensation.
-
Prepare the desired solvent (e.g., sterile water, buffer, or an organic solvent like chloroform (B151607) or ethanol). Ensure the solvent is compatible with your downstream application.
-
All steps should be performed in a chemical fume hood.
-
-
Procedure:
-
Carefully open the vial.
-
Using a calibrated pipette, slowly add the desired volume of solvent to the vial. To minimize aerosolization, aim the solvent stream down the side of the vial.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause foaming and may not be necessary for dissolution.
-
If complete dissolution is not immediate, the vial can be gently agitated at room temperature. For aqueous solutions, brief sonication in a bath sonicator may aid dissolution.
-
Aliquoting of Reconstituted DSPE-PEG-Amine Solution
-
Preparation:
-
Label sterile microcentrifuge tubes or other appropriate storage vials with the compound name, concentration, and date.
-
Pre-chill the aliquot tubes on ice if the solution is temperature-sensitive.
-
-
Procedure:
-
Using a calibrated pipette with a fresh, sterile tip for each aliquot, carefully aspirate the desired volume of the reconstituted solution.
-
Dispense the solution into the prepared aliquot tubes.
-
Securely cap each tube.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Disposal Plan
Proper disposal of DSPE-PEG-Amine and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Procedure |
| Unused DSPE-PEG-Amine Powder | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Consumables | All contaminated items (e.g., pipette tips, gloves, vials) should be collected in a designated, sealed waste bag or container. Dispose of as chemical or solid hazardous waste according to institutional protocols. |
| Liquid Waste | Collect all waste solutions containing DSPE-PEG-Amine in a clearly labeled, sealed waste container. The container should be compatible with the solvents used. Dispose of as liquid hazardous waste through your institution's environmental health and safety office. |
Spill Cleanup Procedure
In the event of a spill of powdered DSPE-PEG-Amine:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Personal Protection: Don the appropriate PPE, including a respirator.
-
Containment: Gently cover the spill with absorbent pads to prevent further dispersal.
-
Cleanup:
-
For small spills, gently wipe the area with a damp cloth or absorbent pad, moving from the outside of the spill inward.
-
For larger spills, carefully cover the powder with a wetting agent (e.g., water, if compatible) to minimize dust generation. Then, use absorbent pads to clean the area.
-
Do not dry sweep the powder.
-
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.
-
Disposal: Place all cleanup materials into a sealed bag and dispose of as hazardous waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
